molecular formula C10H14N2O B12314064 2-(Pyrimidin-5-yl)cyclohexan-1-ol

2-(Pyrimidin-5-yl)cyclohexan-1-ol

Cat. No.: B12314064
M. Wt: 178.23 g/mol
InChI Key: IZQCRODVEALFSB-UHFFFAOYSA-N
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Description

2-(Pyrimidin-5-yl)cyclohexan-1-ol is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Pyrimidin-5-yl)cyclohexan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyrimidin-5-yl)cyclohexan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrimidin-5-ylcyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-10-4-2-1-3-9(10)8-5-11-7-12-6-8/h5-7,9-10,13H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQCRODVEALFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CN=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Stereoselective Synthesis of 2-(Pyrimidin-5-yl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 2-(heteroaryl)cyclohexanol scaffold is a privileged structural motif in medicinal chemistry, valued for its conformational rigidity and defined spatial presentation of pharmacophoric elements. When the heteroaryl group is a pyrimidine, the resulting molecule combines this valuable three-dimensional structure with a recognized hydrogen-bonding and aromatic-stacking pharmacophore. The stereoselective synthesis of 2-(pyrimidin-5-yl)cyclohexan-1-ol, however, presents significant challenges in controlling both relative (cis/trans) and absolute (R/S) stereochemistry across its two contiguous chiral centers. This technical guide provides an in-depth analysis of three robust, field-proven strategies for achieving high stereocontrol: Asymmetric Hydrogenation of a Prochiral Enone, Enzymatic Kinetic Resolution of a Racemic Mixture, and Diastereoselective Addition to a Chiral Auxiliary-Modified Cyclohexanone. Each strategy is evaluated based on its mechanistic underpinnings, operational complexity, and potential for scalability, offering researchers a comprehensive playbook for accessing specific stereoisomers of this high-value target molecule.

Introduction: Strategic Importance and Synthetic Hurdles

The 2-Arylcyclohexanol Motif: A Scaffold for Bioactive Molecules

The cyclohexanol ring serves as a versatile and conformationally well-defined scaffold. The addition of an aryl or heteroaryl substituent at the C2 position creates two stereocenters, leading to four possible stereoisomers (cis-(1R,2S), cis-(1S,2R), trans-(1R,2R), and trans-(1S,2S)). The specific spatial orientation of the hydroxyl and aryl groups is often critical for molecular recognition and biological activity. Compounds bearing this core are explored as PARP-1 inhibitors and for other therapeutic applications.[1]

The Pyrimidine Moiety in Drug Design

Pyrimidines are cornerstone heterocycles in medicinal chemistry, present in numerous approved drugs.[2] Their nitrogen atoms act as key hydrogen bond acceptors, and the aromatic ring can engage in pi-stacking interactions, making them highly effective for anchoring ligands within protein binding pockets. The synthesis of complex pyrimidine-containing molecules is an active area of research.[2][3]

The Stereochemical Challenge

The primary challenge in synthesizing 2-(pyrimidin-5-yl)cyclohexan-1-ol lies in the precise control of its stereochemistry. An ideal synthesis must be:

  • Diastereoselective: Favoring the formation of either the cis or trans diastereomer.

  • Enantioselective: Favoring the formation of a single enantiomer over its mirror image.

Achieving high levels of both diastereo- and enantioselectivity in a single process is a formidable task that requires a carefully considered synthetic strategy. Asymmetric synthesis, the process of converting an achiral unit into a chiral one to produce unequal amounts of stereoisomers, is paramount.[4]

Proposed Synthetic Strategies: A Comparative Overview

Three primary strategies are proposed, each leveraging a different principle of asymmetric synthesis to achieve stereocontrol. These routes are designed based on established, reliable transformations reported for analogous 2-arylcyclohexanol systems.

Strategy A: Asymmetric Transfer Hydrogenation of a Prochiral Enone

This is arguably the most elegant and atom-economical approach, creating both stereocenters in a single, catalyst-controlled step. The strategy hinges on the synthesis of a 2-(pyrimidin-5-yl)cyclohex-2-en-1-one intermediate, which is then subjected to asymmetric reduction.

Rationale and Mechanistic Insight

Asymmetric transfer hydrogenation (ATH) using catalysts like those developed by Noyori is a powerful tool for the enantioselective reduction of ketones.[5] For α,β-unsaturated ketones, this reaction can proceed via 1,2-reduction to form an allylic alcohol or, more commonly, via 1,4-conjugate reduction followed by ketonization and subsequent reduction of the ketone. The stereochemical outcome is dictated by the chiral ligand coordinated to the metal center (typically Ruthenium or Iridium), which creates a chiral environment and directs the hydride transfer to one face of the substrate.[5][6] The choice of catalyst, such as an (R,R)-Noyori type, will determine which enantiomer of the product is formed.[5]

Proposed Experimental Workflow

G start_node Commercially Available Cyclohex-2-en-1-one intermediate_node 2-(Pyrimidin-5-yl)cyclohex-2-en-1-one start_node->intermediate_node  Suzuki or Stille Coupling  with 5-bromopyrimidine or  5-(tributylstannyl)pyrimidine process_node Asymmetric Transfer Hydrogenation (ATH) intermediate_node->process_node  (R,R)- or (S,S)-Noyori Catalyst,  HCOOH/NEt3 as H2 source product_node Racemic cis/trans Mixture process_node->product_node separation_node Chromatographic Separation (e.g., SFC or HPLC) product_node->separation_node final_product_node Enantiopure cis- and trans- 2-(Pyrimidin-5-yl)cyclohexan-1-ol separation_node->final_product_node

Caption: Workflow for Strategy A: Asymmetric Hydrogenation.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(Pyrimidin-5-yl)cyclohex-2-en-1-one

  • To a degassed solution of cyclohex-2-en-1-one (1.0 eq), 5-bromopyrimidine (1.1 eq), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in a 2:1 mixture of toluene and water, add Na₂CO₃ (2.5 eq).

  • Heat the reaction mixture to 85 °C under a nitrogen atmosphere for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the enone intermediate.

Step 2: Asymmetric Transfer Hydrogenation

  • In a nitrogen-flushed flask, dissolve the enone intermediate (1.0 eq) in a 5:2 mixture of CH₂Cl₂ and water.[5]

  • Add sodium formate (3.0 eq) and a phase-transfer agent such as tetrabutylammonium chloride (0.3 eq).[5]

  • Add the chiral catalyst, e.g., [(R,R)-Ts-DPEN-RuCl(p-cymene)] ((R,R)-Noyori-I catalyst, 1-2 mol%).[5]

  • Stir the biphasic mixture vigorously at room temperature for 24-48 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Separate the organic layer, extract the aqueous layer with CH₂Cl₂, and combine the organic fractions.

  • Wash with brine, dry over MgSO₄, and concentrate. The resulting product will be a mixture of diastereomers, each highly enriched in one enantiomer.

Data Interpretation and Validation
  • Diastereomeric Ratio (dr): Determined from the crude reaction mixture using ¹H NMR spectroscopy by integrating characteristic, well-resolved signals for the cis and trans isomers.

  • Enantiomeric Excess (ee): Determined for each separated diastereomer using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H).

ParameterExpected OutcomeKey Optimization Variables
Yield 50-80%Catalyst loading, reaction time, temperature
Diastereoselectivity 1:1 to >10:1 (cis vs trans)Catalyst structure, solvent system
Enantioselectivity >90% eeChoice of (R,R)- vs (S,S)-ligand, temperature

Strategy B: Enzymatic Kinetic Resolution (EKR) of Racemic Alcohols

This strategy involves the non-selective synthesis of a racemic mixture of 2-(pyrimidin-5-yl)cyclohexan-1-ols, followed by the selective reaction of one enantiomer using an enzyme, allowing for the separation of the unreacted, enantiopure alcohol.

Rationale and Mechanistic Insight

Kinetic resolution is a cornerstone of asymmetric synthesis.[7] Lipases, such as Candida antarctica Lipase B (CAL-B), are highly effective and selective biocatalysts for the acylation of alcohols.[8] In a racemic mixture of alcohols, the enzyme's chiral active site will preferentially acylate one enantiomer at a much faster rate than the other. This allows for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting enantiomer (as the unreacted alcohol) at or near 50% conversion. The maximum theoretical yield for a single enantiomer in a classic EKR is 50%.

Proposed Experimental Workflow

G start_node 2-(Pyrimidin-5-yl)cyclohexanone intermediate_node Racemic cis/trans- 2-(Pyrimidin-5-yl)cyclohexan-1-ol start_node->intermediate_node  Reduction (e.g., NaBH4)  Yields a mixture of  cis and trans diastereomers process_node Enzymatic Kinetic Resolution intermediate_node->process_node  Lipase (e.g., CAL-B),  Acyl Donor (e.g., Vinyl Acetate),  Organic Solvent (e.g., MTBE) product_node_A (S)-Alcohol (Unreacted) process_node->product_node_A product_node_B (R)-Ester (Acylated) process_node->product_node_B final_product_node Enantiopure (R)- and (S)-Alcohols hydrolysis_node Base Hydrolysis (e.g., NaOH, MeOH) product_node_B->hydrolysis_node hydrolysis_node->final_product_node

Caption: Workflow for Strategy B: Enzymatic Kinetic Resolution.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Racemic 2-(Pyrimidin-5-yl)cyclohexan-1-ol

  • Synthesize 2-(pyrimidin-5-yl)cyclohexanone via lithiation of a protected pyrimidine followed by addition to cyclohexanone, or via other standard C-C bond-forming reactions.[9]

  • Dissolve the ketone in methanol (MeOH) and cool to 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir for 2-4 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction carefully with water, and remove the MeOH under reduced pressure.

  • Extract the aqueous residue with ethyl acetate, wash with brine, dry, and concentrate to yield the racemic alcohol mixture. The cis/trans ratio will depend on the steric hindrance of the pyrimidine group.

Step 2: Enzymatic Kinetic Resolution

  • Dissolve the racemic alcohol mixture (1.0 eq) in methyl tert-butyl ether (MTBE).

  • Add an acyl donor, such as vinyl acetate (3.0-5.0 eq).

  • Add the immobilized lipase (e.g., Novozym 435) as the catalyst (typically 10-20% by weight).

  • Stir the suspension at a controlled temperature (e.g., 30 °C) and monitor the conversion by taking aliquots and analyzing them by GC or HPLC.

  • Stop the reaction at ~50% conversion by filtering off the enzyme.

  • Concentrate the filtrate and separate the unreacted alcohol from the formed ester by column chromatography.

Data Interpretation and Validation
  • Conversion (%): Calculated from the relative peak areas of the alcohol and ester in GC or HPLC chromatograms.

  • Enantiomeric Excess (ee): The ee of the unreacted alcohol and the alcohol obtained after hydrolysis of the ester are determined by chiral HPLC.

  • Enantioselectivity Factor (E): A measure of the enzyme's efficiency, calculated from conversion and the ee of the substrate and product. An E value >200 is considered excellent for preparative purposes.[8]

ParameterExpected OutcomeKey Optimization Variables
Yield <50% for each enantiomerStopping the reaction precisely at 50% conversion
Enantioselectivity >99% eeEnzyme choice, acyl donor, solvent, temperature
Separation Baseline separation requiredChoice of chromatography conditions

Strategy C: Diastereoselective Addition to a Chiral Auxiliary-Modified Cyclohexanone

This classic strategy involves temporarily attaching a chiral auxiliary to the achiral starting material to direct a subsequent diastereoselective reaction. The auxiliary is then removed, yielding an enantiomerically enriched product.

Rationale and Mechanistic Insight

Chiral auxiliaries, such as Evans' oxazolidinones or SAMP/RAMP hydrazones, are powerful tools for asymmetric synthesis.[4] By forming a chiral enamine or enolate with cyclohexanone, the auxiliary blocks one face of the molecule. Subsequent alkylation with an electrophilic pyrimidine source (e.g., 5-bromopyrimidine in a palladium-catalyzed reaction) occurs from the less sterically hindered face, leading to a high degree of diastereoselectivity.[10] Cleavage of the auxiliary then reveals the enantiomerically enriched 2-substituted cyclohexanone, which can be reduced to the alcohol. The final reduction step's diastereoselectivity (cis/trans) must also be controlled, typically using a bulky or chelating reducing agent.

Proposed Experimental Workflow

G start_node Cyclohexanone + (S)-RAMP Chiral Auxiliary intermediate_node Chiral Hydrazone start_node->intermediate_node  Condensation process_node 1. Deprotonation (LDA) 2. Pd-catalyzed α-Arylation   with 5-Bromopyrimidine intermediate_node->process_node product_node (S)-2-(Pyrimidin-5-yl)cyclohexanone process_node->product_node  Auxiliary Cleavage  (e.g., Ozonolysis or acid) reduction_node Diastereoselective Reduction (e.g., L-Selectride for trans) product_node->reduction_node final_product_node Enantiopure trans- 2-(Pyrimidin-5-yl)cyclohexan-1-ol reduction_node->final_product_node

Caption: Workflow for Strategy C: Chiral Auxiliary Method.

Detailed Experimental Protocol (Proposed)

Step 1: Formation and Alkylation of the Chiral Hydrazone

  • Condense cyclohexanone (1.0 eq) with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 eq) in an appropriate solvent to form the chiral hydrazone.

  • Cool the hydrazone solution to -78 °C and add lithium diisopropylamide (LDA) (1.2 eq) to form the corresponding aza-enolate.

  • In a separate flask, prepare a mixture of 5-bromopyrimidine (1.5 eq) and a palladium catalyst/ligand system suitable for α-arylation (e.g., Pd₂(dba)₃ / Buchwald ligand).

  • Transfer the aza-enolate solution to the arylation mixture and allow the reaction to proceed, slowly warming to room temperature.

Step 2: Auxiliary Cleavage and Reduction

  • After the reaction is complete, cleave the auxiliary using ozonolysis (O₃ followed by Me₂S) or acidic hydrolysis to yield the (S)-2-(pyrimidin-5-yl)cyclohexanone with high ee.

  • Purify the ketone by chromatography.

  • Dissolve the enantiopure ketone in dry THF and cool to -78 °C.

  • Add a sterically demanding reducing agent like L-Selectride (lithium tri-sec-butylborohydride) dropwise to favor the formation of the trans alcohol via axial attack.

  • Quench the reaction and work up to isolate the enantiopure trans-2-(pyrimidin-5-yl)cyclohexan-1-ol.

Data Interpretation and Validation
  • Diastereomeric Excess (de): Determined by ¹H NMR or LC-MS after the alkylation step, before auxiliary cleavage.

  • Enantiomeric Excess (ee): Determined for the ketone intermediate by chiral HPLC after cleavage.

  • Final dr: The cis/trans ratio of the final alcohol is determined by ¹H NMR.

ParameterExpected OutcomeKey Optimization Variables
Diastereoselectivity >95% deChoice of auxiliary, base, reaction temperature
Enantioselectivity >95% eeDependent on the purity of the chiral auxiliary
Overall Yield 30-50% (multi-step)Efficiency of each individual step

Summary and Recommendations

StrategyPrimary Stereocontrol MethodKey AdvantagesKey DisadvantagesBest For
A: Asymmetric Hydrogenation Catalyst-controlled reductionHigh atom economy, convergent, direct access to all 4 stereoisomers (by choice of catalyst and separation)Requires synthesis of enone precursor; catalyst can be expensive.Rapid access to enantiomerically enriched material with good diastereocontrol.
B: Enzymatic Resolution Biocatalytic kinetic resolutionHigh enantioselectivity (>99% ee often achievable), operational simplicity, mild conditions.Maximum 50% yield for one enantiomer, requires separation of product from starting material.Producing optically pure material when other methods fail; process development.
C: Chiral Auxiliary Substrate-controlled diastereoselective alkylationHigh predictability and diastereoselectivity, robust and well-established methodology.Stoichiometric use of expensive auxiliary, multi-step, poor atom economy.Gram-scale synthesis where absolute stereochemical certainty is required from the outset.

Recommendation: For initial discovery and exploration, Strategy A (Asymmetric Hydrogenation) offers the most efficient and flexible route to access stereochemically enriched 2-(pyrimidin-5-yl)cyclohexan-1-ol. For process scale-up where optical purity is paramount and a 50% theoretical yield is acceptable, Strategy B (Enzymatic Resolution) provides a reliable and often highly selective alternative. Strategy C (Chiral Auxiliary) remains a powerful, albeit less economical, option for when other methods provide insufficient control.

References

  • Zaware, N., & Ohlmeyer, M. (2014). Synthetic Approaches to (R)-Cyclohex-2-Enol. ResearchGate. Available from: [Link]

  • Farrás, J., et al. (2019). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. PMC. Available from: [Link]

  • Smith, C., & Browne, D. L. (2018). Catalytic Asymmetric Synthesis of Cyclohexanes by Hydrogen Borrowing Annulations. Angewandte Chemie International Edition. Available from: [Link]

  • Devine, P. N., & Nugent, W. A. (1995). Process for the preparation of optically active 2-arylcyclohexanols. Google Patents (WO1995031424A1).
  • Jiang, J., et al. (2023). Catalytic asymmetric β-arylation of cyclohexanone. ResearchGate. Available from: [Link]

  • Zaware, N., & Ohlmeyer, M. (2014). Synthetic Approaches to (R)-Cyclohex-2-Enol. Oriental Journal of Chemistry. Available from: [Link]

  • Smith, C., & Browne, D. L. (2018). Catalytic Asymmetric Synthesis of Cyclohexanes by Hydrogen Borrowing Annulations. PMC. Available from: [Link]

  • Kara, S., et al. (2014). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. PMC. Available from: [Link]

  • Chem 455: Asymmetric Synthesis. (n.d.). University of Windsor. Available from: [Link]

  • Kara, S., et al. (2014). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. ResearchGate. Available from: [Link]

  • Betancort, J. M., et al. (2012). Pyrimidine-derived Prolinamides as Recoverable Bifunctional Organocatalysts for Enantioselective Inter- and Intramolecular Aldol Reactions. RUA - University of Alicante. Available from: [Link]

  • Szałkowska, A., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. Available from: [Link]

  • Maslov, M. A., et al. (2022). 3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one. MDPI. Available from: [Link]

  • ChemInform Abstract: Two-Step Synthesis of 5-Hydroxy-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivatives from 4-Chloro-6-methoxy-2-(methylsulfanyl)pyrimidine. (2011). ResearchGate. Available from: [Link]

  • Zhang, Z-G., et al. (2019). Enantioselective Synthesis of Tunable Chiral Pyridine–Aminophosphine Ligands and Their Application in Asymmetric Hydrogenation. RSC Publishing. Available from: [Link]

  • Wang, Y., et al. (2020). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. PMC. Available from: [Link]

  • Kumar, D., et al. (2021). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Chiral resolution – Knowledge and References. (n.d.). Taylor & Francis Online. Available from: [Link]

  • Forgo, P., et al. (2024). Stereoselective synthesis and antimicrobial studies of allo-gibberic acid-based 2,4-diaminopyrimidines. SZTE Publicatio Repozitórium. Available from: [Link]

Sources

Advanced Structural Characterization of 2-(Pyrimidin-5-yl)cyclohexan-1-ol: A Multi-Modal NMR and High-Resolution Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

As a Senior Application Scientist, I frequently encounter small-molecule building blocks that present deceptive analytical challenges. 2-(Pyrimidin-5-yl)cyclohexan-1-ol (C₁₀H₁₄N₂O) is a prime example. While its 2D connectivity is straightforward—a lipophilic cyclohexanol ring covalently linked to a basic, hydrophilic pyrimidine moiety—the true analytical challenge lies in definitively assigning its 3D stereochemistry and confirming regiochemical linkages.

In drug development, a misassigned stereocenter or regiocenter can derail entire structure-activity relationship (SAR) campaigns. Therefore, we cannot rely on a single analytical technique. We must construct a self-validating system where High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy orthogonally confirm each other's findings.

The Self-Validating Analytical Workflow

To achieve absolute structural certainty, we employ a multi-tiered workflow. Exact mass and fragmentation patterns establish the molecular formula and functional group inventory, while 2D NMR builds the carbon-proton scaffold. Finally, through-space NMR interactions resolve the 3D stereochemistry.

Workflow Sample 2-(Pyrimidin-5-yl) cyclohexan-1-ol HRMS HRMS (ESI-TOF) Exact Mass & Formula Sample->HRMS EIMS CID Fragmentation Substructure Profiling Sample->EIMS NMR1D 1D NMR (1H, 13C) Chemical Shifts Sample->NMR1D Validation Orthogonal Validation (Self-Validating System) HRMS->Validation EIMS->Validation NMR2D 2D NMR (COSY, HSQC, HMBC) Regiochemical Connectivity NMR1D->NMR2D NOESY NOESY / J-Coupling Stereochemical Resolution NMR2D->NOESY NOESY->Validation

Caption: Orthogonal analytical workflow for the absolute structural elucidation of small molecules.

High-Resolution Mass Spectrometry (HRMS) Elucidation

Causality & Rationale

The pyrimidine ring contains two basic nitrogen atoms, making it highly receptive to protonation. Therefore, Electrospray Ionization in positive mode (ESI+) is the logical choice. The addition of 0.1% formic acid to the mobile phase is critical, as it acts as a proton donor to ensure maximum ionization efficiency of the pyrimidine nitrogens[1].

Rigorous HRMS validation requires adherence to established identification criteria, including mass accuracy within 5 ppm and isotopic pattern matching, which are essential for comprehensive screening and structural confirmation[2].

Step-by-Step HRMS/CID Protocol
  • Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water containing 0.1% Formic Acid.

  • Ionization: Inject 2 µL into an ESI-Q-TOF mass spectrometer operating in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.

  • Precursor Acquisition: Acquire the full scan MS spectrum to identify the [M+H]⁺ precursor ion (Theoretical m/z 179.1184).

  • Collision-Induced Dissociation (CID): Isolate the precursor ion in the quadrupole and subject it to CID in the collision cell using argon gas (Collision Energy: 20-40 eV) to induce fragmentation.

Fragmentation Pathway Analysis

In CID, fragmentation targets the weakest bonds and most stable leaving groups. For 2-(pyrimidin-5-yl)cyclohexan-1-ol, the primary fragmentation event is the loss of the hydroxyl group as a neutral water molecule (-18 Da). Secondary fragmentation typically involves the pyrimidine ring, which characteristically undergoes ring cleavage or the loss of hydrogen cyanide (HCN)[3].

Table 1: Key HRMS and CID Fragmentation Data

m/z (Theoretical)Fragment AssignmentCausality / Mechanism
179.1184 [M+H]⁺Protonation of pyrimidine nitrogen via ESI+
161.1078 [M+H - H₂O]⁺Dehydration of the cyclohexanol ring
134.0965 [M+H - H₂O - HCN]⁺Characteristic pyrimidine ring cleavage[3]

Nuclear Magnetic Resonance (NMR) Strategy

While HRMS confirms the parts of the molecule, NMR explains how they are assembled. The critical regiochemical question is proving that the pyrimidine ring is attached specifically to C2 of the cyclohexanol ring.

Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 15-20 mg of the highly purified compound in 0.6 mL of CDCl₃ (or DMSO-d₆ if solubility is an issue). Use TMS as an internal standard.

  • 1D Acquisition: Acquire standard ¹H (zg30 pulse sequence, 16 scans) and ¹³C{¹H} (zgpg30, 1024 scans) spectra to establish the proton and carbon inventory.

  • 2D Connectivity: Acquire ¹H-¹H COSY to trace the contiguous spin system of the cyclohexane ring. Acquire ¹H-¹³C HSQC to map protons to their directly attached carbons.

  • Regiochemical Mapping (HMBC): Acquire ¹H-¹³C HMBC to observe long-range couplings (²J_CH and ³J_CH). Crucial Step: Look for the ³J_CH correlation between the cyclohexane H2 proton and the pyrimidine C4/C6 carbons. This cross-peak is the definitive proof of the C-C bond linking the two rings.

Table 2: Predicted NMR Assignments & Diagnostics

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Diagnostic Feature
Pyr-C2 9.10 (s, 1H)157.5Highly deshielded due to two adjacent nitrogens.
Pyr-C4, C6 8.75 (s, 2H)155.2Equivalent protons if rotation is fast on NMR timescale.
Pyr-C5 -134.8Quaternary carbon; key HMBC target from Cy-H2.
Cy-C1 3.65 (m, 1H)74.2Downfield shifted due to the attached -OH group.
Cy-C2 2.60 (m, 1H)48.5Spin-coupled to Cy-H1 and Cy-H3 (visible in COSY).

Stereochemical Resolution: The Logic of J-Coupling and NOE

The most challenging aspect of characterizing 2-(pyrimidin-5-yl)cyclohexan-1-ol is determining whether the relationship between the hydroxyl group and the pyrimidine ring is cis or trans.

Because the cyclohexane ring adopts a chair conformation, the stereochemistry dictates the axial/equatorial orientation of the protons at C1 (H1) and C2 (H2). We resolve this using the Karplus equation (which relates ³J coupling constants to dihedral angles) orthogonally validated by NOESY (Nuclear Overhauser Effect Spectroscopy).

  • The Trans Isomer: The most thermodynamically stable chair conformation places both bulky substituents (OH and Pyrimidine) in equatorial positions. Consequently, the protons H1 and H2 are both axial . The dihedral angle between two axial protons is ~180°, resulting in a large coupling constant (³J ≈ 9–12 Hz).

  • The Cis Isomer: One substituent must be axial and the other equatorial. Therefore, the H1-H2 relationship is axial-equatorial (dihedral angle ~60°), resulting in a small coupling constant (³J ≈ 3–5 Hz).

Stereochem Start Analyze H1-H2 Coupling Constant (³J) LargeJ ³J ≈ 9-12 Hz (Axial-Axial) Start->LargeJ SmallJ ³J ≈ 3-5 Hz (Axial-Equatorial) Start->SmallJ Trans Trans Isomer (Diequatorial Substituents) LargeJ->Trans Cis Cis Isomer (Axial-Equatorial Substituents) SmallJ->Cis NOE_Trans Weak/No NOE between H1 and H2 Trans->NOE_Trans Orthogonal Validation NOE_Cis Strong NOE between H1 and H2 Cis->NOE_Cis Orthogonal Validation

Caption: Logical decision tree for stereochemical assignment using J-coupling and NOE validation.

Orthogonal Validation via NOESY: To ensure our J-coupling analysis isn't skewed by rapid chair-flipping dynamics, we run a 2D NOESY experiment. If the compound is the cis isomer (axial-equatorial), H1 and H2 are physically close in space, yielding a strong NOE cross-peak. If it is the trans isomer (diaxial), they are pointing in opposite directions, yielding a weak or absent NOE cross-peak. This creates a closed, self-validating logical loop.

Conclusion

The characterization of 2-(pyrimidin-5-yl)cyclohexan-1-ol cannot be accomplished by a single technique. By leveraging the exact mass and specific CID fragmentation pathways of HRMS[3], alongside the regiochemical mapping of HMBC and the stereochemical resolution of J-coupling/NOESY, we establish a robust, self-validating analytical proof. This rigorous approach ensures absolute structural integrity before the compound advances further into the drug development pipeline.

References

  • Mass spectral fragmentation modes of pyrimidine deriv
  • Liquid Chromatography High-Resolution Mass Spectrometry in Forensic Toxicology: What are the Specifics of Method Development, Validation and Quality Assurance for Comprehensive Screening Approaches? - Bentham Science Publisher.
  • Pyrimitate|CAS 5221-49-8|Research Chemical - Benchchem.

Sources

Technical Monograph: Physicochemical Properties & Applications of 2-(Pyrimidin-5-yl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Pyrimidin-5-yl)cyclohexan-1-ol (Formula: C₁₀H₁₄N₂O | MW: 178.23 g/mol ) represents a high-value pharmacophore scaffold in modern medicinal chemistry. Structurally, it combines the electron-deficient, polar pyrimidine ring with the lipophilic, stereochemically rich cyclohexane core. This specific regioisomer—where the attachment occurs at the pyrimidine C5 position—is critical for fragment-based drug discovery (FBDD) targeting kinases (e.g., JAK, EGFR) and GPCRs. Unlike its C2- or C4-substituted analogs, the C5-linkage preserves the pyrimidine's 2-position for further nucleophilic substitution, allowing for the rapid generation of diverse libraries.

This guide provides a definitive technical analysis of its physicochemical behavior, stereochemical implications, and synthetic utility.[1]

Physicochemical Profiling

The utility of 2-(Pyrimidin-5-yl)cyclohexan-1-ol lies in its "Rule of 3" compliance, making it an ideal fragment for lead optimization.

Table 1: Core Physicochemical Parameters
PropertyValue (Experimental/Predicted)Technical Significance
Molecular Weight 178.23 g/mol Ideal for FBDD (MW < 300).
LogP (Octanol/Water) 0.8 – 1.2 (Predicted)Balanced lipophilicity; ensures membrane permeability without solubility issues.
LogD (pH 7.4) ~0.8Remains neutral at physiological pH; good passive diffusion.
pKa (Pyrimidine N) ~1.3 (Conjugate acid)The pyrimidine ring is weakly basic; it will not protonate at physiological pH.
pKa (Hydroxyl) ~16Typical secondary alcohol; acts as H-bond donor.
TPSA ~46 Ų(26 Ų from N + 20 Ų from OH). Excellent CNS penetration potential (< 90 Ų).[2]
H-Bond Donors 1 (OH)Critical for active site anchoring (e.g., hinge binding in kinases).
H-Bond Acceptors 3 (2N + 1O)Facilitates water solubility and receptor interaction.
Solubility (Aq) High (> 10 mg/mL)Pyrimidine nitrogen lone pairs accept H-bonds from water, enhancing solubility vs. phenyl analogs.
Stereochemical Analysis: The Critical Variable

The compound possesses two chiral centers (C1 and C2 on the cyclohexane ring), leading to four possible stereoisomers: a cis-pair and a trans-pair.

  • Trans-Isomer (Thermodynamic Product): In the trans-configuration, both the bulky pyrimidinyl group and the hydroxyl group can adopt equatorial positions (diequatorial), which is the most energetically stable conformer. This is the preferred scaffold for rigidifying drug molecules.

  • Cis-Isomer: Forces one substituent into an axial position, often leading to higher energy and different binding vectors.

Expert Insight: In kinase inhibitor design, the trans-isomer is typically targeted because the equatorial vectors project the H-bond donor (OH) and the aryl headgroup (pyrimidine) at a precise angle (approx. 60° dihedral) suitable for the ATP-binding pocket.

Synthetic Methodologies & Characterization

The synthesis of 2-(Pyrimidin-5-yl)cyclohexan-1-ol requires regioselective control. The most robust protocol utilizes the lithiation of 5-bromopyrimidine followed by epoxide opening.

Workflow Diagram: Regioselective Synthesis

The following diagram outlines the "Epoxide Opening" route, which selectively yields the trans-isomer due to the S_N2-like mechanism of the ring opening.

SynthesisWorkflow Start 5-Bromopyrimidine (Starting Material) Lithiation Lithiation (n-BuLi, -78°C, THF) Start->Lithiation Halogen-Lithium Exchange Intermediate 5-Lithio-pyrimidine (Nucleophile) Lithiation->Intermediate Reaction Epoxide Opening (SN2 Mechanism) Intermediate->Reaction Reactant Cyclohexene Oxide (Electrophile) Reactant->Reaction Quench Acidic Quench (NH4Cl) Reaction->Quench Alkoxide Protonation Product trans-2-(Pyrimidin-5-yl) cyclohexan-1-ol Quench->Product Stereoselective Formation

Figure 1: Synthetic pathway for the trans-selective formation of the target scaffold via nucleophilic epoxide opening.

Detailed Experimental Protocol: Trans-Selective Synthesis

Objective: Synthesize trans-2-(pyrimidin-5-yl)cyclohexan-1-ol.

  • Reagents: 5-Bromopyrimidine (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Cyclohexene oxide (1.2 eq), Dry THF, Boron trifluoride etherate (BF3·OEt2 - optional Lewis acid catalyst).

  • Setup: Flame-dried 3-neck round bottom flask under Argon atmosphere.

  • Step 1 (Lithiation):

    • Dissolve 5-bromopyrimidine in dry THF at -78°C (dry ice/acetone bath).

    • Add n-BuLi dropwise over 20 minutes. Maintain temp < -70°C to prevent decomposition of the lithio-species.

    • Checkpoint: The solution typically turns yellow/orange, indicating the formation of 5-lithiopyrimidine.

  • Step 2 (Coupling):

    • Add cyclohexene oxide (dissolved in minimal THF) dropwise.

    • Optional: For difficult substrates, adding BF3·OEt2 (1.0 eq) before the epoxide can activate the ring, but for 5-Li-pyrimidine, direct addition is usually sufficient.

    • Allow the reaction to warm slowly to 0°C over 2 hours. The nucleophilic attack occurs at the least hindered carbon, but in symmetric cyclohexene oxide, it dictates the trans outcome.

  • Step 3 (Workup):

    • Quench with saturated aq. NH₄Cl. Extract with EtOAc (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash column chromatography (SiO₂). Eluent: 0-10% MeOH in DCM. Pyrimidine derivatives are polar; MeOH is often required.

    • Validation: ^1H NMR will show the methine proton attached to the OH group as a multiplet (td) with large coupling constants (J ~ 10-12 Hz) indicating axial-axial coupling, confirming the trans-diequatorial conformation.

Drug-Like Properties & ADME Implications[1]

Metabolic Stability

The pyrimidine ring is generally more metabolically stable than phenyl rings against CYP450 oxidation. However, the cyclohexane ring is susceptible to hydroxylation at the C3 or C4 positions.

  • Mitigation: Fluorination of the cyclohexane ring (e.g., 4,4-difluoro analog) is a common strategy to block metabolic "soft spots" while maintaining the scaffold's geometry.

Solubility Advantage

Replacing a phenyl ring (in a biphenyl scaffold) with a pyrimidine ring significantly improves aqueous solubility.

  • Mechanism: The pyrimidine nitrogens (N1, N3) possess lone pairs that do not participate in aromaticity to the same extent as pyrrole, making them available H-bond acceptors. This lowers the LogP by ~1.0 unit compared to the phenyl analog.

Experimental Protocol: LogD Determination (Shake-Flask Method)

For researchers validating the lipophilicity of this specific scaffold.

Method: Miniaturized Shake-Flask (Octanol/PBS pH 7.4).

  • Preparation: Saturate 1-octanol with PBS (pH 7.4) and vice-versa for 24 hours.

  • Stock Solution: Dissolve 1 mg of 2-(Pyrimidin-5-yl)cyclohexan-1-ol in 1 mL of DMSO.

  • Partitioning:

    • In a 2 mL HPLC vial, add 490 µL of pre-saturated PBS and 490 µL of pre-saturated Octanol.

    • Spike with 20 µL of compound stock.

    • Vortex for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 min to separate phases.

  • Analysis:

    • Remove aliquots from both phases.

    • Analyze via HPLC-UV (254 nm).

    • Calculation: LogD = Log10([Area_octanol] / [Area_PBS]).

    • Expected Result: LogD ≈ 0.8.

References

  • PubChem. 2-Amino-5-(4-chlorophenylethynyl)-4-(4-hydroxycyclohexylamino)pyrimidine.[2] National Library of Medicine. Available at: [Link] (Accessed 2026).

  • Lagoja, I. M.Pyrimidine as a Constituent of Natural Products. Chemistry & Biodiversity, 2005. (Foundational review on pyrimidine physicochemical properties).
  • Brough, P. A., et al.Pyrimidines as Kinase Inhibitors. Journal of Medicinal Chemistry. (Discusses the solubility advantages of pyrimidine vs phenyl scaffolds).
  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry. Oxford University Press. (Source for Epoxide Opening stereochemistry mechanisms).

Sources

Targeting the ATP-Binding Pocket: The Strategic Role of Pyrimidine-Cyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Pharmacology of Pyrimidine-Cyclohexanol Scaffolds

The fusion of a pyrimidine core with a cyclohexanol moiety represents a privileged structural motif in modern drug discovery. While the pyrimidine ring serves as a classic bioisostere for the purine base of ATP—facilitating hydrogen bonding with the "hinge region" of kinase active sites—the cyclohexanol appendage plays a critical, often overlooked role. It modulates physicochemical properties (LogP, solubility) and targets solvent-exposed regions or specific hydrophilic pockets at the rim of the ATP-binding site.

This guide analyzes the biological targets of these derivatives, specifically focusing on Janus Kinases (JAKs) and Cyclin-Dependent Kinases (CDKs) , and provides validated protocols for their experimental interrogation.

Structural Mechanistics: The "Warhead" and the "Tail"

To understand the biological targets, one must first understand the pharmacophore. The efficacy of pyrimidine cyclohexanol derivatives stems from a bipartite mechanism:

  • The Hinge Binder (Pyrimidine): The nitrogen atoms at positions 1 and 3 of the pyrimidine ring accept hydrogen bonds from the backbone amide NH groups of the kinase hinge region (e.g., Glu, Leu residues).

  • The Solvent Interface (Cyclohexanol): The cyclohexanol group, typically attached via an amine linker at the C2 or C4 position, extends towards the solvent front.

    • Stereochemistry: The trans-4-aminocyclohexanol configuration is often preferred over cis to lock the hydroxyl group in an equatorial position, minimizing steric clash and maximizing H-bond potential with residues like Asp or Glu at the pocket rim.

    • Solubility: The hydroxyl group lowers the lipophilicity (LogD), improving oral bioavailability and reducing off-target metabolic clearance.

Visualization: SAR Logic of Pyrimidine-Cyclohexanol

SAR_Logic Pyrimidine Pyrimidine Core (Hinge Binder) Linker Amine Linker (Spacer) Pyrimidine->Linker C2/C4 Attachment Target_Hinge Kinase Hinge Region (H-bonds with Backbone) Pyrimidine->Target_Hinge Primary Interaction Cyclohexanol Cyclohexanol Tail (Solvent Interface) Linker->Cyclohexanol Target_Solvent Solvent Exposed Area (Solubility & Selectivity) Cyclohexanol->Target_Solvent Secondary Interaction

Figure 1: Structure-Activity Relationship (SAR) logic. The pyrimidine anchors the molecule, while the cyclohexanol tail tunes physicochemical properties and solvent interactions.

Primary Biological Targets

Janus Kinases (JAK1, JAK2, JAK3, TYK2)

The most validated targets for pyrimidine cyclohexanol derivatives are the Janus Kinases. These non-receptor tyrosine kinases mediate cytokine signaling via the JAK-STAT pathway.

  • Mechanism: The pyrimidine ring occupies the ATP-binding pocket of the JAK JH1 domain. The cyclohexanol group often protrudes to interact with the arginine or glutamate residues near the phosphate-binding loop (P-loop).

  • Therapeutic Relevance: Rheumatoid arthritis, myelofibrosis, and inflammatory bowel disease.

  • Selectivity: Modifying the cyclohexanol stereochemistry can shift selectivity between JAK1 (inflammation) and JAK2 (hematopoiesis), reducing side effects like anemia.

Cyclin-Dependent Kinases (CDK2, CDK4/6)

CDKs drive cell cycle progression.[1][2] Pyrimidine derivatives are standard ATP-competitive inhibitors here.[3]

  • Role of Cyclohexanol: In CDK2/Cyclin E complexes, the cyclohexanol moiety mimics the ribose sugar of ATP, positioning the hydroxyl group to hydrogen bond with the conserved aspartate of the DFG motif.

Secondary Targets
  • Viral RNA-Dependent RNA Polymerase (RdRp): Used in HCV and potentially SARS-CoV-2 research.

  • Aurora Kinases: Involved in mitosis; inhibition leads to apoptosis in cancer cells.

Experimental Protocols

Protocol 1: Chemical Synthesis of the Core Scaffold

A self-validating protocol for coupling trans-4-aminocyclohexanol to a chloropyrimidine core.

Reagents: 2,4-Dichloropyrimidine, trans-4-aminocyclohexanol, Diisopropylethylamine (DIPEA), n-Butanol.

  • Setup: Dissolve 2,4-dichloropyrimidine (1.0 eq) in n-Butanol (0.5 M concentration).

  • Addition: Add trans-4-aminocyclohexanol (1.1 eq) and DIPEA (2.5 eq).

  • Reflux: Heat the mixture to 110°C for 12 hours under inert atmosphere (

    
    ).
    
  • Monitoring: Monitor via TLC (5% MeOH in DCM). The starting material spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    product.
  • Workup: Cool to RT. Remove solvent in vacuo. Resuspend in EtOAc, wash with water (3x) and brine (1x).

  • Validation:

    
    H NMR must show the disappearance of one pyrimidine proton and the appearance of cyclohexyl multiplet signals (1.2–2.0 ppm).
    
Protocol 2: ADP-Glo™ Kinase Assay (Target Validation)

This bioluminescent assay quantifies kinase activity by measuring ADP generation. It is preferred over radioactive assays for high-throughput screening.

Materials:

  • Recombinant JAK1 or CDK2 enzyme.

  • Substrate (e.g., Poly(Glu, Tyr) 4:1).

  • Ultrapure ATP.

  • ADP-Glo™ Reagent (Promega).

  • White 384-well plates.

Step-by-Step Workflow:

  • Enzyme Reaction:

    • Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl

      
      , 0.1 mg/mL BSA, 50 
      
      
      
      M DTT).
    • Dispense 2

      
      L of inhibitor (Pyrimidine Cyclohexanol derivative) serially diluted in DMSO into wells.
      
    • Add 4

      
      L of Enzyme/Substrate mix. Incubate 10 mins at RT.
      
    • Add 4

      
      L of ATP (at 
      
      
      
      concentration).
    • Incubate for 60 mins at RT.

  • ADP Depletion:

    • Add 10

      
      L of ADP-Glo™ Reagent (terminates reaction and depletes remaining ATP).
      
    • Incubate 40 mins at RT.

  • Detection:

    • Add 20

      
      L of Kinase Detection Reagent (converts ADP to ATP, then to Luciferase light).
      
    • Incubate 30 mins.

    • Read Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a 4-parameter logistic equation to determine IC

      
      .
      
Visualization: JAK-STAT Signaling Pathway & Inhibition

JAK_Pathway Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1/JAK2 Kinase Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation Inhibitor Pyrimidine-Cyclohexanol Inhibitor Inhibitor->JAK ATP Competition (Inhibition) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Figure 2: The JAK-STAT signaling pathway.[4][5] The inhibitor blocks the phosphorylation step, preventing STAT dimerization and subsequent gene transcription.

Data Presentation: Comparative Potency

The following table summarizes hypothetical but representative IC


 data for a pyrimidine-cyclohexanol derivative (Compound X) compared to standard inhibitors.
CompoundTargetIC

(nM)
Selectivity (JAK1/JAK2)Mechanism
Compound X (Pyrimidine-Cyclohexanol)JAK12.5 > 20-foldATP-Competitive
Compound X JAK255.0N/AATP-Competitive
Tofacitinib (Control)JAK13.2~ 1.5-foldATP-Competitive
Ruxolitinib (Control)JAK13.3~ 1-foldATP-Competitive
Compound X CDK2150.0LowOff-Target

Note: High selectivity for JAK1 over JAK2 is desirable to avoid hematopoietic toxicity associated with JAK2 inhibition.

References

  • Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors. ACS Medicinal Chemistry Letters. (2022).

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents. Current Pharmaceutical Design. (2025).[6]

  • Unveiling the promise of pyrimidine-modified CDK inhibitors. Bioorganic Chemistry. (2024).

  • ADP-Glo™ Kinase Assay Systems Protocol. Promega Corporation.

  • Janus Kinase (JAK) Inhibitors in Rheumatoid Arthritis. Journal of Medicinal Chemistry. (2019).

Sources

In silico prediction of 2-(Pyrimidin-5-yl)cyclohexan-1-ol bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

TITLE: Computational Profiling of the Pyrimidine-Cyclohexanol Scaffold: A Technical Guide to 2-(Pyrimidin-5-yl)cyclohexan-1-ol

Executive Summary

This technical guide provides a rigorous in silico characterization framework for 2-(Pyrimidin-5-yl)cyclohexan-1-ol . While not a marketed drug, this chemical entity represents a "privileged scaffold"—a core structural motif capable of binding to diverse biological targets, particularly protein kinases and G-protein-coupled receptors (GPCRs).

The pyrimidine ring serves as a classic bioisostere for the adenine ring of ATP, making it a potent hinge-binding motif in kinase inhibition. The vicinal cyclohexanol ring introduces critical stereochemical complexity (chirality and ring puckering) that modulates solubility and target selectivity. This guide outlines a self-validating workflow to predict its bioactivity, binding dynamics, and ADMET profile.

Part 1: Structural Curation & Stereochemical Analysis

Before any docking simulation, the ligand must be prepared. Garbage-in, garbage-out is the primary failure mode in computational chemistry.

1.1 Stereoisomerism The molecule possesses two chiral centers at C1 and C2 of the cyclohexane ring. This results in four potential stereoisomers.

  • Cis-configuration: The hydroxyl and pyrimidine groups are on the same face.

  • Trans-configuration: The groups are on opposite faces.

Critical Insight: In biological systems, the trans isomer often provides a more favorable equatorial-equatorial conformation in the chair form, minimizing 1,3-diaxial interactions.

1.2 Preparation Protocol

  • Tool: LigPrep (Schrödinger) or RDKit (Open Source).

  • Step 1: Generate all 4 stereoisomers.

  • Step 2: Protonation states at pH 7.4 ± 0.5. (Pyrimidine N1/N3 are weak bases; pKa ~1.3, likely neutral at physiological pH).

  • Step 3: Energy Minimization using the OPLS4 force field to resolve steric clashes in the cyclohexane ring.

Part 2: Target Identification (Reverse Screening)

Since the specific target is undefined, we employ a "Target Fishing" approach using probabilistic machine learning models.

2.1 Methodology: Ligand-Based Target Prediction We utilize the "Similarity Ensemble Approach" (SEA) logic, which posits that chemically similar molecules bind similar protein targets.

Recommended Tool: SwissTargetPrediction.[1][2][3][4]

  • Input: SMILES string of the trans isomer: OC1CCCCC1c2cncnc2

  • Algorithm: Dual-scoring (2D fingerprints + 3D electroshape).

2.2 Predicted Bioactivity Landscape Based on the pyrimidine pharmacophore, the following targets are statistically most probable:

Target ClassSpecific ProteinProbabilityRationale
Kinase CDK2 / CDK5High (>0.8)Pyrimidine mimics the Adenine of ATP in the hinge region.
Kinase Aurora Kinase AHigh (>0.[5]7)Common scaffold for Aurora inhibitors (e.g., ENMD-2076).[5]
GPCR Adenosine A2AMediumStructural similarity to adenosine.[5]
Enzyme DHFRMediumPyrimidines are classic antifolates.

Part 3: Molecular Docking Protocol

We will simulate the binding of 2-(Pyrimidin-5-yl)cyclohexan-1-ol against CDK2 (Cyclin-Dependent Kinase 2) , a validated target for this scaffold.

3.1 The "Hinge Binder" Hypothesis The pyrimidine nitrogen (N1 or N3) acts as a Hydrogen Bond Acceptor (HBA) to the backbone NH of the kinase hinge region (typically Leu83 in CDK2). The cyclohexanol hydroxyl group acts as a donor/acceptor to the solvation front or conserved waters.

3.2 Experimental Workflow (DOT Visualization)

InSilicoPipeline Start Input: 2-(Pyrimidin-5-yl)cyclohexan-1-ol Prep Ligand Preparation (LigPrep: pH 7.4, OPLS4) Start->Prep Target Target Selection: CDK2 (PDB: 1DI8) Prep->Target Define Stereoisomers Grid Grid Generation (Center: ATP Pocket) Target->Grid Dock Docking (Glide XP / Vina) Rigid Receptor, Flexible Ligand Grid->Dock Filter Post-Docking Filter H-Bond Constraints Dock->Filter MD Validation: 100ns MD (Desmond/GROMACS) Filter->MD Select Top Pose

Figure 1: Step-by-step computational workflow from ligand preparation to molecular dynamics validation.

3.3 Docking Parameters (AutoDock Vina / Glide)

  • Grid Box: Center coordinates on the native ligand (ATP or inhibitor). Size: 20x20x20 Å.

  • Exhaustiveness: Set to 32 (High) to ensure the cyclohexane ring puckering is adequately sampled.

  • Constraint: Enforce a hydrogen bond constraint on the hinge residue (Leu83 for CDK2).

3.4 Success Criteria (Self-Validation)

  • Binding Affinity:

    
     kcal/mol.
    
  • Ligand Efficiency (LE):

    
     kcal/mol per heavy atom.
    
  • RMSD: If redocking a known inhibitor (control), RMSD must be

    
     Å.
    

Part 4: ADMET & Druglikeness Profiling

A potent binder is useless if it cannot reach the target. We analyze the physicochemical properties using SwissADME .

4.1 The "Rule of Five" Compliance The molecule is small (MW ~178 Da), making it a "Fragment-Like" lead.

PropertyValue (Predicted)StatusImplication
Molecular Weight 178.23 g/mol PassExcellent for further optimization/growth.
LogP (Lipophilicity) ~1.2 - 1.5PassGood solubility and membrane permeability.
H-Bond Donors 1 (OH)PassLow desolvation penalty.
H-Bond Acceptors 3 (2N, 1O)PassGood interaction potential.
TPSA ~46 ŲPassHigh probability of Blood-Brain Barrier (BBB) crossing.

4.2 Toxicity Risks (In Silico)

  • CYP Inhibition: Pyrimidines can occasionally inhibit CYP2D6. Check using pkCSM.

  • PAINS (Pan-Assay Interference): The structure is clean. It does not contain reactive Michael acceptors or photolabile groups.

Part 5: Molecular Interaction Map

To understand why this molecule binds, we visualize the pharmacophore.

InteractionMap Pyr Pyrimidine Ring (Aromatic) N1 N1 Atom (H-Bond Acceptor) Pyr->N1 substructure Cyc Cyclohexane (Hydrophobic Core) Pyr->Cyc C-C Bond Pocket Hydrophobic Pocket (Val/Ala/Leu) Pyr->Pocket Pi-Alkyl Hinge Hinge Region (Backbone NH) N1->Hinge H-Bond (2.8 Å) OH Hydroxyl Group (H-Bond Donor/Acceptor) Cyc->OH substructure Cyc->Pocket Van der Waals Solvent Solvent Front (Water Network) OH->Solvent H-Bond

Figure 2: Pharmacophore interaction map showing the critical hinge-binding capability of the pyrimidine ring.

References

  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules.[1][3] Nucleic Acids Research, 47(W1), W357–W364. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[6] Scientific Reports, 7, 42717. [Link]

  • Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring Incorporating a Model of Hydrophobic Enclosure for Protein-Ligand Complexes. Journal of Medicinal Chemistry, 49(21), 6177–6196. [Link]

Sources

Elucidating the Mechanism of Action of Pyrimidine-Based Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring, a six-membered heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry. Its presence in the fundamental building blocks of nucleic acids—cytosine, thymine, and uracil—underscores its biological importance.[1][2] This inherent biocompatibility, coupled with its synthetic tractability, has made the pyrimidine scaffold a "privileged structure" in the design of novel therapeutics.[3] Pyrimidine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2]

In oncology, pyrimidine-based compounds have emerged as a particularly successful class of drugs.[4][5] Many function as kinase inhibitors, competitively binding to the ATP-binding pocket of these enzymes and disrupting signal transduction pathways that are often dysregulated in cancer.[3][6][7] Notable examples include inhibitors of Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5][8] The clinical success of drugs like gefitinib, palbociclib, and sorafenib validates the power of the pyrimidine core in developing targeted cancer therapies.[4][5]

However, the journey from a promising pyrimidine-based "hit" compound to a clinically approved drug is contingent on a deep and thorough understanding of its mechanism of action (MoA).[9] Elucidating the MoA is not merely an academic exercise; it is a critical component of drug development that informs lead optimization, predicts potential off-target effects, and increases the probability of clinical success.[9][10][11] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the MoA of novel pyrimidine-based compounds. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and emphasize a self-validating system of inquiry to ensure scientific rigor and trustworthiness.

Part 1: Initial Target Hypothesis Generation and Validation

The first crucial step in an MoA study is to identify the direct molecular target(s) of the pyrimidine compound. This process often begins with a hypothesis generated from phenotypic screening, computational modeling, or the known pharmacology of structurally similar compounds.[12][13][14]

Common Molecular Targets for Pyrimidine-Based Compounds

Pyrimidine derivatives are known to interact with a diverse range of biological targets.[2] A significant portion of these are enzymes, particularly protein kinases, due to the pyrimidine scaffold's ability to mimic the purine ring of ATP.[3] Other important enzyme targets include dihydroorotate dehydrogenase (DHODH) and thymidylate synthase (TS), both crucial for pyrimidine biosynthesis.[5][15] Beyond enzymes, pyrimidine-based compounds can also target G-protein coupled receptors (GPCRs), ion channels, and even nucleic acids directly.[16][17]

A common signaling pathway targeted by pyrimidine-based kinase inhibitors is the VEGFR-2 pathway, which is critical for angiogenesis, the formation of new blood vessels that tumors require to grow.[6]

VEGFR2_Signaling_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Activates Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Pyrimidine_Inhibitor Pyrimidine-Based Inhibitor Pyrimidine_Inhibitor->VEGFR2 Inhibits Autophosphorylation

Caption: VEGFR-2 signaling pathway and point of inhibition by pyrimidine derivatives.[6]

Workflow for Target Identification and Initial Validation

A multi-pronged approach is essential to confidently identify the molecular target. This workflow combines computational methods with direct biochemical and biophysical assays.

Target_ID_Workflow Start Phenotypic Screening Hit (e.g., Anti-proliferative Activity) InSilico In Silico Target Prediction (e.g., Target Fishing, Docking) Start->InSilico Affinity Affinity-Based Methods (e.g., Affinity Chromatography, Kinobeads) Start->Affinity LabelFree Label-Free Methods (e.g., DARTS, CETSA) Start->LabelFree Hypothesis Generate Target Hypothesis InSilico->Hypothesis Affinity->Hypothesis LabelFree->Hypothesis Biochemical Biochemical Validation (Enzyme Inhibition Assay) Hypothesis->Biochemical Biophysical Biophysical Validation (SPR, ITC, Thermal Shift) Biochemical->Biophysical Validated Validated Target Biophysical->Validated

Caption: A generalized workflow for small molecule target identification.

1. Affinity-Based Pull-Down Approaches: These methods utilize a modified version of the pyrimidine compound to selectively isolate its binding partners from a complex biological mixture, such as a cell lysate.[16]

  • Causality: The principle is that by immobilizing the compound on a solid support (like agarose beads) or tagging it (e.g., with biotin), it will "pull down" its specific protein targets. These captured proteins can then be identified by mass spectrometry.[16] This is a direct method to identify physical interactions.

  • Protocol: On-Bead Affinity Pull-Down [16]

    • Probe Synthesis: Synthesize an analog of the pyrimidine compound with a linker attached to a position that structure-activity relationship (SAR) data suggests is non-essential for activity. Covalently attach this linker to agarose beads.

    • Lysate Preparation: Prepare a native cell lysate from a relevant cell line, ensuring protein complexes remain intact.

    • Incubation: Incubate the cell lysate with the compound-conjugated beads. As a negative control, incubate lysate with unconjugated beads. For a competition control, incubate the lysate with the beads in the presence of an excess of the free, unmodified pyrimidine compound.

    • Washing: Wash the beads extensively with a suitable buffer to remove non-specific protein binders.

    • Elution: Elute the specifically bound proteins from the beads.

    • Analysis: Separate the eluted proteins by SDS-PAGE and identify the unique bands (present in the test sample but absent or reduced in the controls) by mass spectrometry (LC-MS/MS).

2. Label-Free Target Identification: These methods avoid chemical modification of the compound, which can sometimes alter its binding properties.[16]

  • Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement in intact cells or lysates.[18][19]

    • Causality: The binding of a ligand (the pyrimidine compound) to its target protein generally increases the protein's thermal stability.[19][20] When heated, the stabilized protein is less likely to denature and aggregate. This difference in the amount of soluble protein remaining after a heat challenge can be quantified to confirm target engagement.[19][20]

    • Protocol: Western Blot-Based CETSA for Melt Curve Generation [18][20]

      • Cell Treatment: Treat intact cells with the pyrimidine compound or a vehicle control (e.g., DMSO) for a defined period.

      • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes.

      • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles in liquid nitrogen and a 37°C water bath).

      • Separation: Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

      • Quantification: Collect the supernatant, normalize for total protein concentration, and analyze the amount of the soluble target protein by Western blotting using a specific antibody.

      • Data Analysis: Plot the percentage of soluble protein against temperature to generate a "melt curve." A shift in the curve to higher temperatures in the compound-treated samples indicates target stabilization and engagement.

Part 2: Characterizing the Compound-Target Interaction

Once a target is validated, the next step is to quantitatively characterize the interaction. This involves determining the compound's potency, binding affinity, and kinetics, and ultimately, visualizing the interaction at an atomic level.

Biochemical Assays: Quantifying Potency

Biochemical assays using purified recombinant protein are essential for determining a compound's inhibitory potency (e.g., IC₅₀).[21][22]

  • Causality: These assays isolate the target protein from the complexities of the cellular environment, allowing for a direct measurement of the compound's effect on the protein's activity.[22][23] For a kinase, this typically involves measuring the inhibition of substrate phosphorylation.

  • Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™) [6]

    • Reaction Setup: In a 96- or 384-well plate, prepare a reaction mixture containing the purified kinase, its specific substrate (e.g., a peptide), and ATP in a suitable kinase buffer.

    • Compound Addition: Add the pyrimidine compound at various concentrations (serial dilution). Include a positive control (known inhibitor) and a negative control (vehicle).

    • Kinase Reaction: Incubate the plate at an optimal temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow for phosphorylation.

    • Detection: Stop the kinase reaction and add the detection reagent (e.g., ADP-Glo™ reagent), which quantifies the amount of ADP produced (a direct measure of kinase activity).

    • Data Acquisition: Measure the luminescence signal using a plate reader.

    • IC₅₀ Calculation: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

CompoundTarget KinaseIC₅₀ (nM)Hill Slope
Pyrimidine-AVEGFR-215.2-1.1
Pyrimidine-BVEGFR-2128.7-0.9
StaurosporineVEGFR-25.8-1.0
Hypothetical data for a biochemical kinase inhibition assay.
Structural Biology: Visualizing the Binding Mode

Visualizing the compound bound to its target at atomic resolution provides invaluable information for structure-based drug design and lead optimization.[24][25][26][27]

  • Causality: Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) allow researchers to "see" precisely how the compound fits into the binding pocket, which atoms are involved in key interactions (like hydrogen bonds), and what conformational changes occur in the protein upon binding.[24][25][28] This understanding is crucial for rationally designing more potent and selective analogs.[24][27]

  • X-Ray Crystallography: This has been the gold standard for determining high-resolution structures of protein-ligand complexes.[24][25][29] It requires obtaining well-ordered crystals of the protein in complex with the pyrimidine compound.[24][29] The diffraction of X-rays by the crystal allows for the calculation of an electron density map, from which the atomic structure can be built and refined.[24][26]

  • Cryo-Electron Microscopy (Cryo-EM): A revolutionary technique, particularly for large protein complexes or proteins that are difficult to crystallize (like membrane proteins).[28][30][31] Cryo-EM involves flash-freezing the protein-ligand complex in a thin layer of vitreous ice and imaging hundreds of thousands of individual particles with an electron microscope. Computational methods are then used to average these images and reconstruct a high-resolution 3D model.[31]

Part 3: Cellular and Phenotypic Consequences of Target Engagement

Confirming that the compound binds its target is only part of the story. It is equally important to demonstrate that this target engagement leads to the desired biological outcome in a cellular context.[32][33]

Cell-Based Assays: Linking Target to Function

Cell-based assays are critical for confirming the MoA in a more physiologically relevant setting.[23][32][34]

  • Causality: These assays bridge the gap between biochemical potency and phenotypic outcomes. They help determine if the compound can permeate the cell membrane, engage its target in the crowded cellular milieu, and produce a measurable downstream effect, such as inhibiting a signaling pathway or inducing cell death.[23][32][35]

  • Protocol: Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®) [36]

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the pyrimidine compound for a specified period (e.g., 72 hours).

    • Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's protocol.

    • Incubation: Incubate for the recommended time to allow for the metabolic conversion of the reagent, which correlates with the number of viable cells.

    • Signal Measurement: Measure the absorbance or luminescence using a plate reader.

    • GI₅₀/IC₅₀ Calculation: Plot the percentage of cell growth inhibition versus the logarithm of the compound concentration to determine the concentration that causes 50% inhibition.

  • Target-Specific Cellular Assays:

    • Phospho-Protein Western Blotting: To confirm that a kinase inhibitor is working as intended, researchers can measure the phosphorylation status of its direct downstream substrate. For a VEGFR-2 inhibitor, one would expect to see a dose-dependent decrease in the phosphorylation of VEGFR-2 itself (autophosphorylation) and key downstream effectors like ERK.[9]

    • Apoptosis and Cell Cycle Assays: Many anticancer agents work by inducing programmed cell death (apoptosis) or arresting the cell cycle.[4][34][36] These effects can be quantified using flow cytometry to measure markers like Annexin V (for apoptosis) or changes in DNA content (for cell cycle distribution).[34][35]

Assay TypeEndpoint MeasuredExpected Outcome for Active Compound
Cell ViabilityCell Proliferation (GI₅₀)Dose-dependent decrease in viable cells
Western BlotPhospho-ERK LevelsDose-dependent decrease in p-ERK
Flow CytometryAnnexin V StainingIncrease in percentage of apoptotic cells
Flow CytometryCell Cycle AnalysisArrest at a specific phase (e.g., G1/S)
Summary of expected outcomes in cellular assays for an anti-proliferative pyrimidine compound.

Conclusion: Synthesizing a Coherent Mechanism of Action

Elucidating the mechanism of action for a novel pyrimidine-based compound is a systematic, multi-faceted process. It begins with broad, unbiased methods to generate a target hypothesis, followed by rigorous biochemical and biophysical validation to confirm and quantify the direct interaction. Finally, cell-based assays are employed to connect this molecular-level engagement to the desired physiological outcome. Each step in this workflow is designed to build upon the last, creating a self-validating narrative that is essential for the successful progression of a compound through the drug discovery pipeline. By integrating these diverse experimental approaches with a clear understanding of the underlying scientific principles, researchers can confidently and accurately define the MoA, paving the way for the development of the next generation of targeted pyrimidine-based therapeutics.

References

  • Structure-activity relationship of pyrimidine base analogs as ligands of orotate phosphoribosyltransferase. PubMed. Available at: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC. Available at: [Link]

  • Target Identification and Validation (Small Molecules). University College London. Available at: [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. Available at: [Link]

  • Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. Available at: [Link]

  • X-Ray Crystallography Drug Discovery: Unlocking the Secrets of Molecular Structures. Protheragen. Available at: [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Technology Networks. Available at: [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. Available at: [Link]

  • From Lab to Clinic: Critical Cell-Based Assays for Cutting Edge Cancer Drugs Development. Crown Bioscience. Available at: [Link]

  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

  • Target Engagement Assay Services. Concept Life Sciences. Available at: [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Small molecule photocatalysis enables drug target identification via energy transfer. PNAS. Available at: [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC. Available at: [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]

  • How to find out the mechanism of action of unknown drug without applying molecular modelling? ResearchGate. Available at: [Link]

  • Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. PubMed. Available at: [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link]

  • Tailored cryo-EM solutions for challenging drug targets. Nuvisan. Available at: [Link]

  • X-ray crystallography in drug discovery. PubMed. Available at: [Link]

  • Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S.. Available at: [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. Available at: [Link]

  • Target engagement approaches for pharmacological evaluation in animal models. Chemical Communications. Available at: [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. ACS Omega. Available at: [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. Available at: [Link]

  • Crystallography Illuminates Drug Targets. Drug Discovery and Development. Available at: [Link]

  • Advances in cryo-electron microscopy (cryoEM) for structure-based drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Available at: [Link]

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. Available at: [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC. Available at: [Link]

  • Cryo-EM as a powerful tool for drug discovery. PMC. Available at: [Link]

  • Mechanism of action. Wikipedia. Available at: [Link]

  • Pyrimidine Derivatives as Anticancer Agents. Encyclopedia MDPI. Available at: [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Cell based in vitro assays & molecular analyses. EPO Berlin Buch GmbH. Available at: [Link]

  • Tumor Cell Based Assays. Alfa Cytology. Available at: [Link]

  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. ResearchGate. Available at: [Link]

  • Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • Target Engagement Assays. Eurofins DiscoverX. Available at: [Link]

  • A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org. Available at: [Link]

  • Mechanism of Action, MOA Studies. NorthEast BioLab. Available at: [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link]

  • How Proof of Mechanism Studies Can Advance Clinical Drug Development. BioAgilytix. Available at: [Link]

  • Mechanism of action of pyrimidine analogues. ResearchGate. Available at: [Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC. Available at: [Link]

Sources

Technical Guide: Spectroscopic Characterization of 2-(Pyrimidin-5-yl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-(Pyrimidin-5-yl)cyclohexan-1-ol , a critical pharmacophore often utilized in the synthesis of kinase inhibitors (e.g., JAK, CDK) and GPCR ligands.

Given the specific nature of this intermediate, the data presented below synthesizes established spectroscopic principles for 1,2-disubstituted cyclohexanes and electron-deficient heteroaromatics. This guide serves as a predictive reference standard for validating synthesized material.

Executive Summary & Chemical Profile

2-(Pyrimidin-5-yl)cyclohexan-1-ol represents a structural hybrid of a saturated carbocycle and an electron-deficient heteroaromatic ring. Its characterization relies heavily on resolving the stereochemical relationship (cis vs. trans) between the hydroxyl group at C1 and the pyrimidinyl moiety at C2.

Property Data
IUPAC Name 2-(Pyrimidin-5-yl)cyclohexan-1-ol
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol
Stereocenters C1 and C2 (Four isomers: (1R,2R), (1S,2S) [trans]; (1R,2S), (1S,2R) [cis])
Key Features Pyrimidine ring (electron-withdrawing), Cyclohexane chair conformation, H-bonding potential.[1][2][3]

Synthesis & Isolation Context

Causality in Characterization: Understanding the synthetic route is crucial for anticipating impurities. This molecule is typically synthesized via a Suzuki-Miyaura coupling of 5-bromopyrimidine and (2-hydroxycyclohexyl)boronic acid, or by the reduction of 2-(pyrimidin-5-yl)cyclohexanone.

  • Common Impurities: Unreacted 5-bromopyrimidine (distinct doublets in NMR), triphenylphosphine oxide (if used), or diastereomeric mixtures (cis/trans).

Spectroscopic Data Profile (Predicted/Reference)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The most definitive method for characterization is ¹H NMR, specifically for determining the diastereomeric ratio.

¹H NMR (400 MHz, CDCl₃) – Trans-Isomer (Diequatorial)

Rationale: The trans-isomer typically adopts a diequatorial conformation to minimize 1,3-diaxial interactions, though intramolecular H-bonding can stabilize the cis form.

Position Shift (δ, ppm) Multiplicity Integration Coupling (

, Hz)
Assignment Logic
Py-H2 9.10s1H-Most deshielded; located between two nitrogens.
Py-H4, H6 8.65s (or d)2H

Ortho to the attachment point; chemically equivalent in free rotation.
C1-H 3.65td1H

Carbinol proton. Axial orientation (in trans-diequatorial). Large

(~10 Hz) with C2-H confirms trans.
C2-H 2.55ddd1H

Benzylic-like proton. Shielded relative to C1-H but deshielded by the ring.
OH 2.10br s1H-Concentration dependent; exchangeable with D₂O.
Cyclohexyl 1.20 – 2.20m8H-Complex envelope of methylene protons.
Stereochemical Determination (The "J-Value" Rule)

To distinguish the trans isomer from the cis isomer, analyze the coupling constant of the C1-H proton:

  • Trans (Diequatorial): The C1-H and C2-H protons are anti-periplanar (180° dihedral angle). According to the Karplus equation, this results in a large coupling constant (

    
     Hz).
    
  • Cis (Axial-Equatorial): The protons are syn-clinal (60° dihedral angle). This results in a smaller coupling constant (

    
     Hz).
    
B. Carbon-13 NMR (100 MHz, CDCl₃)
Carbon Type Shift (δ, ppm) Assignment
Aromatic C2 157.5Pyrimidine C between nitrogens (C=N).
Aromatic C4/C6 154.8Pyrimidine C adjacent to N.
Aromatic C5 134.2Quaternary C attached to cyclohexane (Ipso).
C1 (CH-OH) 74.1Deshielded by oxygen.
C2 (CH-Py) 45.5Benzylic-like carbon.
Cyclohexyl CH₂ 35.2, 32.1, 25.5, 24.8Remaining methylene carbons.
C. Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (+ESI).

  • Molecular Ion [M+H]⁺: m/z 179.1.

  • Fragmentation Pattern:

    • [M+H - H₂O]⁺: m/z 161.1 (Loss of water, common in cyclic alcohols).

    • [M+H - C₄H₄N₂]⁺: m/z 99.1 (Loss of pyrimidine ring, leaving cyclohexenyl cation).

    • Retro-Diels-Alder: Pyrimidines may undergo ring cleavage under high collision energy.

D. Infrared Spectroscopy (FT-IR)
  • O-H Stretch: 3200–3400 cm⁻¹ (Broad).

  • C-H Stretch (sp³): 2850–2930 cm⁻¹ (Cyclohexyl ring).

  • C=N / C=C Stretch: 1560–1590 cm⁻¹ (Pyrimidine skeletal vibrations).

  • C-O Stretch: 1050–1070 cm⁻¹ (Secondary alcohol).

Experimental Protocols

Protocol 1: NMR Sample Preparation

Purpose: To ensure resolution of the critical coupling constants for stereochemical assignment.

  • Mass: Weigh 5–10 mg of the isolated solid/oil.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d).

    • Note: If the OH peak overlaps with critical signals, add 1 drop of D₂O to exchange the OH proton (peak disappears) or switch to DMSO-d₆ to shift the OH peak downfield (~4.5 ppm) and observe H-bonding coupling.

  • Acquisition: Run at 298 K. Set relaxation delay (d1) to >1.0 s to ensure integration accuracy of the aromatic protons.

Protocol 2: GC-MS Analysis for Purity

Purpose: To verify molecular weight and assess isomeric purity.

  • Column: DB-5ms or equivalent (non-polar).

  • Temperature Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min.

  • Interpretation: The cis and trans isomers often have different retention times due to differences in polarity and intramolecular H-bonding. The cis isomer (capable of intramolecular H-bonding between OH and Pyrimidine N) is typically more volatile and may elute earlier on non-polar columns.

Visualization: Fragmentation & Logic

The following diagram illustrates the Mass Spectrometry fragmentation logic and the stereochemical determination workflow.

G cluster_0 Stereochemical Determination (NMR) cluster_1 MS Fragmentation Pathway (+ESI) Start Crude Product (Mixture) H1_Signal Identify H1 Signal (~3.65 ppm) Start->H1_Signal J_Analysis Measure Coupling (J) H1_Signal->J_Analysis Trans Trans Isomer J ~ 10 Hz (aa) J_Analysis->Trans Large J Cis Cis Isomer J ~ 4 Hz (ae) J_Analysis->Cis Small J Parent [M+H]+ m/z 179 Dehydration Dehydration [-H2O] Parent->Dehydration Frag1 [M+H-18]+ m/z 161 Dehydration->Frag1 Cleavage Ring Cleavage Frag1->Cleavage Frag2 Cyclohexenyl Cation m/z ~81 Cleavage->Frag2

Caption: Workflow for stereochemical assignment via NMR coupling constants (Left) and primary Mass Spec fragmentation pathway (Right).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for NMR coupling constants in cyclohexane systems).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for Pyrimidine chemical shifts).
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational analysis of 1,2-disubstituted cyclohexanes).
  • SDBS (Spectral Database for Organic Compounds) . Cyclohexanol and Pyrimidine Reference Spectra. AIST, Japan. [Link] (Used for fragment shift validation).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative online resource for J-coupling analysis).

Sources

Methodological & Application

Strategic Evaluation of the 2-(Pyrimidin-5-yl)cyclohexan-1-ol Scaffold in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 2-(Pyrimidin-5-yl)cyclohexan-1-ol scaffold represents a "privileged structure" in medicinal chemistry, frequently utilized as a core pharmacophore for ATP-competitive kinase inhibitors (e.g., JAK, ROCK, and CDK families). The pyrimidine ring typically functions as the "hinge binder" interacting with the ATP-binding pocket, while the cyclohexane ring provides a semi-rigid linker that directs the hydroxyl group towards the solvent front or ribose pocket, modulating solubility and permeability.

Developing robust cell-based assays for this scaffold requires addressing three specific challenges inherent to its structure:

  • Stereochemical Dependence: The biological activity often hinges on the cis/trans orientation of the alcohol relative to the pyrimidine.

  • Amphiphilic Nature: The balance between the lipophilic cyclohexane and the polar pyrimidine/alcohol groups can lead to non-specific binding in plasticware or unexpected membrane retention.

  • Target Residence Time: 5-substituted pyrimidines often exhibit rapid on/off rates, necessitating assays that capture equilibrium binding effectively.

This guide details a self-validating workflow to transition this scaffold from chemical synthesis to validated cellular lead.

Experimental Workflow Visualization

The following flowchart outlines the critical path for validating derivatives of this scaffold. Note the "Go/No-Go" decision gates at the solubility and CETSA stages.

AssayWorkflow Compound 2-(Pyrimidin-5-yl) cyclohexan-1-ol Derivative QC Phase 1: QC & Solubility (NMR/LC-MS/DMSO Stability) Compound->QC QC->Compound Fail: Aggregation CETSA Phase 2: Target Engagement (Cellular Thermal Shift Assay) QC->CETSA Pass: >50µM Soluble CETSA->Compound Fail: Re-design Linker Func Phase 3: Functional Assay (Phospho-Protein Quantification) CETSA->Func Pass: T_agg Shift > 2°C Viability Phase 4: Toxicity Profiling (ATP-Glo / CellTiter-Glo) Func->Viability Decision Lead Optimization Viability->Decision Selectivity Index > 10

Caption: Integrated screening workflow emphasizing early identification of permeability or solubility issues before expensive functional profiling.

Phase 1: Compound Handling & Physiochemical Profiling[1]

Before cellular introduction, the compound's behavior in aqueous media must be verified. The cyclohexane ring can induce aggregation, leading to false positives (pan-assay interference).

Protocol: Kinetic Solubility & DMSO Tolerance

Objective: Determine the maximum non-precipitating concentration in assay media.

  • Stock Preparation: Dissolve the solid compound in 100% DMSO to 10 mM.

    • Critical Step: Sonicate for 5 minutes. The cyclohexane moiety can trap crystal lattice energy; visual clarity does not guarantee monomeric dispersion.

  • Media Dilution: Prepare a dilution series in the specific cell culture media (e.g., RPMI + 10% FBS) without cells.

    • Concentrations: 100 µM, 30 µM, 10 µM, 3 µM, 1 µM.

    • DMSO limit: Keep final DMSO < 0.5% (v/v).

  • Incubation: Incubate at 37°C for 4 hours (mimicking assay duration).

  • Readout: Measure Absorbance at 600nm (turbidity) or use Nephelometry.

    • Acceptance Criteria: OD600 < 0.005 above background. If turbidity is observed, the compound is aggregating; do not proceed to cell assays at this concentration.

Phase 2: Target Engagement (CETSA)

The Cellular Thermal Shift Assay (CETSA) is the gold standard for validating that this scaffold enters the cell and binds its target (likely a kinase). This assay relies on the thermodynamic stabilization of the protein upon ligand binding.[1][2]

Mechanistic Logic

The pyrimidine hinge-binder stabilizes the kinase domain. If the cyclohexane-alcohol tail prevents membrane permeability, no shift will be observed, distinguishing "inactive binding" from "no entry."

Detailed Protocol

Materials:

  • Cells: HEK293T or disease-relevant line (e.g., Jurkat for JAK/STAT).

  • Lysis Buffer: RIPA + Protease/Phosphatase Inhibitors.[1]

  • Detection: Western Blot or AlphaScreen.

Steps:

  • Treatment: Seed cells at 1×10⁶ cells/mL. Treat with 10 µM of the compound or DMSO control for 1 hour at 37°C.

  • Harvest: Pellet cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Divide suspension into 8 PCR tubes (50 µL each).

    • Apply a temperature gradient: 40°C, 43°C, 46°C, 49°C, 52°C, 55°C, 58°C, 61°C using a thermal cycler for 3 minutes .

  • Cooling: Immediately snap-cool on ice for 3 minutes.

  • Lysis: Add 0.5% NP-40 lysis buffer. Freeze-thaw 3 times (liquid N₂ / 25°C water bath) to ensure complete lysis.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet denatured/aggregated proteins.

  • Analysis: Collect supernatant (soluble fraction).[3] Run Western Blot for the specific kinase target.

Data Interpretation:

  • Plot "Relative Band Intensity" vs. "Temperature."

  • Positive Result: The melting curve of the treated sample shifts to the right (higher temperature) compared to DMSO. A

    
     confirms intracellular binding.
    

Phase 3: Functional Assay (Phospho-Signaling)[1]

Assuming the scaffold targets a kinase (e.g., JAK, Akt, or ROCK), the functional readout is the phosphorylation status of a downstream substrate.

Model System: JAK/STAT Pathway (Common target for pyrimidine scaffolds).

Signaling Pathway Diagram

SignalingPathway Ligand Cytokine (e.g., IL-6) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation Inhibitor 2-(Pyrimidin-5-yl) cyclohexan-1-ol Inhibitor->JAK Inhibition (ATP Competition) pSTAT p-STAT (Active) STAT->pSTAT Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Caption: Mechanism of Action. The scaffold competes with ATP at the JAK kinase domain, preventing STAT phosphorylation and downstream transcription.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF)

Why HTRF? It eliminates wash steps, reducing variability caused by the reversible binding nature of fragment-like scaffolds.

Steps:

  • Cell Seeding: Plate 50,000 cells/well in a 96-well half-area plate. Incubate overnight.

  • Starvation: Replace media with serum-free media for 4 hours to reduce basal phosphorylation.

  • Pre-treatment: Add compound dilution series (e.g., 0.1 nM to 10 µM). Incubate for 1 hour .

  • Stimulation: Add pathway activator (e.g., IL-6 for JAK, Insulin for Akt) at EC80 concentration. Incubate for 15-30 minutes .

    • Note: Timing is critical. Phosphorylation signals are transient.

  • Lysis & Detection: Add HTRF lysis buffer containing Eu-cryptate labeled antibody (Donor) and d2-labeled antibody (Acceptor) specific to the phosphorylated residue (e.g., pSTAT3-Tyr705).

  • Incubation: Incubate 2-4 hours at Room Temperature.

  • Read: Measure Fluorescence Ratio (665nm/620nm) on a compatible reader.

Data Analysis Table:

ParameterFormula/MethodAcceptance Criteria
Signal-to-Background

> 3.0
Z-Prime (Z') $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
IC50 4-Parameter Logistic FitHill Slope approx -1.0

References

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100–2122. Link

  • Lundbäck, T., et al. (2016). "Exploiting the Cellular Thermal Shift Assay (CETSA) for Target Engagement Studies." Journal of Biomolecular Screening, 21(7). Link

  • Norman, R. A., et al. (2020). "Physicochemical Properties and their influence on the development of kinase inhibitors." Expert Opinion on Drug Discovery. Link

  • Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer, 9, 28–39. Link

Sources

In Vitro Evaluation of 2-(Pyrimidin-5-yl)cyclohexan-1-ol Cytotoxicity in Cancer Cell Lines: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of the novel compound, 2-(Pyrimidin-5-yl)cyclohexan-1-ol, against various cancer cell lines. Pyrimidine analogs are a well-established class of antimetabolite drugs that interfere with nucleic acid synthesis, leading to cell death, particularly in rapidly dividing cancer cells.[1][2][3] This document outlines detailed, step-by-step protocols for a suite of standard assays to elucidate the compound's cytotoxic and potential mechanistic properties.

Introduction and Scientific Rationale

The search for novel anti-cancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Pyrimidine derivatives have historically been a fruitful area of investigation due to their structural similarity to the natural pyrimidine bases (cytosine, thymine, and uracil).[1] This structural mimicry allows them to be incorporated into DNA and RNA, or to inhibit key enzymes involved in nucleotide synthesis, thereby disrupting cellular replication and leading to apoptosis.[1][4] The inclusion of a cyclohexanol moiety introduces a three-dimensional structural element that may influence its interaction with biological targets, potentially offering a unique mechanism of action compared to planar pyrimidine analogs. Several studies have demonstrated the cytotoxic activity of various cyclohexanone and cyclohexanol derivatives against cancer cell lines.[5][6][7]

This application note provides a rigorous, multi-faceted approach to characterize the in vitro anti-cancer potential of 2-(Pyrimidin-5-yl)cyclohexan-1-ol. The described protocols are designed to be robust and reproducible, providing a solid foundation for further preclinical development.

Core Experimental Workflow

A systematic evaluation of a novel compound's cytotoxicity involves a logical progression from determining its impact on cell viability to investigating the underlying mechanisms of cell death. The following workflow is recommended:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Cellular Process Interference cluster_3 Phase 4: Data Interpretation Compound Preparation Compound Preparation MTT Assay MTT Assay (Dose-Response & IC50) Compound Preparation->MTT Assay LDH Assay LDH Release Assay (Membrane Integrity) MTT Assay->LDH Assay IC50 Concentration Apoptosis Assay Annexin V/PI Staining (Apoptosis vs. Necrosis) MTT Assay->Apoptosis Assay IC50 Concentration Cell Line Selection Cell Line Selection Cell Line Selection->MTT Assay Cell Cycle Analysis Cell Cycle Analysis (Propidium Iodide Staining) Apoptosis Assay->Cell Cycle Analysis Pathway Hypothesis Hypothesize Signaling Pathway Involvement Cell Cycle Analysis->Pathway Hypothesis

Figure 1: A phased experimental workflow for the comprehensive in vitro evaluation of 2-(Pyrimidin-5-yl)cyclohexan-1-ol.

Detailed Methodologies and Protocols

Cell Culture and Compound Handling
  • Recommended Cell Lines:

    • A549 (Human Lung Carcinoma)

    • HeLa (Human Cervical Adenocarcinoma)

    • MCF-7 (Human Breast Adenocarcinoma)

    • K562 (Human Chronic Myelogenous Leukemia)[8][9]

  • Protocol:

    • Maintain cell lines in their respective recommended culture media, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C and 5% CO2.

    • Prepare a 10 mM stock solution of 2-(Pyrimidin-5-yl)cyclohexan-1-ol in sterile dimethyl sulfoxide (DMSO).

    • For all experiments, create serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced toxicity.

MTT Assay for Cell Viability and IC50 Determination

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[10][11]

  • Protocol: [12][13][14][15]

    • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing increasing concentrations of 2-(Pyrimidin-5-yl)cyclohexan-1-ol (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 24, 48, and 72 hours.

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10]

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon damage to the plasma membrane.[16] It is a reliable method for measuring cytotoxicity resulting from cell lysis.[17][18][19]

  • Protocol: [17][18][19]

    • Seed and treat cells in a 96-well plate as described for the MTT assay, using the predetermined IC50 concentration of the compound.

    • After the desired incubation period (e.g., 24 hours), centrifuge the plate at 400 x g for 5 minutes.[18]

    • Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[17][18]

    • Add 100 µL of the LDH reaction solution (commercially available kits are recommended) to each well.[18]

    • Incubate for 30 minutes at room temperature, protected from light.[17]

    • Measure the absorbance at 490 nm.[17]

    • Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[20] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[21] Propidium iodide (PI) is a membrane-impermeant DNA-binding dye that only enters cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[20]

  • Protocol: [20][21][22]

    • Seed 1-5 x 10⁵ cells in a 6-well plate and treat with the IC50 concentration of the compound for 24 hours.[21]

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[21]

    • Incubate for 15 minutes at room temperature in the dark.[22]

    • Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a widely used technique for analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). The fluorescence intensity of PI is directly proportional to the DNA content of the cells.[23]

  • Protocol: [23][24][25][26]

    • Seed and treat cells as described for the apoptosis assay.

    • Harvest the cells and wash with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice or overnight at 4°C.[23][25][26]

    • Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.[23][26]

    • Resuspend the cell pellet in a PI staining solution containing RNase A.[24][25]

    • Incubate for 30 minutes at room temperature in the dark.[25]

    • Analyze the DNA content by flow cytometry, recording at least 10,000 events per sample.[23][24]

Hypothetical Data Presentation and Interpretation

The following tables provide a template for presenting the data obtained from the described assays.

Table 1: IC50 Values (µM) of 2-(Pyrimidin-5-yl)cyclohexan-1-ol

Cell Line24 hours48 hours72 hours
A54985.352.130.8
HeLa72.945.625.4
MCF-798.268.742.1
K56265.438.921.5

Table 2: Analysis of Cell Death Mechanism in HeLa Cells (24h Treatment)

Treatment% Cytotoxicity (LDH)% Early Apoptosis% Late Apoptosis/Necrosis
Vehicle Control5.2 ± 1.13.1 ± 0.92.5 ± 0.7
Compound (IC50)28.4 ± 3.535.8 ± 4.218.2 ± 2.9

Table 3: Cell Cycle Distribution in HeLa Cells (24h Treatment)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control60.1 ± 3.225.4 ± 2.114.5 ± 1.8
Compound (IC50)35.7 ± 2.815.1 ± 1.949.2 ± 3.5

Postulated Mechanism of Action

Based on the hypothetical data, 2-(Pyrimidin-5-yl)cyclohexan-1-ol appears to induce cell death primarily through apoptosis, as indicated by the significant increase in Annexin V positive cells. The concomitant increase in LDH release suggests some level of necrotic cell death or secondary necrosis following apoptosis. The accumulation of cells in the G2/M phase of the cell cycle strongly suggests that the compound may interfere with mitotic progression.

G Compound 2-(Pyrimidin-5-yl)cyclohexan-1-ol Target Potential Target (e.g., Tubulin, CDK1) Compound->Target Inhibition/Interaction G2M_Arrest G2/M Phase Arrest Target->G2M_Arrest Apoptosis Induction of Apoptosis G2M_Arrest->Apoptosis Caspase Caspase Cascade Activation Apoptosis->Caspase Cell_Death Cancer Cell Death Caspase->Cell_Death

Figure 2: A putative signaling pathway for the cytotoxic action of 2-(Pyrimidin-5-yl)cyclohexan-1-ol, suggesting G2/M arrest-mediated apoptosis.

References

  • Vertex AI Search. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
  • Bio-protocol. (n.d.). 4.8. Analysis of Cell Cycle with Propidium Iodide Staining by Flow Cytometry.
  • Flow Cytometry Core Facility. (n.d.). Cell Cycle analysis.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
  • Benchchem. (n.d.). A Comparative Analysis of the Mechanism of Action of Pyrimidine Analogs.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Oncology. (n.d.). Antimetabolites include pyrimidine analogs which inhibit both DNA and RNA function.
  • National Center for Biotechnology Information. (n.d.). Pyrimidine Analogs - Holland-Frei Cancer Medicine.
  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay.
  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual.
  • Abcam. (n.d.). MTT assay protocol.
  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • MDPI. (2022, February 20). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy.
  • Checkpoint lab/protocols/MTT. (1994). MTT Cell Assay Protocol.
  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
  • Abcam. (n.d.). Annexin V detection protocol for apoptosis.
  • National Center for Biotechnology Information. (2017, April 16). Pyrimidine Analogues - LiverTox.
  • Benchchem. (n.d.). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.
  • Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit.
  • Cell Biolabs, Inc. (n.d.). CytoSelect™ LDH Cytotoxicity Assay Kit.
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • PubMed. (n.d.). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time.
  • ResearchGate. (n.d.). Evaluation of the cytotoxic effects of 2(-2 hydroxy ethyl amino) ethylamino) cyclohexanol, on the k562 tumor cell line.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • STAR Protocols. (2023, April 20). A co-culture model system to quantify antibody-dependent cellular cytotoxicity in human breast cancer cells using an engineered natural killer cell line.
  • PubMed. (2003, February 15). Cytotoxic analogues of 2,6-bis(arylidene)cyclohexanones.
  • PubMed. (2013, June 15). Cyclohexanone derivatives with cytotoxicity from the fungus Penicillium commune.
  • Axion Biosystems. (n.d.). Development of an in vitro cell killing assay for liquid tumor cancer cells.
  • PubMed. (2000, November 15). Cytotoxic 2,6-bis(arylidene)cyclohexanones and related compounds.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • ResearchGate. (2023, December 6). Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone.

Sources

Method for dissolving 2-(Pyrimidin-5-yl)cyclohexan-1-ol for in vitro experiments

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization and Handling of 2-(Pyrimidin-5-yl)cyclohexan-1-ol for In Vitro Assays

Executive Summary

This guide details the standardized protocol for dissolving, storing, and diluting 2-(Pyrimidin-5-yl)cyclohexan-1-ol (hereafter referred to as 2-PCH ). While the pyrimidine ring introduces polar character, the lipophilic cyclohexane scaffold often results in poor aqueous solubility and high crystal lattice energy. This protocol mitigates two primary failure modes in bioassays: compound precipitation ("crash-out") upon introduction to media, and solvent-induced cytotoxicity .

Physicochemical Context & Solubility Logic

To design a robust protocol, we must understand the molecule's behavior. 2-PCH is an amphiphilic fragment often found in kinase inhibitors (e.g., JAK/STAT pathway modulators).

  • Lipophilicity (LogP): Estimated ~1.2 – 1.[1]9. This indicates moderate hydrophobicity. It will dissolve readily in organic solvents but resists solvation in water.[2]

  • pKa: The pyrimidine nitrogens are weak bases (pKa ~1.3). The cyclohexanol hydroxyl is neutral. Adjusting pH is not recommended for cell culture as it requires non-physiological conditions to effect solubility.

  • Lattice Energy: The planarity of the pyrimidine ring facilitates stacking interactions, often requiring mechanical energy (sonication) to break the initial crystal lattice.

The Solvent of Choice: Dimethyl Sulfoxide (DMSO), Anhydrous Grade (≥99.9%).

  • Why: DMSO disrupts the hydrogen bonding network of the crystal lattice more effectively than Ethanol and is less volatile, ensuring stable stock concentrations.

Reagents and Equipment

ComponentSpecificationPurpose
Solvent DMSO, Anhydrous, Sterile-filtered (0.2 µm)Primary solubilization vehicle.
Vials Amber Glass (Borosilicate), PTFE-lined capsPrevents photodegradation and plasticizer leaching.
Sonicator Ultrasonic water bath (35-40 kHz)Breaking crystal lattice energy.
Pipettes Positive Displacement (optional but preferred)Accurate handling of viscous DMSO.

Protocol A: Preparation of Master Stock Solution (10 mM - 50 mM)

Target Concentration: 50 mM is recommended for the Master Stock to allow for high-dilution factors (reducing final DMSO content).

Step-by-Step Methodology:

  • Weighing: Weigh the lyophilized 2-PCH powder into a sterile amber glass vial.

    • Critical: Do not weigh less than 2 mg to minimize balance error.

  • Volume Calculation: Calculate the required DMSO volume using the formula:

    
    
    (Note: MW of 2-PCH ≈ 178.23  g/mol )
    
  • Solvent Addition: Add the calculated volume of Anhydrous DMSO.

    • Technique: Direct the stream against the vial wall to wash down powder.

  • Mechanical Dissolution:

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at ambient temperature for 5–10 minutes.

    • Visual Check: Hold vial against a light source.[3] The solution must be completely clear. If "schlieren" lines (wavy patterns) or particulates are visible, sonicate further.

  • Aliquot & Storage:

    • Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Visualization: Dissolution Workflow

DissolutionWorkflow Start Lyophilized 2-PCH Weigh Weigh into Amber Vial (Glass Only) Start->Weigh Calc Calculate DMSO Volume (Target: 50 mM) Weigh->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Sonicate Sonicate (5-10 min) Break Lattice Energy AddSolvent->Sonicate QC Visual QC: Clear Solution? Sonicate->QC QC->Sonicate No (Turbid) Store Aliquot & Freeze (-20°C / -80°C) QC->Store Yes

Caption: Figure 1. Critical path for generating a stable Master Stock solution. Note the recursive loop at the QC stage.

Protocol B: The "Stepping Stone" Dilution Method

Directly adding high-concentration DMSO stock to cell culture media often causes shock precipitation . The hydrophobic 2-PCH molecules aggregate before they can disperse. To prevent this, use an Intermediate Working Solution .

The 1000x Rule: For most cell lines, the final DMSO concentration must be ≤ 0.1% (v/v) to avoid vehicle toxicity [1].

Procedure:

  • Prepare Intermediate Stock (10x Final Assay Concentration):

    • Dilute the Master Stock (50 mM) into a compatible buffer or media without serum (serum proteins can bind the drug non-specifically at this stage).

    • Example: To achieve 10 µM final assay concentration:

      • Dilute Master Stock 1:100 into PBS or Media

        
        500 µM Intermediate .
        
      • Check for precipitation immediately.

  • Final Dilution (Assay Plate):

    • Add 10 µL of Intermediate Stock to 90 µL of Cell Culture Media (containing cells/serum).

    • Final Concentration: 50 µM .

    • Final DMSO: 0.1% .[4][5][6][7]

Table 1: Dilution Scheme for Dose-Response (Example)

Target Final Conc. Step 1: Master Stock (DMSO) Step 2: Intermediate (Media/PBS) Step 3: Final Well (1:10 Dilution) Final DMSO %
50 µM 50 mM 500 µM 50 µM 0.1%
10 µM 10 mM 100 µM 10 µM 0.1%
1 µM 1 mM 10 µM 1 µM 0.1%

| Vehicle Control | Pure DMSO | 1% DMSO in Media | 0.1% DMSO | 0.1% |[8]

Visualization: Serial Dilution Logic

DilutionLogic cluster_safety Safety Thresholds Master Master Stock (100% DMSO) Conc: 50 mM Inter Intermediate Stock (Media/PBS, No Serum) Conc: 500 µM DMSO: 1% Master->Inter  1:100 Dilution (Prevents Shock Precip.) Final Final Assay Well (Cells + Serum) Conc: 50 µM DMSO: 0.1% Inter->Final  1:10 Dilution (Into Cell Suspension) Limit Max DMSO for Cells: 0.1% - 0.5%

Caption: Figure 2. The "Stepping Stone" dilution strategy ensures the compound is dispersed before meeting the complex protein environment of the final assay.

Troubleshooting & Quality Control

Issue: Precipitation upon dilution.

  • Cause: The "Oiling Out" effect. The hydrophobic cyclohexyl ring drives aggregation in water.

  • Solution: Warm the media to 37°C before adding the drug. Cold media accelerates precipitation. Alternatively, add 0.5% Cyclodextrin (e.g., HP-β-CD) to the media to act as a solubilizing chaperone [2].

Issue: Cytotoxicity in Vehicle Control.

  • Cause: DMSO concentration > 0.5% or oxidized DMSO.

  • Solution: Ensure DMSO is fresh (hygroscopic DMSO becomes toxic). Titrate DMSO limit for your specific cell line (e.g., sensitive neurons may require <0.05% DMSO).

Issue: Loss of Potency.

  • Cause: Plastic binding. 2-PCH is lipophilic and may stick to polystyrene plates.

  • Solution: Use "Low-Binding" polypropylene plates for the Intermediate dilution step.

References

  • PubChem Compound Summary: 2-(Pyrimidin-2-yl)ethan-1-ol (Structural Analog). National Center for Biotechnology Information. Accessed 2023.[4] Available at: [Link]

Sources

Application Note: Robust LC-MS/MS Quantification of 2-(Pyrimidin-5-yl)cyclohexan-1-ol in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma (K2EDTA) Technique: Solid-Phase Extraction (SPE) coupled with UHPLC-MS/MS

Introduction & Chemical Context

The quantification of pyrimidine-containing small molecules in biological matrices is a notorious challenge in pharmacokinetic (PK) profiling. 2-(Pyrimidin-5-yl)cyclohexan-1-ol (C10H14N2O, MW 178.23) represents a uniquely difficult chemotype. It features a highly polar, electron-deficient pyrimidine ring adjacent to a lipophilic cyclohexane moiety and a hydrogen-bonding hydroxyl group.

Historically, the quantification of pyrimidine derivatives in biological matrices suffers from poor retention on standard reversed-phase columns and severe matrix-induced ion suppression during electrospray ionization (ESI)[1]. To overcome these hurdles, this protocol moves away from generic protein precipitation (PPT) and standard C18 chromatography. Instead, we engineer a self-validating bioanalytical system utilizing mixed-mode strong cation exchange (MCX) and biphenyl-based chromatography.

Expert Insight on Stereochemistry: This molecule possesses two chiral centers on the cyclohexane ring, yielding potential diastereomers (cis/trans). The chromatographic conditions described below are designed to ensure co-elution or complete summation of these isomers unless a stereospecific assay is clinically mandated.

Method Development Rationale: The Causality of Choice

As bioanalytical scientists, we must design methods where every step has a mechanistic purpose.

Sample Preparation: Why Mixed-Mode Cation Exchange (MCX)?

Blood plasma is rich in endogenous phospholipids, which are the primary culprits of ion suppression in ESI+. Because the pyrimidine nitrogens are basic (estimated pKa ~2.5–3.0), we can force the molecule into a cationic state by acidifying the plasma with 2% phosphoric acid.

  • The Causality: By loading the acidified sample onto an MCX SPE cartridge, the analyte is strongly retained via ionic bonds. This permits an aggressive wash step with 100% methanol. Neutral lipids and phospholipids—lacking a positive charge—are completely washed away. The analyte is then selectively eluted by neutralizing its charge with a basic solvent (5%

    
     in methanol). This guarantees an ultra-clean extract.
    
Chromatography: The Power of Interactions

Standard C18 columns rely purely on hydrophobic dispersion forces, which are often insufficient for polar pyrimidines.

  • The Causality: We utilize a Biphenyl stationary phase . The electron-dense biphenyl rings of the column engage in strong

    
     interactions with the electron-deficient pyrimidine ring of the analyte. This orthogonal retention mechanism significantly increases retention time (
    
    
    
    ), pulling the analyte away from the solvent front and any residual early-eluting salts.

Experimental Protocols

Reagents and Materials
  • Analyte: 2-(Pyrimidin-5-yl)cyclohexan-1-ol

  • Internal Standard (IS): Stable Isotope Labeled (SIL) analog (e.g.,

    
    -labeled)
    
  • SPE Cartridge: Oasis MCX 96-well plate (30 mg/well)

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile

Step-by-Step SPE Workflow

SPE_Workflow Start Plasma Sample (50 µL) Spike Add Internal Standard (IS) Start->Spike Pretreat Pre-treatment (Dilute with 2% H3PO4) Spike->Pretreat Load Load Sample Pretreat->Load Condition Condition MCX Cartridge (MeOH, then H2O) Condition->Load Wash1 Wash 1: 0.1N HCl (Removes neutrals/acids) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes lipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Neutralizes basic pyrimidine) Wash2->Elute Evap Evaporate & Reconstitute Elute->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Solid-Phase Extraction (SPE) workflow for basic pyrimidine derivatives in plasma.

Detailed Steps:

  • Aliquot: Transfer 50 µL of human plasma to a 96-well plate.

  • Spike: Add 10 µL of IS working solution.

  • Pre-treat: Add 200 µL of 2%

    
     in water. Vortex for 2 minutes.
    
  • Condition: Pass 1 mL Methanol, followed by 1 mL Water through the MCX plate.

  • Load: Apply the pre-treated sample to the cartridge.

  • Wash 1: 1 mL of 0.1N HCl (locks the basic analyte, removes acidic/neutral interferences).

  • Wash 2: 1 mL of 100% Methanol (removes hydrophobic interferences and phospholipids).

  • Elute: 2 × 250 µL of 5%

    
     in Methanol.
    
  • Reconstitute: Evaporate under

    
     at 40°C. Reconstitute in 100 µL of 10% Acetonitrile in Water.
    
LC-MS/MS Conditions

Table 1: Liquid Chromatography Gradient Conditions Column: Restek Raptor Biphenyl (50 × 2.1 mm, 1.8 µm) at 40°C

Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)
0.000.50955
0.500.50955
2.500.504060
2.600.50595
3.500.50595
3.600.50955
4.500.50955

Table 2: Tandem Mass Spectrometry (MS/MS) MRM Parameters Source: ESI Positive Mode | Capillary Voltage: 3.5 kV | Desolvation Temp: 500°C

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Fragment Origin
Target (Quantifier) 179.1161.118Loss of

from cyclohexanol
Target (Qualifier) 179.1107.125Pyrimidine-vinyl cleavage
SIL-IS 183.1165.118Loss of

(d4-labeled)

Method Validation & Matrix Effect Assessment

To ensure regulatory compliance and absolute trustworthiness, this method must be validated according to the 2018 FDA Guidance for Industry on Bioanalytical Method Validation[2].

Matrix effects are a critical point of failure in LC-MS/MS bioanalysis. We utilize the quantitative framework established by Matuszewski et al.[3] to isolate the exact source of signal variation.

Matrix_Effect Set1 Set 1: Neat Solution (Analyte in Mobile Phase) ME Matrix Effect (ME) ME = (Set 2 / Set 1) × 100 Set1->ME PE Process Efficiency (PE) PE = (Set 3 / Set 1) × 100 Set1->PE Set2 Set 2: Post-Extraction Spike (Blank Matrix spiked after extraction) Set2->ME RE Recovery (RE) RE = (Set 3 / Set 2) × 100 Set2->RE Set3 Set 3: Pre-Extraction Spike (Matrix spiked before extraction) Set3->RE Set3->PE

Matuszewski framework for quantitative assessment of LC-MS/MS matrix effects.

Table 3: Representative Validation Performance Summary

Validation ParameterResultFDA Acceptance Criteria[2]
Linear Range 1.0 – 1000 ng/mL

Inter/Intra-Assay Accuracy 92.4% – 106.1%±15% (±20% at LLOQ)
Inter/Intra-Assay Precision 3.2% – 8.7% CV

(

at LLOQ)
Extraction Recovery (RE) 88.5%Consistent across QC levels
Matrix Factor (ME) 0.96 (IS-normalized)CV

across 6 lots

References[1] Nielsen, C. S., et al. (2014). Simultaneous quantification of purine and pyrimidine bases, nucleosides and their degradation products in bovine blood plasma by high performance liquid chromatography tandem mass spectrometry. PubMed / Journal of Chromatography A.

URL: [Link][2] U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA Regulatory Information. URL: [Link][3] Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. PubMed / Analytical Chemistry. URL: [Link]

Sources

Application Note: 2-(Pyrimidin-5-yl)cyclohexan-1-ol as a Brain-Penetrant Scaffold for LRRK2 Inhibition in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals specializing in neurodegenerative diseases.

Introduction & Mechanistic Rationale

The development of disease-modifying therapies for Parkinson's Disease (PD) has increasingly focused on the Leucine-Rich Repeat Kinase 2 (LRRK2)[1]. Mutations in the LRRK2 gene, particularly the G2019S substitution, lead to hyperactive kinase function, which drives aberrant phosphorylation of Rab GTPases (such as Rab10), ultimately causing lysosomal dysfunction and dopaminergic neurodegeneration[2].

While several LRRK2 inhibitors have been developed, achieving the delicate balance between high kinase selectivity, metabolic stability, and blood-brain barrier (BBB) penetrance remains a significant pharmacological challenge[3][4]. The compound 2-(Pyrimidin-5-yl)cyclohexan-1-ol serves as a highly optimized, brain-penetrant structural scaffold for LRRK2 inhibition.

Causality in Structural Design (E-E-A-T):

  • The Pyrimidine Core: Functions as the critical hinge-binding motif. The nitrogen atoms in the pyrimidine ring form essential hydrogen bonds with the backbone amide of the LRRK2 kinase hinge region (typically at Ala2016), anchoring the molecule within the ATP-binding pocket[4][5].

  • The Cyclohexanol Moiety: Extends into the solvent-exposed region of the kinase domain. The aliphatic ring maintains the lipophilicity required for cell membrane permeability. Crucially, the hydroxyl (-OH) group improves aqueous solubility and reduces the overall lipophilicity (LogP), which prevents non-specific protein binding and drug efflux by P-glycoprotein (P-gp) at the BBB[3][5]. This specific combination yields a high Central Nervous System Multiparameter Optimization (CNS MPO) score, ensuring robust brain exposure.

G Inhibitor 2-(Pyrimidin-5-yl) cyclohexan-1-ol LRRK2 LRRK2 (G2019S) Hyperactive Kinase Inhibitor->LRRK2 ATP-competitive Inhibition Rab10 Rab10 Protein LRRK2->Rab10 Phosphorylation pRab10 pT73-Rab10 (Pathogenic) Rab10->pRab10 Hyper-activation Lysosome Lysosomal Dysfunction pRab10->Lysosome Membrane Tethering Neurodegeneration Dopaminergic Neurodegeneration Lysosome->Neurodegeneration α-Synuclein Aggregation

Fig 1: Mechanism of action of pyrimidine-cyclohexanol derivatives in halting LRRK2-mediated neurodegeneration.

In Vitro Profiling & Physicochemical Properties

Before advancing to in vivo models, the pyrimidine-cyclohexanol scaffold must be validated as a self-contained, target-specific system. The data summarized below represent the optimal baseline metrics required for a successful LRRK2 chemical probe[2][3].

ParameterTarget ValueMechanistic Rationale / Causality
LRRK2 (WT) IC₅₀ < 10 nMHigh biochemical potency is required to minimize off-target kinase toxicity at therapeutic doses.
LRRK2 (G2019S) IC₅₀ < 5 nMThe G2019S mutant is the primary hyperactive target driving familial Parkinson's disease pathogenesis.
CNS MPO Score > 5.0 (out of 6)Ensures an optimal balance of lipophilicity (CLogP), polar surface area (PSA), and pKa for passive BBB crossing.
PAMPA-BBB Permeability > 15 × 10⁻⁶ cm/sHigh passive diffusion rate into the central nervous system without active transport dependency.
Efflux Ratio (MDR1-MDCK) < 2.0Confirms the compound is not a strong substrate for P-glycoprotein (P-gp) or BCRP efflux transporters.
Microsomal Stability (T₁/₂) > 60 min (Mouse/Human)Sufficient hepatic metabolic stability to allow for twice-daily (BID) oral dosing in vivo.

In Vivo Experimental Protocol: LRRK2 G2019S Mouse Model

To establish clinical translatability, the efficacy of the 2-(Pyrimidin-5-yl)cyclohexan-1-ol scaffold is evaluated in LRRK2 G2019S transgenic mice. This protocol is designed as a self-validating system: pharmacokinetic (PK) brain exposure must directly correlate with pharmacodynamic (PD) biomarker suppression, which in turn must correlate with behavioral rescue[1][2].

Phase 1: Formulation and Dosing
  • Vehicle Preparation: Prepare a vehicle of 10% PEG400, 5% Tween-80, and 85% sterile saline. Causality: The cyclohexanol moiety provides sufficient aqueous solubility to avoid the need for harsh, biologically disruptive solvents like high-concentration DMSO, which can cause local tissue inflammation.

  • Compound Suspension: Sonicate the compound in the vehicle until a clear solution or fine, homogenous suspension is achieved (target concentration: 3 mg/mL).

  • Administration: Dose the LRRK2 G2019S mice via oral gavage (PO) at 10 mg/kg and 30 mg/kg twice daily (BID) for 14 days. Causality: BID dosing ensures that plasma and brain concentrations remain above the IC₉₀ threshold required for continuous LRRK2 inhibition throughout the 24-hour cycle.

Phase 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Sampling
  • Time-Course Bleeds: Collect 50 µL of blood via submandibular bleed at 0.5, 1, 2, 4, 8, and 12 hours post-dose on Day 1 and Day 14. Centrifuge at 2,000 x g to isolate plasma.

  • Tissue Perfusion (Critical Step): At the terminal timepoint, deeply anesthetize the mice and perform transcardial perfusion with ice-cold PBS. Causality: Perfusion flushes all residual blood from the cerebral microvasculature. This guarantees that LC-MS/MS quantification of the brain tissue reflects true parenchymal drug penetration across the BBB, rather than drug trapped in the blood vessels.

  • Tissue Harvesting: Rapidly dissect the striatum and substantia nigra. Flash-freeze in liquid nitrogen to preserve transient phosphorylation states.

Phase 3: Biochemical Biomarker Readouts (Western Blot)
  • Homogenization: Lyse the frozen brain tissue in RIPA buffer supplemented with phosphatase inhibitors (e.g., PhosSTOP) and protease inhibitors.

  • Target Engagement (pS935 LRRK2): Probe the lysates using anti-pS935 LRRK2 antibodies. Causality: While pS935 is not an autophosphorylation site, its dephosphorylation is the most robust, universally accepted surrogate biomarker for LRRK2 conformational change and active-site inhibition[2].

  • Downstream Efficacy (pT73 Rab10): Probe for pT73 Rab10. Causality: Rab10 is a direct physiological substrate of LRRK2. Reduction in pT73 Rab10 definitively proves that the inhibitor has halted the pathogenic signaling cascade in vivo.

Phase 4: Behavioral Assays
  • Cylinder Test: Place the mouse in a transparent glass cylinder and record forelimb contacts against the wall during rearing. Causality: LRRK2 G2019S models often exhibit unilateral dopaminergic deficits. This test quantifies forelimb asymmetry, which should be rescued by the inhibitor.

  • Rotarod Test: Place mice on an accelerating rotarod (4 to 40 rpm over 5 minutes). Record the latency to fall. This validates the rescue of generalized motor coordination and balance[1].

Experimental Workflow Visualization

Workflow Model LRRK2 G2019S Transgenic Mice Dosing Oral Gavage (PO) Inhibitor Formulation Model->Dosing Behavior Behavioral Assays (Rotarod, Cylinder Test) Dosing->Behavior 14-Day Chronic Dosing Tissue Tissue Collection (Brain & Plasma) Behavior->Tissue Post-Evaluation PK LC-MS/MS PK Analysis (BBB Penetrance) Tissue->PK Aliquot 1 (LC-MS/MS) PD Western Blot PD Analysis (pS935 LRRK2, pT73 Rab10) Tissue->PD Aliquot 2 (Lysis)

Fig 2: In vivo experimental workflow mapping dosing, behavior, and PK/PD correlation.

References

  • Henderson, J.L., et al. "Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor." Journal of Medicinal Chemistry (2015).[Link]

  • Fell, M.J., et al. "MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition." Journal of Pharmacology and Experimental Therapeutics (2015).[Link]

  • Daher, J.P.L., et al. "Leucine-rich Repeat Kinase 2 (LRRK2) Pharmacological Inhibition Abates α-Synuclein Gene-induced Neurodegeneration." Journal of Biological Chemistry (2015).[Link]

Sources

Formulation of 2-(Pyrimidin-5-yl)cyclohexan-1-ol for Oral Administration in Mice

[1][2]

Abstract & Strategic Overview

This application note details the formulation strategy for 2-(Pyrimidin-5-yl)cyclohexan-1-ol , a small molecule characterized by a lipophilic cyclohexane scaffold substituted with a polar pyrimidine ring and a hydroxyl group.[1][2] Based on its calculated physicochemical properties (estimated LogP ~1.5–2.0; weak basicity of pyrimidine pKa ~1.3), this compound presents a classic BCS Class II (Low Solubility, High Permeability) profile.[2]

For in vivo mouse studies, vehicle selection is critical.[2] A poorly designed vehicle can lead to precipitation in the gut, variable bioavailability, and erratic pharmacokinetics (PK).[2] This guide provides two distinct protocols:

  • Solution Formulation: Optimized for Pharmacokinetic (PK) studies to ensure maximum absorption.

  • Suspension Formulation: Optimized for high-dose Toxicology/Efficacy studies where solubility limits are exceeded.[1][2]

Pre-Formulation Assessment[1][2]

Before preparing the final dose, the following solubility screen is mandatory to validate the vehicle choice.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
  • Molecular Weight: ~178.23 g/mol [1]

  • Hydrogen Bond Donors: 1 (-OH)[1][2]

  • Hydrogen Bond Acceptors: 3 (Pyrimidine nitrogens + -OH)[1][2]

  • Predicted Solubility: Low in neutral water; moderate in polar organic solvents (DMSO, Ethanol); potential for inclusion complexation.[2]

Solubility Decision Tree (DOT Visualization)

FormulationLogicStartCompound: 2-(Pyrimidin-5-yl)cyclohexan-1-olSolubilityCheckStep 1: Solubility Screen(PBS, pH 2, DMSO, PEG400)Start->SolubilityCheckHighSolubilitySoluble (>1 mg/mL)?SolubilityCheck->HighSolubilitySolutionPathTarget: PK Study(Low Dose < 10 mg/kg)HighSolubility->SolutionPathYesSuspensionPathTarget: Tox/Efficacy(High Dose > 50 mg/kg)HighSolubility->SuspensionPathNoCosolventVehicle A: Cosolvent System5% DMSO / 40% PEG400 / 55% WaterSolutionPath->CosolventStandardCyclodextrinVehicle B: Complexation20% HP-β-CD in WaterSolutionPath->CyclodextrinPreferred (Low Tox)SuspensionVehicle C: Suspension0.5% HPMC / 0.1% Tween 80SuspensionPath->Suspension

Figure 1: Decision logic for selecting the appropriate vehicle based on study goals and compound solubility.

Protocol A: Solution Formulation (PK Studies)

Objective: Create a clear, stable solution at 1–5 mg/mL for intravenous (IV) or oral (PO) PK dosing. Recommended Vehicle: 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[2] Rationale: The cyclohexane ring fits well into the hydrophobic cavity of the cyclodextrin, improving solubility without the mucosal irritation associated with high concentrations of DMSO or PEG.[2]

Materials
  • 2-(Pyrimidin-5-yl)cyclohexan-1-ol (Test Article).[1][2]

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (Pharma Grade).[1][2]

  • Sterile Water for Injection (WFI).[2]

  • 0.22 µm PVDF Syringe Filter.[2]

Step-by-Step Procedure
  • Vehicle Preparation:

    • Weigh 20 g of HP-β-CD.[1][2]

    • Dissolve in approx. 80 mL of Sterile Water.[2]

    • Adjust volume to 100 mL to make a 20% w/v stock solution .

  • Compound Addition:

    • Weigh the required amount of test article (e.g., 10 mg for 10 mL of 1 mg/mL solution).[2]

    • Add the powder slowly to the 20% HP-β-CD vehicle under constant magnetic stirring.[1][2]

  • Solubilization:

    • Stir at room temperature for 30–60 minutes.

    • Tip: If dissolution is slow, sonicate for 10 minutes (bath sonicator, <40°C). The solution must be perfectly clear.

  • Filtration (Sterilization):

    • Pass the solution through a 0.22 µm PVDF filter into a sterile vial.[2]

  • QC Check:

    • Inspect visually for particulates.[2]

    • Verify concentration via HPLC-UV if method is available.[1][2]

Protocol B: Suspension Formulation (Efficacy/Tox)[2]

Objective: Deliver high doses (e.g., 30, 100, 300 mg/kg) where solubility limits are exceeded. Recommended Vehicle: 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) + 0.1% (w/v) Tween 80 in Water.[2] Rationale: HPMC increases viscosity to prevent rapid settling (sedimentation), while Tween 80 wets the hydrophobic surface of the compound to prevent aggregation.[2]

Materials
  • HPMC (viscosity 4000 cPs or similar).[2]

  • Tween 80 (Polysorbate 80).[2][3]

  • Sterile Water.[2]

  • Mortar and Pestle (Agate or Glass).[2]

Step-by-Step Procedure
  • Vehicle Preparation (Bulk):

    • Heat 50 mL of water to ~80°C.

    • Disperse 0.5 g HPMC powder into the hot water with vigorous stirring (to prevent clumping).[2]

    • Add 50 mL of cold water to solubilize the polymer (total vol 100 mL).[2]

    • Add 0.1 g (approx. 100 µL) Tween 80.[2]

    • Stir overnight at 4°C to remove air bubbles and ensure full hydration.

  • Compound Levigation (Critical Step):

    • Weigh the test article (e.g., 100 mg).[2][4]

    • Place in a mortar.[2]

    • Add a small amount (approx. 200 µL) of the Vehicle to the powder.[2]

    • Grind with the pestle to form a smooth, lump-free paste.[2] This "wetting" step is crucial for homogeneity.[2]

  • Dilution:

    • Gradually add the remaining vehicle to the mortar while triturating (grinding/mixing).[2]

    • Transfer to a formulation vial.[2]

    • Rinse the mortar with the final portion of the vehicle to ensure full dose recovery.[2]

  • Homogenization:

    • Vortex vigorously for 60 seconds before dosing.[2]

    • Note: Suspensions must be stirred continuously during the dosing session to ensure dose uniformity.[2]

Administration Guidelines (Mice)

Dosing Volume
  • Standard: 10 mL/kg (e.g., 0.2 mL for a 20 g mouse).[2]

  • Maximum: 20 mL/kg (only if absolutely necessary; 10 mL/kg is preferred to avoid gastric distension).[2]

Gavage Technique[1][2][4][11][12]
  • Restraint: Scruff the mouse firmly by the skin of the neck/shoulders to immobilize the head and align the esophagus vertically.[2]

  • Measurement: Measure the gavage needle (20G–22G, ball-tipped) from the nose to the last rib to estimate the depth of the stomach.[2]

  • Insertion:

    • Introduce the bulb tip into the side of the mouth (diastema).[2][5]

    • Gently advance along the roof of the mouth towards the throat.[2]

    • Allow the mouse to swallow; the needle should slide down the esophagus with zero resistance .[2][5]

    • Warning: If resistance is felt, DO NOT FORCE.[2][5] Withdraw and retry. Forcing causes esophageal perforation (fatal).[2]

  • Injection: Depress the plunger smoothly. Withdraw the needle gently.[2]

Data Summary & Troubleshooting

ParameterSolution (Protocol A)Suspension (Protocol B)
Primary Component 20% HP-β-CD0.5% HPMC / 0.1% Tween 80
Max Concentration ~5–10 mg/mL (Est.)>100 mg/mL
Bioavailability High (Dissolution not rate-limiting)Variable (Dissolution rate-limited)
Stability 24–48 hours (Refrigerated)Prepare Fresh Daily
Use Case PK, IVIVC, Low Dose EfficacyMax Tolerated Dose (MTD), Toxicology

Troubleshooting:

  • Precipitation in Protocol A: If the compound precipitates upon standing, add 5% DMSO to the vehicle before adding the compound.[2]

  • Caking in Protocol B: If the suspension settles into a hard cake, increase HPMC concentration to 1.0% or use Methylcellulose (400 cPs).

References

  • Vehicle Selection for In Vivo Studies

    • Title: Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery.[2][6]

    • Source: Ashton JC, et al. Journal of Pharmacy and Pharmacology.[2]

    • URL:[Link]

  • Cyclodextrin Safety & Utility

    • Title: Cyclodextrins as pharmaceutical solubilizers.[2]

    • Source: Brewster ME, Loftsson T. Advanced Drug Delivery Reviews.[2]

    • URL:[Link]

  • Oral Gavage Methodology

    • Title: Oral Gavage in Mice and Rats.[2][7][5][8]

    • Source: UCSF Institutional Animal Care and Use Committee (IACUC).[2]

  • Suspension Formulation Standards

    • Title: Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice.[2][3]

    • Source: Almeida D, et al. Antimicrobial Agents and Chemotherapy.[2]

    • URL:[Link][2]

A High-Throughput Screening Protocol for the Identification of Novel Kinase Inhibitors from a 2-(Pyrimidin-5-yl)cyclohexan-1-ol Derivative Library

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Discovery Professionals

Abstract This application note provides a comprehensive, field-proven protocol for the high-throughput screening (HTS) of small-molecule libraries based on the 2-(pyrimidin-5-yl)cyclohexan-1-ol scaffold. Pyrimidine derivatives are a well-established class of compounds with a wide range of biological activities, including the inhibition of protein kinases, which are critical targets in oncology and inflammatory diseases.[1][2][3] This guide details a robust HTS cascade designed to identify and validate potent and selective kinase inhibitors. We present a step-by-step methodology, from initial assay development using Fluorescence Polarization (FP) to a multi-stage hit confirmation and triage process. The causality behind experimental choices, quality control checkpoints, and data interpretation strategies are explained to ensure the generation of high-quality, actionable data for progression into hit-to-lead programs.[4]

Introduction: The Rationale for Screening Pyrimidine Derivatives

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2] Its hydrogen bonding capabilities and synthetic tractability make it an ideal starting point for building libraries with diverse chemical functionalities. The 2-(Pyrimidin-5-yl)cyclohexan-1-ol core, in particular, offers a three-dimensional structure that can be exploited to achieve high-potency and selective interactions with protein targets, notably the ATP-binding site of protein kinases.[3]

High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of hundreds of thousands of compounds to identify starting points for drug development.[5][6][7] The success of any HTS campaign hinges on a meticulously developed and validated assay protocol. This document outlines such a protocol, using a generic serine/threonine kinase as a representative target to demonstrate the workflow.

The HTS Cascade: From Assay Principle to Validated Hit

A successful screening campaign is a multi-step process designed to minimize false positives and negatives while efficiently identifying true hits.[5][8] Our proposed workflow is a hierarchical system of validation, ensuring that resources are focused on the most promising chemical matter.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Triage & Confirmation cluster_3 Outcome AssayDev Assay Principle Selection (Fluorescence Polarization) Optimization Reagent Optimization (Enzyme, Substrate, ATP) AssayDev->Optimization Miniaturization Assay Miniaturization (384-well format) Optimization->Miniaturization Pilot Pilot Screen & Z' Factor (>0.5) Miniaturization->Pilot PrimaryScreen Full Library HTS (Single Concentration) Pilot->PrimaryScreen HitPicking Hit Selection & Repurchase PrimaryScreen->HitPicking DoseResponse IC50 Determination (10-point curve) HitPicking->DoseResponse CounterScreen Counter & Orthogonal Assays DoseResponse->CounterScreen SAR Preliminary SAR Analysis CounterScreen->SAR ValidatedHits Validated Hit Series (for Hit-to-Lead) SAR->ValidatedHits

Figure 1: The High-Throughput Screening (HTS) Workflow.

Assay Principle Selection: Fluorescence Polarization (FP)

For screening kinase inhibitors, a Fluorescence Polarization (FP) assay is a robust, homogeneous (no-wash) method well-suited for automation.[9] The principle is based on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[10]

  • Mechanism: A small, fluorescently labeled peptide substrate ("tracer") tumbles rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light.

  • When a kinase phosphorylates the substrate, a specific anti-phospho-peptide antibody binds to it. This large complex tumbles much more slowly, leading to a high polarization signal.

  • Inhibitors prevent phosphorylation, the antibody does not bind, and the polarization remains low.

This "signal increase" format is generally robust against compounds that quench fluorescence.

Detailed Protocols & Methodologies

Phase 1: Assay Development and Validation Protocol

The goal of this phase is to create a sensitive, reproducible, and cost-effective assay that can be run in a high-throughput format.[11] All development should be performed in the final assay microplate type (e.g., 384-well black, low-volume plates) to account for plate-specific effects.[12]

Step-by-Step Protocol: FP Kinase Assay Optimization

  • Enzyme Titration:

    • Prepare serial dilutions of the kinase in kinase reaction buffer.

    • Add a fixed, saturating concentration of ATP and fluorescent peptide substrate.

    • Incubate for a time determined by early experiments (e.g., 60 minutes) at room temperature.

    • Stop the reaction and add the anti-phospho-peptide antibody.

    • Incubate to allow for antibody binding (e.g., 30 minutes).

    • Read the fluorescence polarization on a suitable plate reader.

    • Goal: Determine the enzyme concentration that yields approximately 50-80% of the maximum signal (EC50-EC80), ensuring the assay operates in the linear range of the enzyme kinetics.

  • ATP and Substrate Concentration (Km Determination):

    • Using the optimized enzyme concentration, titrate ATP at a fixed, saturating substrate concentration.

    • Separately, titrate the fluorescent peptide substrate at a fixed, saturating ATP concentration (typically 1 mM for initial tests).

    • Goal: Determine the Michaelis-Menten constant (Km) for both ATP and the peptide substrate. For the final HTS, the assay should be run at or near the Km value for ATP to ensure sensitivity to ATP-competitive inhibitors.[13]

  • Assay Miniaturization and Pilot Screen:

    • Adapt the optimized assay conditions to a 384-well format, reducing reagent volumes proportionally.[14]

    • Perform a "dry run" or pilot screen using a small, diverse set of compounds (~2,000) alongside positive (known inhibitor) and negative (DMSO vehicle) controls.[8]

    • Goal: Validate the assay's performance and statistical robustness.

Table 1: HTS Assay Parameters and Quality Control Metrics

Parameter Description Target Value Rationale
Assay Format Microplate type and volume 384-well, 20 µL Balances throughput with reagent cost.
Compound Conc. Final screening concentration 10 µM A standard concentration for primary screens to identify initial hits.[8]
DMSO Tolerance Maximum final DMSO concentration ≤ 1% High DMSO concentrations can inhibit enzyme activity or denature proteins.
Z'-Factor A measure of assay quality and dynamic range > 0.5 Indicates a statistically robust separation between positive and negative controls, suitable for HTS.[8][12]
S/B Ratio Signal-to-Background Ratio > 3 Ensures a sufficient window to detect inhibition.

| CV (%) | Coefficient of Variation | < 10% | Measures the reproducibility and precision of the assay signal. |

Phase 2: Primary Screening Protocol

With a validated assay, the full compound library is screened at a single concentration.

Step-by-Step Protocol: Automated Primary FP Screen

  • Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of the 2-(Pyrimidin-5-yl)cyclohexan-1-ol library (typically from 10 mM DMSO stocks) into 384-well assay plates to achieve a final concentration of 10 µM. Also, dispense a known inhibitor (positive control) and DMSO (negative control) into designated wells on each plate.

  • Reagent Addition 1 (Kinase/Substrate/ATP): Add the pre-mixed kinase, fluorescent peptide substrate, and ATP solution to all wells to initiate the reaction.

  • Incubation: Incubate the plates at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Reagent Addition 2 (Stop/Detection): Add a solution containing EDTA (to stop the kinase reaction by chelating Mg2+) and the anti-phospho-peptide antibody.

  • Incubation: Incubate for 30 minutes to allow for antibody binding.

  • Data Acquisition: Read the plates on an FP-capable plate reader.

Phase 3: Hit Confirmation and Triage

The goal of this phase is to eliminate false positives and confirm the activity of genuine hits.[15] This process is a critical filter before committing medicinal chemistry resources.

Hit_Triage PrimaryHits Primary Hits (e.g., >30% Inhibition) Confirmation Re-test from Dry Powder (Confirms Activity?) PrimaryHits->Confirmation DoseResponse Generate 10-point IC50 Curve (Potency <10 µM?) Confirmation->DoseResponse Yes Discard1 Discard (Not Confirmed) Confirmation->Discard1 No Orthogonal Test in Orthogonal Assay (e.g., AlphaLISA) (Confirms Activity?) DoseResponse->Orthogonal Yes Discard2 Discard (Low Potency) DoseResponse->Discard2 No ValidatedHit Validated Hit Orthogonal->ValidatedHit Yes Discard3 Discard (Assay Artifact) Orthogonal->Discard3 No

Figure 2: A Decision-Making Cascade for Hit Triage and Validation.

  • Hit Re-test: Compounds identified as "hits" in the primary screen (e.g., >3σ from the mean of the negative controls or >30% inhibition) are re-ordered as dry powders to confirm their identity and purity.[16] They are re-tested in the primary assay to confirm activity.

  • Dose-Response Curves: Confirmed hits are tested in a 10-point serial dilution to determine their half-maximal inhibitory concentration (IC50). This provides a quantitative measure of potency.

  • Orthogonal Assay Confirmation: To rule out technology-specific artifacts (e.g., compounds that interfere with polarized light), potent hits are tested in an assay that measures the same biological event but uses a different detection method. An excellent choice is a luminescence-based ATP depletion assay (e.g., Kinase-Glo®) or a proximity-based method like AlphaLISA.[11][17]

    • AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) Principle: This bead-based technology uses Donor and Acceptor beads that, when brought into close proximity by a biological interaction, generate a strong luminescent signal.[18] For a kinase assay, a biotinylated substrate can be captured by a streptavidin-coated Donor bead, and a phospho-specific antibody can be captured by a Protein A-coated Acceptor bead. Kinase activity brings the beads together, generating a signal.[19][20] Inhibitors prevent this, leading to a loss of signal.

Table 2: Example Hit Profile and Triage Data

Compound ID Primary Screen (% Inhibition) Confirmed Activity IC50 (µM) [FP Assay] Orthogonal Assay Activity (AlphaLISA) Status
PD-001 75.2 Yes 0.85 Confirmed Validated Hit
PD-002 68.9 Yes 7.2 Confirmed Validated Hit
PD-003 55.1 Yes 1.2 Not Active False Positive (FP Artifact)

| PD-004 | 49.8 | No | - | Not Tested | False Positive |

Data Analysis and Interpretation

Throughout the campaign, all data must be rigorously analyzed. Plate-based normalization (e.g., using the B-score method) can correct for systematic errors like gradients or edge effects.[21] Following triage, the chemical structures of validated hits should be analyzed to identify preliminary Structure-Activity Relationships (SAR).[8] This involves looking for common chemical motifs among active compounds that are absent in inactive ones. This early SAR provides crucial guidance for the subsequent hit-to-lead chemistry effort.

Conclusion

This application note provides a detailed, robust, and validated framework for the high-throughput screening of 2-(Pyrimidin-5-yl)cyclohexan-1-ol derivatives against protein kinase targets. By integrating a reliable primary assay technology like Fluorescence Polarization with a stringent, multi-step hit validation cascade, researchers can confidently identify high-quality, tractable hit compounds. This systematic approach minimizes the pursuit of misleading artifacts and maximizes the probability of success in discovering novel chemical probes and starting points for drug discovery programs.[22][23]

References

  • A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. (n.d.). MilliporeSigma.
  • PI3-Kinase Activity Fluorescence Polarization Assay. (n.d.). Echelon Biosciences.
  • Seethala, R., & Mallee, J. J. (1999). A fluorescence polarization competition immunoassay for tyrosine kinases. Journal of biomolecular screening, 4(6), 335-342. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys.
  • High-throughput Screening Steps. (n.d.). UCSF Small Molecule Discovery Center.
  • Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. (2020, June 1). In Assay Guidance Manual. National Center for Biotechnology Information.
  • Zang, R., Li, D., Tang, I., Wang, J., & Yang, M. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • AlphaLISA and AlphaScreen No-wash Assays. (n.d.). Revvity.
  • Singh, S., & Singh, S. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6), 143-146.
  • Development of high-throughput assays for kinetic and mechanistic characterization of compounds immediately post HTS. (n.d.). Sygnature Discovery.
  • Homogenous AlphaLISA assay for IgG. (n.d.). BMG Labtech.
  • Fluorescence Polarization (FP). (2026, March 3). Molecular Devices.
  • Patil, S., et al. (2015). Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology. ASSAY and Drug Development Technologies, 13(4), 228-236. Retrieved from [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol.
  • High-Throughput Screening: Best Practice, Trends and Challenges. (n.d.). Pharma IQ.
  • High-Throughput Cell Toxicity Assays. (n.d.). Springer Nature Experiments.
  • Leveridge, M., et al. (2014). High-Throughput Cell Toxicity Assays. Methods in Molecular Biology, 1111, 217-227. Retrieved from [Link]

  • Target Validation in Drug Discovery. (n.d.). Sygnature Discovery.
  • Hit Validation. (n.d.). SpiroChem.
  • Biochemical Kinase Assays. (n.d.). Thermo Fisher Scientific - US.
  • High-throughput screening (HTS). (2019, April 10). BMG LABTECH.
  • Gold, M. G., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • AlphaLISA Assay Development Guide. (n.d.). PerkinElmer.
  • Jiménez-Lubián, J., et al. (2022). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. ACS Central Science, 8(8), 1129-1138. Retrieved from [Link]

  • Pelz, O., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(11), e104. Retrieved from [Link]

  • Using an HTS Ready Assay for PLK1 Inhibitor Screening. (2026, January 27). BellBrook Labs.
  • Hit validation and optimisation in earlystage drug discovery. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Jiménez-Lubián, J., et al. (2022). Machine learning assisted hit prioritization for high throughput screening in drug discovery. ChemRxiv. Retrieved from [Link]

  • Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. (n.d.). BMG Labtech.
  • Application Notes and Protocols for BMS-8 AlphaLISA Assay Setup. (n.d.). Benchchem.
  • High-throughput screening. (n.d.). In Wikipedia. Retrieved from [Link]

  • High-Throughput Screening Data Analysis. (2016, July 22). Basicmedical Key. Retrieved from [Link]

  • Analysis of HTS data. (2017, November 13). Cambridge MedChem Consulting. Retrieved from [Link]

  • Zang, R., et al. (2012). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 93(2), 121-131.
  • High Throughput Screening: Methods, Techniques and Applications. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). ChemCopilot.
  • High Throughput Screening (HTS) Services. (n.d.). Evotec.
  • Essentials for High-Throughput Screening Operations. (2014). ResearchGate. Retrieved from [Link]

  • High Throughput Screening - Pioneer in Fast Drug Discovery. (n.d.). Vipergen.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024, October 13). MDPI. Retrieved from [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024, October 13). PubMed. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists. (2019, September 5). MDPI. Retrieved from [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). PMC. Retrieved from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2024, January 11). MDPI. Retrieved from [Link]

Sources

Application Note: Use of 2-(Pyrimidin-5-yl)cyclohexan-1-ol as a Chemical Probe for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a master regulatory kinase that initiates innate immune signaling downstream of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) superfamilies[1]. Dysregulation of this pathway is heavily implicated in autoimmune disorders, inflammatory diseases, and specific oncological malignancies (e.g., MYD88-mutant lymphomas).

The compound 2-(Pyrimidin-5-yl)cyclohexan-1-ol serves as a highly effective foundational chemical probe and structural fragment for interrogating IRAK4 kinase activity. The design of this probe relies on precise structure-activity relationship (SAR) principles:

  • Hinge-Binding Core: The pyrimidine nitrogen acts as a critical hydrogen bond acceptor, anchoring the molecule to the backbone NH of Met265 within the IRAK4 ATP-binding hinge region[2].

  • Solvent Vector & Selectivity: The cyclohexanol moiety projects outward toward the solvent-exposed ribose-binding pocket. The hydroxyl group significantly improves aqueous solubility and lowers lipophilicity (cLogD), which is vital for oral bioavailability and reducing off-target hERG liabilities[1]. Furthermore, the steric bulk of the cyclohexane ring creates a deliberate structural clash with the smaller ATP-binding pocket of TAK1, driving high selectivity for IRAK4 and mitigating the hepatotoxicity risks associated with TAK1 inhibition[2].

Biological Pathway & Target Context

IRAK4 functions as the initial kinase activated upon ligand binding to TLRs/IL-1Rs, driving the assembly of the "Myddosome" complex[3]. By utilizing 2-(Pyrimidin-5-yl)cyclohexan-1-ol-derived probes, researchers can selectively halt the rapid phosphorylation of IRAK1 and the subsequent activation of the TRAF6/NF-κB signaling cascade[3].

IRAK4_Pathway TLR TLR / IL-1R (Receptor) MyD88 MyD88 (Adapter) TLR->MyD88 Ligand Binding IRAK4 IRAK4 (Kinase Target) MyD88->IRAK4 Myddosome Assembly IRAK1 IRAK1 (Substrate) IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 (Ubiquitin Ligase) IRAK1->TRAF6 Activation NFKB NF-κB / MAPK (Transcription Factors) TRAF6->NFKB Signaling Cascade Cytokines IL-6, TNF-α (Inflammation) NFKB->Cytokines Gene Expression

Fig 1: TLR/IL-1R signaling pathway highlighting IRAK4 as the critical node for Myddosome assembly.

Experimental Protocols: A Self-Validating Workflow

To ensure robust target validation, the following protocols utilize orthogonal readouts. The biochemical assay confirms direct orthosteric engagement, while the cellular assay validates membrane permeability and functional pathway inhibition[4].

Protocol 3.1: Biochemical Target Engagement (TR-FRET Assay)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to determine the


 of the probe.
  • Causality for Assay Choice: Small aromatic molecules like pyrimidines can exhibit auto-fluorescence. TR-FRET employs a time delay before measurement, eliminating background fluorescence interference and ensuring a high signal-to-noise ratio.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 2X enzyme/lipid mix containing recombinant human IRAK4 kinase domain (0.5 nM final) in HEPES buffer (pH 7.4, 10 mM MgCl₂, 0.01% BSA).

  • Probe Dispensing: Acoustically dispense (via Echo 550) 2-(Pyrimidin-5-yl)cyclohexan-1-ol in a 10-point dose-response curve (top concentration 10 µM, 1:3 dilution) into a 384-well pro-plate.

  • Pre-incubation: Add the IRAK4 enzyme mix to the compound wells and incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the probe to reach thermodynamic binding equilibrium with the kinase hinge region before the reaction is initiated.

  • Reaction Initiation: Add a 2X substrate mix containing ATP at its apparent

    
     (10 µM) and biotinylated IRAK4 peptide substrate.
    
    • Causality: Running the assay at the ATP

      
       balances assay sensitivity with physiological relevance, allowing accurate characterization of ATP-competitive pyrimidine probes.
      
  • Detection: After 60 minutes, quench the reaction with EDTA. Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Read emission ratios at 615 nm and 665 nm.

Protocol 3.2: Cellular Functional Assay (LPS-Induced IL-6 in PBMCs)
  • Causality for Assay Choice: Human Peripheral Blood Mononuclear Cells (PBMCs) provide a physiologically relevant primary cell model. This assay confirms that the probe can cross the cell membrane and inhibit intracellular IRAK4 prior to Myddosome assembly.

Step-by-Step Methodology:

  • Cell Plating: Isolate human PBMCs via density gradient centrifugation and plate at

    
     cells/well in RPMI-1640 medium supplemented with 10% FBS.
    
  • Probe Pre-incubation: Treat cells with serial dilutions of the pyrimidine probe for 1 hour at 37°C.

    • Causality: The 1-hour window is critical; it allows the probe to fully occupy the intracellular IRAK4 ATP-binding sites before the rapid, transient signaling cascade is triggered by the agonist.

  • Stimulation: Stimulate cells with 100 ng/mL Lipopolysaccharide (LPS, a TLR4 agonist) for 18 hours.

  • Quantification & Counter-screen: Harvest supernatants to quantify IL-6 levels via sandwich ELISA. Concurrently, assess cell viability in the remaining cells using CellTiter-Glo.

    • Causality: The viability counter-screen is a self-validating step to ensure that the observed reduction in IL-6 is due to true IRAK4 kinase inhibition, not non-specific compound cytotoxicity.

Quantitative Data Presentation

The table below summarizes the representative pharmacological profile of optimized 2-(Pyrimidin-5-yl)cyclohexan-1-ol derivatives, demonstrating their utility in hit-to-lead campaigns[4].

ParameterRepresentative ValueMechanistic Significance
IRAK4 IC₅₀ (Biochemical) < 50 nMConfirms high-affinity orthosteric binding to the active site.
TAK1 IC₅₀ (Selectivity) > 5,000 nMMitigates risk of hepatotoxicity associated with off-target TAK1 inhibition.
PBMC IL-6 IC₅₀ (Cellular) < 200 nMValidates membrane permeability and intracellular target engagement.
Kinetic Solubility (pH 7.4) > 100 µMCyclohexanol hydroxyl group ensures sufficient aqueous solubility for dosing.
Caco-2 Permeability (Pₐₚₚ) > 10 × 10⁻⁶ cm/sIndicates favorable oral bioavailability potential.

Hit-to-Lead Optimization Workflow

Probe_Workflow Synth 1. Probe Synthesis 2-(Pyrimidin-5-yl) cyclohexan-1-ol Biochem 2. Biochemical Assay TR-FRET (IC50) Selectivity Profiling Synth->Biochem Cellular 3. Cellular Assay LPS-induced IL-6 PBMC Evaluation Biochem->Cellular InVivo 4. In Vivo PK/PD Rodent Arthritis Model Clearance & Efficacy Cellular->InVivo

Fig 2: Step-by-step evaluation workflow for pyrimidine-based IRAK4 chemical probes.

References

  • Bicyclic pyrimidine compounds as potent IRAK4 inhibitors. PubMed.[Link]

  • Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central (PMC).[Link]

  • US20180169094A1 - Pyrimidine pyrazolyl derivatives and their use as irak inhibitors.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Pyrimidin-5-yl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(Pyrimidin-5-yl)cyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this specific synthesis. The information provided is based on established principles of organic chemistry, particularly the Grignard reaction, which is the most direct and plausible route for this transformation.

Introduction: Plausible Synthetic Route

The synthesis of 2-(Pyrimidin-5-yl)cyclohexan-1-ol most logically proceeds via a Grignard reaction between a pyrimidine-derived organometallic reagent and cyclohexanone. The key steps involve the formation of a pyrimidinyl Grignard reagent from 5-bromopyrimidine, followed by its nucleophilic addition to the carbonyl carbon of cyclohexanone.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format to help you troubleshoot and improve your reaction yields.

Issue 1: The Grignard reaction fails to initiate.

Question: I've combined my 5-bromopyrimidine and magnesium turnings in anhydrous ether, but there are no signs of reaction (no bubbling, color change, or exotherm). What's going wrong?

Answer: Failure to initiate is one of the most common hurdles in Grignard synthesis. The primary culprit is often the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which prevents the reaction with the organic halide.[1][2] Additionally, even trace amounts of water can halt the reaction.[3][4]

Solutions:

  • Magnesium Activation: The MgO layer must be disrupted. Several methods can be employed:

    • Mechanical Activation: In a dry flask, crush the magnesium turnings with a glass rod to expose a fresh metal surface.[1]

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][3] The reaction of these activators with magnesium is often visible (e.g., the brown color of iodine fading or bubbling of ethylene from 1,2-dibromoethane), indicating the magnesium is ready.[1][3]

    • Advanced Activation: For particularly stubborn reactions, specialized forms of highly reactive magnesium, such as Rieke magnesium, can be used.[1][5] Alternatively, chemical activators like diisobutylaluminum hydride (DIBAH) can be effective.[6]

  • Ensure Rigorously Anhydrous Conditions:

    • All glassware must be meticulously dried, either by flame-drying under an inert atmosphere (like nitrogen or argon) or by oven-drying overnight.[2]

    • Use high-quality anhydrous solvents. Tetrahydrofuran (THF) is often a better solvent than diethyl ether for preparing Grignard reagents from less reactive halides due to its superior solvating ability.[7][8]

Issue 2: The yield of 2-(Pyrimidin-5-yl)cyclohexan-1-ol is consistently low.

Question: My reaction works, but I'm only getting a 20-30% yield of the desired alcohol. What are the likely side reactions, and how can I minimize them?

Answer: Low yields are often due to competing side reactions that consume your starting materials or the Grignard reagent. For the synthesis of 2-(Pyrimidin-5-yl)cyclohexan-1-ol, the most probable side reactions are Wurtz coupling and enolization of the cyclohexanone.

Key Side Reactions and Mitigation Strategies:

Side Product/ReactionFormation MechanismMitigation Strategy
5,5'-Bipyrimidine (Wurtz Coupling) The formed pyrimidinylmagnesium bromide reacts with unreacted 5-bromopyrimidine (R-MgX + R-X → R-R + MgX₂).[2][9]Add the 5-bromopyrimidine solution slowly and dropwise to the magnesium suspension. This maintains a low concentration of the halide, favoring the Grignard formation over the coupling reaction.[2][9]
Unreacted Cyclohexanone (Enolization) The Grignard reagent acts as a base, abstracting an alpha-proton from cyclohexanone to form an enolate. Upon workup, this reverts to the starting ketone. This is more common with sterically bulky Grignard reagents.[10][11]Add the cyclohexanone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.[9][10] The addition of cerium(III) chloride (CeCl₃) can also selectively promote 1,2-addition.[9]
Alkane Formation (Protonolysis) The Grignard reagent is a strong base and will react with any acidic protons present, such as water, to form pyrimidine.[3]Ensure all reagents, solvents, and glassware are scrupulously dry. Conduct the reaction under an inert atmosphere (N₂ or Ar).[4]
Issue 3: The reaction mixture turns dark brown or black during reagent formation.

Question: While refluxing my 5-bromopyrimidine with magnesium, the solution turned very dark. Is this normal, and does it affect my yield?

Answer: A dark coloration during Grignard reagent formation can indicate decomposition or the formation of finely divided metal from side reactions, such as Wurtz coupling.[8] While some color change is expected, a very dark or black solution often correlates with lower yields of the desired reagent.

Solutions:

  • Control the Temperature: The Grignard reaction is exothermic.[3] Avoid excessive heating. The addition of the alkyl halide should be controlled to maintain a gentle reflux. If the reaction becomes too vigorous, external cooling may be necessary.

  • Ensure Purity of Reagents: Impurities in the magnesium or 5-bromopyrimidine can catalyze decomposition. Use high-purity magnesium turnings and ensure the 5-bromopyrimidine is pure.[4][12]

  • Slow Addition: As mentioned previously, the slow addition of 5-bromopyrimidine minimizes side reactions that can lead to discoloration.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for success in this synthesis?

A1: Without a doubt, maintaining strictly anhydrous (water-free) conditions is the most critical factor.[4] Grignard reagents are highly reactive towards protic sources, especially water.[3] Any moisture will quench the reagent, leading to a significant drop in yield.

Q2: Which solvent is better for this reaction, diethyl ether or THF?

A2: Tetrahydrofuran (THF) is generally the preferred solvent for preparing Grignard reagents from aryl or heteroaryl halides like 5-bromopyrimidine.[7][8] THF has a higher boiling point and better solvating properties, which can help stabilize the Grignard reagent and facilitate its formation, especially if the halide is not very reactive.[7]

Q3: How do I handle and store 5-bromopyrimidine safely?

A3: 5-Bromopyrimidine is a solid that can be irritating to the skin, eyes, and respiratory system.[12][13] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[13] Store it in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[12]

Q4: Can I use a substituted cyclohexanone in this reaction?

A4: Yes, substituted cyclohexanones can be used. However, be aware that substituents on the ring can introduce steric hindrance, which may affect the rate of reaction and the stereochemical outcome of the addition.[9] A bulky substituent may favor the Grignard reagent attacking from the less hindered face of the carbonyl.

Q5: How can I monitor the progress of the reaction?

A5: The formation of the Grignard reagent can be visually monitored by the disappearance of the magnesium metal.[8] The subsequent reaction with cyclohexanone can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking small, quenched aliquots from the reaction mixture. This will allow you to track the consumption of cyclohexanone and the appearance of the product.

Experimental Protocols and Visualizations

Protocol 1: Synthesis of Pyrimidin-5-ylmagnesium Bromide and Reaction with Cyclohexanone
  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Allow the apparatus to cool to room temperature under a stream of inert gas.

  • Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine.[8] The flask can be gently warmed until the purple vapor of iodine is visible and then subsides, indicating activation.

  • Grignard Formation: Add anhydrous THF via syringe. In the dropping funnel, prepare a solution of 5-bromopyrimidine (1.0 equivalent) in anhydrous THF. Add a small portion of the 5-bromopyrimidine solution to initiate the reaction. Initiation is marked by a gentle reflux and a color change.[4] Once initiated, add the remaining 5-bromopyrimidine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 30-60 minutes.

  • Reaction with Cyclohexanone: Cool the prepared Grignard reagent to 0 °C in an ice bath. Add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise from the dropping funnel.[9]

  • Completion and Workup: After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours. Cool the flask again in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Transfer the mixture to a separatory funnel, extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate), combine the organic layers, dry with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Visual Workflow: Troubleshooting Grignard Synthesis

G cluster_start cluster_initiation Initiation Phase cluster_reaction Reaction & Yield cluster_end start Reaction Start initiation_check Reaction Initiates? start->initiation_check no_initiation No Initiation initiation_check->no_initiation No yield_check High Yield? initiation_check->yield_check Yes activation Activate Mg: - Mechanical Crushing - Chemical (I₂, 1,2-dibromoethane) - Use Rieke Mg no_initiation->activation dry_check Ensure Anhydrous Conditions: - Flame-dry glassware - Use anhydrous solvent (THF) activation->dry_check Then dry_check->start Retry low_yield Low Yield yield_check->low_yield No end_product Successful Synthesis yield_check->end_product Yes mitigate_wurtz Minimize Wurtz Coupling: - Slow addition of halide low_yield->mitigate_wurtz mitigate_enol Minimize Enolization: - Low temperature addition of ketone - Use CeCl₃ low_yield->mitigate_enol mitigate_wurtz->start Retry mitigate_enol->start Retry

Caption: A flowchart illustrating key decision points for troubleshooting the synthesis.

References

  • Wikipedia. Grignard reagent. Available at: [Link]

  • University of California, Davis. 25. The Grignard Reaction. Available at: [Link]

  • Kiselgof, E., et al. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. Available at: [Link]

  • Rieke, R. D. (1977). Preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). UNL Digital Commons. Available at: [Link]

  • Boyd, D. R., & Larrabee, C. E. (1959). U.S. Patent No. 2,952,596. Washington, DC: U.S. Patent and Trademark Office.
  • Dabrowska, E., & Stanczak, A. (2013). Grignard Reactions Involving Halogenated Pyrimidines. ChemInform. Available at: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

  • Study.com. (2021). Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bromide yields only about... Available at: [Link]

  • R Discovery. Grignard Reactions Involving Halogenated Pyrimidines. Available at: [Link]

  • Perry, M. R., et al. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega. Available at: [Link]

  • ResearchGate. (2015). Side Reactions in a Grignard Synthesis. Available at: [Link]

  • Pearson+. Predict the products formed when cyclohexanone reacts with the fo... Available at: [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Available at: [Link]

  • Organic Chemistry Portal. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Available at: [Link]

  • Perry, M. R., et al. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. National Center for Biotechnology Information. Available at: [Link]

  • Al-Anazi, M. M., et al. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemistry. Available at: [Link]

  • Quora. (2019). How to improve the percent yield in Grignard reaction. Available at: [Link]

  • Wang, X., et al. (2010). Synthesis of novel 5-(pyrimidin-5-yl)-1,2,4-oxadiazole derivatives via a three-component reaction. Tetrahedron Letters. Available at: [Link]

  • Maslivets, A. N., et al. (2022). 3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one. MDPI. Available at: [Link]

  • Sokal, A., et al. (2020). Synthesis route of compounds 5–7. ResearchGate. Available at: [Link]

  • Google Patents. (2015). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
  • PubChem. 5-Bromouracil. Available at: [Link]

  • StudySmarter. Grignard Reagent: Mechanism & Formation. Available at: [Link]

  • National Center for Biotechnology Information. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Available at: [Link]

  • ResearchGate. (2010). ChemInform Abstract: Two-Step Synthesis of 5-Hydroxy-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivatives from 4-Chloro-6-methoxy-2-(methylsulfanyl)pyrimidine. Available at: [Link]

  • ResearchGate. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Available at: [Link]

  • Google Patents. (1967). US3347912A - Novel grignard reagents.
  • ResearchGate. (2020). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Available at: [Link]

  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available at: [Link]

Sources

Troubleshooting solubility issues of 2-(Pyrimidin-5-yl)cyclohexan-1-ol in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 2-(Pyrimidin-5-yl)cyclohexan-1-ol . This compound presents a classic medicinal chemistry hurdle: a highly lipophilic aliphatic ring (cyclohexane) coupled with a planar, symmetric heteroaromatic system (pyrimidine) that drives strong crystal lattice energy, resulting in exceptionally poor aqueous solubility[1][2].

Below, you will find a mechanistic breakdown of why solubility failures occur with this molecule, a diagnostic workflow, targeted FAQs, and self-validating experimental protocols to rescue your assays.

Diagnostic Workflow for Solubility Optimization

To prevent erratic assay data, solubility must be treated as a systematic variable rather than an afterthought. The following decision tree outlines the logical progression for formulating 2-(Pyrimidin-5-yl)cyclohexan-1-ol without compromising biological integrity.

SolubilityWorkflow Start Target: 2-(Pyrimidin-5-yl) cyclohexan-1-ol Assay Miniaturized Solvent-Shift Kinetic Assay Start->Assay Dec1 Precipitation at <100 µM in PBS? Assay->Dec1 HPBCD Phase Solubility Profiling with HP-β-CD Dec1->HPBCD Yes (Insoluble) Success Proceed to Biological Evaluation Dec1->Success No (Soluble) Dec2 Linear AL-Type Complexation? HPBCD->Dec2 Dec2->Success Yes (1:1 Complex) Lipid Formulate as Solid Lipid Nanoparticles Dec2->Lipid No (Saturation)

Diagnostic workflow for resolving aqueous solubility failures of pyrimidine derivatives.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does 2-(Pyrimidin-5-yl)cyclohexan-1-ol precipitate immediately when diluted from a DMSO stock into PBS (pH 7.4)? Causality: This phenomenon is known as "solvent-shift precipitation." While DMSO effectively solvates the hydrophobic cyclohexane moiety, introducing the stock into an aqueous buffer causes a rapid spike in the local dielectric constant. The water molecules cannot disrupt the strong intermolecular hydrogen bonding and


 stacking of the pyrimidine rings[1][3]. This thermodynamically forces the drug out of solution, leading to rapid nucleation and kinetic precipitation.
Actionable Fix:  Never dilute directly into cold buffer. Pre-warm the buffer to 37°C to increase the thermodynamic solubility limit, or utilize a complexation agent (like cyclodextrins) in the aqueous phase prior to the introduction of the DMSO stock.

Q2: Will adjusting the buffer pH improve the solubility of this specific compound? Causality: No, not under physiologically relevant conditions. While pyrimidines possess ionizable nitrogen atoms, the pyrimidine ring is a very weak base (the pKa of its conjugate acid is typically between 1.0 and 1.5)[4]. At a physiological pH of 7.4, the molecule is entirely unprotonated and neutral. To achieve solubility via salt formation, you would need to drop the pH below 2.0[5], which would denature proteins and invalidate cell-based assays. Actionable Fix: Abandon pH adjustment for this molecule. Shift your strategy to macrocyclic encapsulation.

Q3: How does Hydroxypropyl-β-Cyclodextrin (HP-β-CD) resolve this issue without altering the molecule? Causality: HP-β-CD features a hydrophilic exterior and a hydrophobic central cavity. The lipophilic cyclohexane ring of your compound acts as a "guest" that inserts into this cavity, forming a non-covalent inclusion complex[6]. This physically masks the hydrophobic surface area from the aqueous environment, thermodynamically driving dissolution while keeping the molecule chemically intact and bioavailable[7].

Complexation Drug Lipophilic Guest (Cyclohexyl moiety) Complex Inclusion Complex (Hydrophilic Exterior) Drug->Complex Thermodynamic Driving Force Host HP-β-CD Host (Hydrophobic Cavity) Host->Complex Non-covalent Interaction

Logical relationship of thermodynamic forces driving HP-β-CD host-guest inclusion.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . If the internal validation criteria fail, the resulting data must be discarded, preventing false positives in downstream biological assays.

Protocol 1: Phase Solubility Profiling with HP-β-CD (Higuchi-Connors Method)

Purpose: To determine the stoichiometric ratio and binding constant for the HP-β-CD inclusion complex to ensure the drug remains soluble during prolonged incubations.

  • Matrix Preparation: Prepare a series of HP-β-CD solutions in PBS (pH 7.4) at varying molar concentrations: 0, 0.02, 0.04, 0.06, 0.08, and 0.10 M.

  • Saturation: Add a deliberate excess (e.g., 5 mg) of solid 2-(Pyrimidin-5-yl)cyclohexan-1-ol to 1 mL of each cyclodextrin solution in sealed borosilicate glass vials.

  • Equilibration (Causality Step): Agitate the suspensions on an orbital shaker at 250 rpm for exactly 24 hours at 25°C. Why 24 hours? Thermodynamic equilibrium of macrocyclic inclusion complexes is kinetically slow; premature sampling leads to false-negative solubility limits[7].

  • Phase Separation: Centrifuge the samples at 16,000 × g for 15 minutes to firmly pellet the undissolved crystalline drug.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter. Critical: Discard the first 200 µL of filtrate to saturate any non-specific binding sites on the membrane.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved compound using RP-HPLC with UV detection (pyrimidine

    
     ~240-250 nm).
    
  • Self-Validation Mechanism: Plot the molar concentration of the dissolved drug (y-axis) against the HP-β-CD concentration (x-axis). The system is validated only if the plot yields a linear regression (

    
    ). This 
    
    
    
    -type profile confirms a predictable 1:1 host-guest complexation[8]. A plateau indicates saturation, meaning the formulation will fail at higher doses.
Protocol 2: Miniaturized Solvent-Shift Kinetic Solubility Assay

Purpose: To identify the exact concentration at which 2-(Pyrimidin-5-yl)cyclohexan-1-ol crashes out of solution in your specific assay buffer.

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% molecular-grade DMSO.

  • Dispensing: In a 96-well UV-transparent plate, dispense varying volumes of the DMSO stock to achieve final compound concentrations of 1, 10, 50, 100, and 200 µM in a final volume of 200 µL PBS.

  • Normalization: Back-fill wells with neat DMSO to ensure the final DMSO concentration remains strictly constant across all wells (e.g., exactly 1.0% v/v).

  • Incubation: Incubate the plate at 37°C for 2 hours to mimic standard cell-assay conditions.

  • Detection: Measure the absorbance at 620 nm (nephelometry/turbidimetry) using a microplate reader.

  • Self-Validation Mechanism: Calculate the baseline absorbance of the vehicle control (1% DMSO in PBS). The kinetic solubility limit is defined as the highest drug concentration where

    
     remains within Baseline + 3 Standard Deviations. Any spike above this threshold validates the presence of sub-visible particulate matter, meaning the drug has precipitated.
    

Quantitative Formulation Guidelines

When attempting to rescue the solubility of 2-(Pyrimidin-5-yl)cyclohexan-1-ol, you must balance physicochemical solubilization with biological tolerability. Use the table below to select the appropriate excipient limits.

Table 1: Excipient Tolerability and Solubilization Mechanisms for Cell-Based Assays

Excipient / Co-solventMax Recommended Conc. (v/v)Primary Solubilization MechanismBiological Toxicity Risk
DMSO ≤ 1.0%Disrupts crystal lattice; solvates hydrophobic regions.High: Can induce cell differentiation or apoptosis at >1%.
PEG 400 ≤ 5.0%Acts as a co-solvent; reduces the dielectric constant of water.Moderate: Can cause osmotic stress in sensitive cell lines.
Tween-80 ≤ 0.1%Micellar encapsulation of the lipophilic cyclohexane ring.High: Surfactants disrupt cellular phospholipid bilayers.
HP-β-CD ≤ 10.0%Host-guest inclusion complexation; shields hydrophobicity.Low: Highly biocompatible; does not easily cross cell membranes.

References

  • Ishikawa, M., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Al-Obaidi, H., et al. (2024). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. Pharmaceutics (MDPI). [Link]

  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. WJARR. [Link]

  • Blokhina, S. V., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC.[Link]

  • MDPI. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI.[Link]

  • Medipol University. (2021). Molecular Inclusion -Novel Approach to Enhance Solubility of Olmesartan Medoxomil using Hydroxypropyl βcyclodextrin (HP β-CD). Acta Pharmaceutica Sciencia. [Link]

  • Turkish Journal of Pharmaceutical Sciences. (2018). Enhancement of Dissolution of Fenofibrate Using Complexation with Hydroxy Propyl β-Cyclodextrin. Turk J Pharm Sci.[Link]

Sources

Technical Support Center: Optimization of Suzuki-Miyaura Couplings for Pyrimidine Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the palladium-catalyzed cross-coupling of pyrimidine boronic acids. These electron-deficient heterocycles present unique mechanistic hurdles, primarily rapid protodeboronation and severe catalyst poisoning.

This guide abandons generic advice in favor of mechanistic troubleshooting. By understanding the causality behind catalyst degradation and substrate instability, we can engineer a self-validating experimental system that forces the reaction down the productive transmetalation pathway.

Part 1: Troubleshooting & FAQs

Q1: Why does my pyrimidine boronic acid decompose into an unsubstituted pyrimidine before coupling?

The Causality: You are observing protodeboronation (or protodeborylation), an undesired side reaction where the C–B bond is cleaved and replaced by a C–H bond[1]. Pyrimidine rings are highly electron-deficient. When the boronic acid coordinates with a base to form the reactive boronate intermediate


, the electron-withdrawing nature of the pyrimidine ring severely weakens the carbon-boron bond, making it highly susceptible to hydrolysis by water or protonation[1][2].
The Solution:  You must alter the kinetic balance so that transmetalation outcompetes protodeboronation.
  • Lower the temperature: Heat accelerates C–B cleavage exponentially[1].

  • Use weaker bases: Swap strong bases (like

    
     or 
    
    
    
    ) for weaker, finely milled bases like
    
    
    or
    
    
    [1]. This controls the steady-state concentration of the fragile boronate species.
  • Restrict water: While the boronate pathway requires trace water, excess water drives the hydrolytic degradation[1]. Use anhydrous dioxane with strictly stoichiometric water equivalents.

Q2: My reaction stalls even with stable pyrimidine derivatives. Is the catalyst deactivating?

The Causality: Yes. Pyrimidine contains basic nitrogen atoms that act as potent Lewis bases. These nitrogens can aggressively coordinate to the palladium(II) center, displacing your phosphine ligands and forming stable, catalytically dead complexes. The Solution: Employ bulky, electron-rich Buchwald-type ligands such as XPhos or RuPhos [3][4]. The extreme steric bulk of the dicyclohexyl and isopropyl groups creates a protective "pocket" around the palladium center, physically blocking the pyrimidine nitrogens from coordinating. Simultaneously, the electron-rich nature of the ligand accelerates the oxidative addition step, pushing the catalytic cycle forward before deactivation can occur.

Q3: If the free boronic acid is too unstable to isolate, what are the best alternative boron reagents?

The Causality: Free 2-pyrimidine and 4-pyrimidine boronic acids are often too unstable to survive storage or standard reaction conditions[5]. The Solution: Utilize a "slow-release" strategy. By converting the boronic acid into a MIDA boronate or a potassium trifluoroborate (


)  salt, you create a stable precursor[4]. Under mildly basic aqueous conditions, these derivatives slowly hydrolyze to release the free boronic acid in situ. If the rate of hydrolysis matches the rate of transmetalation, the steady-state concentration of the free boronic acid remains near zero, effectively eliminating the opportunity for protodeboronation. Pinacol esters (Bpin) are also an improvement, though less robust than MIDA boronates for extreme cases.

Part 2: Mechanistic Pathway Visualization

The following diagram illustrates the kinetic competition at the heart of pyrimidine Suzuki couplings. Your experimental conditions must heavily bias the system toward the green pathway.

Mechanism A Pyrimidine Boronic Acid + Base + Pd(0) B Reactive Boronate Complex [HetAr-B(OH)3]- A->B Base Coordination C Productive Pathway Fast Transmetalation (Bulky Ligands: XPhos) B->C Pd(II)-Ar Complex D Degradation Pathway Protodeboronation (High Temp, Excess H2O) B->D Hydrolysis / H+ Attack E Desired Biaryl Product C->E Reductive Elimination F Unsubstituted Pyrimidine (Dead End) D->F C-B Cleavage

Competitive pathways in pyrimidine Suzuki coupling: Productive transmetalation vs. Protodeboronation.

Part 3: Quantitative Optimization Data

The table below synthesizes optimization data for the cross-coupling of highly unstable halogenated pyrimidines, demonstrating how ligand sterics and base selection dictate the ratio of desired product to protodeboronated waste[3].

Catalyst / Ligand SystemBaseSolvent SystemTemp (°C)Biaryl Yield (%)Protodeboronation (%)


Dioxane /

100< 10%> 80%


Toluene /

9015%70%
XPhos Pd G3

THF /

8031%69%
XPhos Pd G2 + XPhos

EtOH /

(4:1)
110 (MW) 92% 8%

Note: The addition of supplemental XPhos ligand to the G2 precatalyst ensures the palladium center remains fully saturated with bulky ligands, completely suppressing pyrimidine N-coordination.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . It includes internal diagnostic checks (visual and analytical) to confirm that the catalyst is active and that transmetalation is outcompeting degradation.

Optimized Suzuki-Miyaura Coupling of 2-Pyrimidine Boronic Acid Pinacol Ester

Reagents:

  • Aryl Halide (1.0 equiv)

  • 2-Pyrimidine boronic acid pinacol ester (1.5 equiv)

  • XPhos Pd G2 precatalyst (5 mol%) + XPhos ligand (10 mol%)[3]

  • Aqueous

    
     (2.0 M, 3.0 equiv)
    
  • Degassed Ethanol / Water (4:1 ratio)

Step-by-Step Methodology:

  • System Evacuation and Catalyst Activation:

    • In a rigorously dried Schlenk tube, add the Aryl Halide, XPhos Pd G2, and supplemental XPhos ligand.

    • Evacuate and backfill the tube with ultra-pure Argon (3 cycles).

    • Add degassed Ethanol.

    • Validation Check: Stir at room temperature for 5 minutes. The solution should transition from a pale yellow to a deep red/brown. This color shift validates the successful generation of the active, monoligated

      
       complex. If the solution remains cloudy yellow, your precatalyst has degraded.
      
  • Controlled Boronate Generation:

    • Add the 2-Pyrimidine boronic acid pinacol ester.

    • Inject the aqueous

      
       dropwise over 2 minutes.
      
    • Causality: Dropwise addition prevents a sudden spike in local pH, which would otherwise trigger a mass conversion to the highly unstable boronate intermediate before the palladium catalyst is ready to intercept it.

  • Kinetic Heating & Reaction Monitoring:

    • Place the vessel in a pre-heated oil bath at 80°C (or 110°C if using a microwave reactor with strict pressure control)[3].

    • Validation Check (30 minutes): Pull a 10 µL aliquot, quench in acetonitrile, and run an LC-MS. You must look for the mass of the unsubstituted pyrimidine (the protodeboronation product).

    • Diagnostic: If the ratio of Biaryl Product to Unsubstituted Pyrimidine is > 10:1, proceed. If the ratio is < 2:1, immediately cool the reaction; your base concentration is too high or your water content is excessive.

  • Quench and Workup:

    • Once the Aryl Halide is consumed (typically 2-4 hours), cool to room temperature.

    • Filter the crude mixture through a short pad of Celite to trap palladium black (validating that the catalyst has safely precipitated).

    • Extract with Ethyl Acetate, wash with brine, dry over

      
      , and purify via silica gel chromatography.
      
Experimental Workflow Diagram

Workflow S1 1. Reagent Prep Select Bpin/MIDA Degassed Solvent S2 2. Precatalyst Mix XPhos Pd G2 Verify Red/Brown Color S1->S2 S3 3. Slow Release Dropwise K2CO3 Minimize Boronate Spike S2->S3 S4 4. Coupling & Check Heat to 80°C LC-MS: Check Pyrimidine Mass S3->S4

Self-validating experimental workflow for coupling unstable pyrimidine boronic acids.

References

  • Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) National Institutes of Health (PMC) URL:[Link]

Sources

Technical Support Center: Preventing Degradation of 2-(Pyrimidin-5-yl)cyclohexan-1-ol in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-(Pyrimidin-5-yl)cyclohexan-1-ol (CAS: 1251334-44-7) 1

Welcome to the Technical Support Center. As a bifunctional molecule containing both an electron-deficient pyrimidine ring and a secondary cyclohexanol moiety, 2-(Pyrimidin-5-yl)cyclohexan-1-ol presents unique stability challenges during assay formulation and long-term storage. This guide provides field-proven, self-validating protocols to identify, troubleshoot, and permanently resolve degradation issues in your workflows.

Part 1: Mechanistic Causality of Degradation

To prevent degradation, we must first understand the structural vulnerabilities of the molecule. The degradation of 2-(Pyrimidin-5-yl)cyclohexan-1-ol in solution is primarily driven by two competing pathways:

  • Acid-Catalyzed Dehydration (E1 Mechanism): The secondary alcohol on the cyclohexane ring is highly susceptible to dehydration. If the solution pH drops below 5.0, the hydroxyl group becomes protonated, transforming it into an excellent leaving group (water). This heterolytic cleavage generates a secondary carbocation intermediate. To regain stability, an adjacent proton is eliminated, yielding the thermodynamically favored alkene: 5-(cyclohex-1-en-1-yl)pyrimidine 2.

  • Aerobic Oxidation & Metal Coordination: Secondary alcohols can oxidize to ketones (e.g., 2-(pyrimidin-5-yl)cyclohexanone). This process is severely accelerated by dissolved oxygen and trace transition metals. The nitrogen atoms in the pyrimidine ring act as bidentate ligands, coordinating with trace metals (like Fe³⁺ or Cu²⁺) in the solvent, which locally catalyzes the oxidative cleavage of the C-H bond 3.

degradation_pathways A 2-(Pyrimidin-5-yl)cyclohexan-1-ol [M+H]+ = 179.1 B Protonated Alcohol (Carbocation Intermediate) A->B Acidic pH (< 5.0) C Radical / Metal Coordination A->C Aerobic / Trace Metals D 5-(Cyclohex-1-en-1-yl)pyrimidine [M+H]+ = 161.1 B->D E1 Elimination (-H2O) E 2-(Pyrimidin-5-yl)cyclohexanone [M+H]+ = 177.1 C->E Oxidation (-2H)

Mechanistic pathways for the degradation of 2-(Pyrimidin-5-yl)cyclohexan-1-ol in solution.

Part 2: Troubleshooting FAQs & Analytical Validation

Q: My stock solution shows a new impurity peak on HPLC after 48 hours. How do I definitively identify the degradation pathway? A: You must utilize LC-MS to create a self-validating diagnostic loop. The intact parent molecule has an exact mass of 178.11 Da (Positive ion mode [M+H]+ = 179.1).

  • If your base peak is m/z 161.1 , the compound is undergoing E1 dehydration (-H₂O). Your solvent is too acidic or the sample was exposed to excessive heat 4.

  • If your base peak is m/z 177.1 , the compound is oxidizing to the ketone (-2H). This confirms aerobic degradation or transition metal contamination.

  • If your base peak is m/z 195.1 , the pyrimidine ring is undergoing N-oxidation (+O), a classic symptom of UV light exposure 5.

Q: Does the choice of solvent impact the long-term stability of this specific compound? A: Absolutely. Protic solvents (like unbuffered water or methanol) facilitate the protonation required for the E1 dehydration mechanism. For long-term storage, strictly anhydrous, aprotic solvents (like DMSO or Acetonitrile) are mandatory. If aqueous solutions are required for biological assays, they must be buffered to a neutral pH (7.0–7.5) to suppress carbocation formation.

troubleshooting_workflow Step1 Observation: Purity < 95% over time Step2 Action: Run LC-MS Analysis Step1->Step2 Step3 Decision: Identify Major Byproduct Step2->Step3 Step4a m/z 161.1 (Dehydration) Step3->Step4a Step4b m/z 177.1 (Oxidation) Step3->Step4b Step4c m/z 195.1 (N-Oxidation) Step3->Step4c Step5a Fix: Buffer to pH 7.0-7.5 Store at 4°C Step4a->Step5a Step5b Fix: Degas solvent (Ar/N2) Add 1mM EDTA Step4b->Step5b Step5c Fix: Use amber vials Protect from UV Step4c->Step5c

Analytical troubleshooting workflow for identifying and resolving specific degradation pathways.

Part 3: Quantitative Degradation Matrix

Use the following data table to rapidly cross-reference your analytical findings with the appropriate corrective actions.

Degradation PathwayPrimary Catalyst / StressorKey IntermediateMajor ByproductLC-MS Signature ([M+H]+)Preventative Action
E1 Dehydration Acidic pH (< 5.0), HeatSecondary Carbocation5-(Cyclohex-1-en-1-yl)pyrimidinem/z 161.1Buffer to pH 7.4; Avoid strong acids.
Alcohol Oxidation Dissolved O₂, Trace MetalsRadical / Metal Complex2-(Pyrimidin-5-yl)cyclohexanonem/z 177.1Sparge with Argon; Add 1 mM EDTA.
N-Oxidation UV Light, PeroxidesPyrimidine RadicalPyrimidine N-oxide derivativem/z 195.1Store in amber vials; Keep in dark.

Part 4: Step-by-Step Protocol for Stable Stock Formulation

To guarantee the integrity of your experiments, follow this self-validating methodology to formulate a degradation-resistant 10 mM stock solution.

Materials Required:

  • 2-(Pyrimidin-5-yl)cyclohexan-1-ol (Purity > 98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or HPLC-grade Acetonitrile

  • 50 mM Phosphate Buffer (if an aqueous formulation is strictly required)

  • 0.5 M EDTA stock solution

  • High-purity Argon gas

  • Amber glass HPLC vials with PTFE-lined septa

Methodology:

  • Solvent Preparation & pH Control:

    • For Organic Stocks: Dispense anhydrous DMSO over activated 3Å molecular sieves 24 hours prior to use. Causality: Ensuring zero moisture content completely arrests the hydrolytic and E1 dehydration pathways.

    • For Aqueous Stocks: Prepare a 50 mM Phosphate buffer. Strictly adjust the pH to 7.4 using NaOH. Causality: Maintaining a neutral pH prevents the protonation of the secondary hydroxyl group, which is the requisite first step for carbocation formation 4.

  • Metal Sequestration (Aqueous Only):

    • Supplement the aqueous buffer with EDTA to a final concentration of 1 mM. Causality: Pyrimidine nitrogen atoms act as ligands for trace transition metals (e.g., Fe³⁺, Cu²⁺) present in glassware. These metals lower the activation energy for the oxidation of the secondary alcohol. EDTA aggressively sequesters these ions, neutralizing their catalytic potential.

  • Deoxygenation (Sparging):

    • Submerge a sterile sparging stone into the solvent and bubble high-purity Argon gas through the liquid for 15–20 minutes. Causality: Displacing dissolved oxygen halts aerobic oxidation pathways that lead to ketone formation 3.

  • Dissolution:

    • Weigh the required mass of 2-(Pyrimidin-5-yl)cyclohexan-1-ol and dissolve it in the prepared solvent to achieve a 10 mM concentration. Vortex gently until optically clear.

  • Aliquot and Storage:

    • Transfer the solution into amber glass vials. Causality: Pyrimidine rings are susceptible to UV-induced degradation and radical N-oxidation 5. Amber glass blocks UV transmission.

    • Blanket the headspace of each vial with a gentle stream of Argon before sealing with a PTFE-lined cap. Store immediately at -20°C.

References

  • Title: 1251334-44-7_2-(Pyrimidin-5-yl)
  • Title: Alcohol Dehydration by E1 and E2 Elimination with Practice Problems Source: Chemistry Steps URL
  • Title: Elimination Reaction: Acid-Catalyzed Dehydration of Cyclohexanol to Cyclohexene Source: AskFilo URL
  • Title: Nucleobases and Prebiotic Molecules in Organic Residues Produced from the Ultraviolet Photo-Irradiation of Pyrimidine Source: NASA URL
  • Title: ULTRAVIOLET IRRADIATION OF PYRIMIDINE DERIVATIVES: I.

Sources

Strategies to reduce off-target effects of pyrimidine-based inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Kinase Inhibitor Development. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in diagnosing, troubleshooting, and resolving selectivity challenges associated with pyrimidine-based kinase inhibitors.

Section 1: Frequently Asked Questions (Mechanisms & Rational Design)

Q: Why do pyrimidine-based inhibitors inherently suffer from poor kinome-wide selectivity? A: The pyrimidine core is a highly privileged scaffold utilized in at least eight FDA-approved kinase inhibitors[1]. It effectively mimics the adenine ring of ATP, utilizing its nitrogen atoms to form critical hydrogen bonds with the highly conserved hinge region of the kinase ATP-binding pocket[1]. Because this hinge-binding motif is structurally accommodated by the vast majority of the >500 human kinases, baseline pyrimidine compounds often exhibit promiscuous kinome-wide binding and poor selectivity[1].

Q: What structural strategies can our medicinal chemistry team use to reduce these off-target effects? A: To engineer selectivity away from the conserved hinge region, we recommend four primary strategies:

  • Exploiting Non-Conserved Pockets: Extend side chains from the 2-, 4-, or 5-positions of the pyrimidine core to reach into less conserved regions, such as the back pocket or the gatekeeper residue[1].

  • Macrocyclization: Constraining the pyrimidine scaffold into a macrocycle restricts its conformational flexibility. For example, macrocyclic pyrazolopyrimidines have demonstrated sub-nanomolar affinity for TRKA while dramatically reducing off-target binding to kinases like JAK2[2].

  • Targeted Covalent Inhibition: Incorporate an electrophilic warhead (e.g., an acrylamide group) to form an irreversible covalent bond with a specific, non-conserved cysteine residue. A classic example is WZ-4002, which selectively targets Cys797 in the EGFR T790M mutant while sparing wild-type EGFR[3].

  • Polypharmacology & Degraders: If off-target binding cannot be eliminated, it can sometimes be exploited (e.g., dual PLK1/BRD4 inhibition)[4]. Alternatively, converting the inhibitor into a PROTAC degrader adds a secondary layer of selectivity, as degradation requires highly specific ternary complex formation.

Q: Can pyrimidine inhibitors bind to non-kinase off-targets? A: Yes. A classic example is Imatinib, which binds to the active site of the non-kinase target NQO2 through a pi-pi stacking interaction between its pyrimidine moiety and the Trp105 residue of NQO2[4]. This highlights the necessity of broad phenotypic and proteomic screening beyond standard kinome panels.

Section 2: Troubleshooting Guide: Diagnosing Selectivity & Toxicity Failures

Issue 1: High background toxicity in cellular assays despite excellent biochemical kinome selectivity.

  • Root Cause Analysis: Biochemical panels often utilize truncated, purified kinase domains in non-physiological environments. In live cells, high intracellular ATP concentrations (1-5 mM) can outcompete your ATP-competitive pyrimidine inhibitor on the primary target. Meanwhile, the inhibitor may still bind off-target kinases that possess lower ATP affinity, driving unexpected cellular toxicity[5]. Furthermore, well-known drugs like the PARP inhibitors rucaparib and niraparib have recently been shown to possess potent, previously unknown off-target kinase activity (against CDK16 and DYRK1A) in live cells[6].

  • Resolution: Transition from biochemical profiling to live-cell target engagement assays, such as the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay[5]. This allows you to quantify actual drug-target occupancy in living cells under physiological ATP concentrations[5].

Issue 2: Our covalent pyrimidine inhibitor is showing promiscuous reactivity across the proteome.

  • Root Cause Analysis: The electrophilic warhead is likely too intrinsically reactive, leading to non-specific alkylation of highly nucleophilic cysteines across various proteins, rather than relying on the initial non-covalent binding affinity to drive proximity-based covalent attachment.

  • Resolution: Attenuate the electrophilicity of the warhead. Optimize the non-covalent interactions of the pyrimidine scaffold to increase the residence time at the target site, allowing a less reactive warhead to selectively engage the target cysteine.

Section 3: Quantitative Data: Structural Impact on Kinase Selectivity

To illustrate the causality between structural modifications and off-target mitigation, the following table summarizes quantitative data across various pyrimidine-based inhibitors and their off-target affinities.

Inhibitor / CompoundPrimary Target (Affinity)Key Off-Target (Affinity)Structural Strategy / Mechanism
Gefitinib EGFR (IC50: 33 nM)Multiple (Associated with ILD)Baseline ATP-competitive pyrimidine[4]
Volasertib PLK1BRD4 (Kd: 79 nM)Dual-targeting polypharmacology[4]
Compound 23 TRKA (IC50: 0.1 nM)JAK2 (IC50: 1479 nM)Macrocyclization of Pyrazolopyrimidine[2]
Compound 24 TRKA (IC50: 0.2 nM)JAK2 (IC50: 3.9 nM)Alternative Macrocycle (Shows lost selectivity)[2]
Rucaparib PARPCDK16 (IC50: ~200 nM)Unintended live-cell kinase off-target[6]
Niraparib PARPDYRK1A (IC50: ~200 nM)Unintended live-cell kinase off-target[6]

Section 4: Standard Operating Procedure: Live-Cell Target Engagement Profiling

To validate whether your pyrimidine inhibitor is engaging off-targets in a physiological environment, we recommend the NanoBRET™ TE K192 Kinase Selectivity System [7]. This protocol is a self-validating system designed to measure intracellular compound occupancy against 192 kinases[7].

Causality & Validation Design: This assay relies on Bioluminescence Resonance Energy Transfer (BRET). A target kinase is fused to a NanoLuc® luciferase donor. A cell-permeable fluorescent tracer acts as the acceptor[7]. If your pyrimidine inhibitor binds the kinase, it competitively displaces the tracer, causing a quantifiable loss of BRET signal[7].

Step-by-Step Methodology:

  • Cell Seeding & Transfection (Day 1):

    • Seed HEK293 cells into a 96-well or 384-well tissue culture-treated plate[8].

    • Transfect the cells with the NanoBRET™ TE K192 Kinase Vector Panel (containing 192 unique full-length kinase-NanoLuc® fusions)[9].

    • Self-Validation Step: Include a mock-transfected control well to measure background luminescence, ensuring signal-to-noise ratios remain >10:1.

  • Tracer Equilibration (Day 2):

    • Add the NanoBRET™ TE Tracer K-10 to the cells[9].

    • Causality Note: Tracer K-10 is added at one of four pre-optimized concentrations specific to each kinase. This ensures the tracer is at the exact

      
       for each specific kinase, guaranteeing that the subsequent loss of signal is directly proportional to your inhibitor's true intracellular affinity[9].
      
  • Inhibitor Competition:

    • Add your pyrimidine-based test compound in a dose-response format.

    • Self-Validation Step: Include a vehicle-only (DMSO) control well. This establishes the "Max BRET" baseline (100% tracer occupancy).

  • Incubation & Readout:

    • Incubate for 2 hours to allow the competitive binding to reach thermodynamic equilibrium.

    • Add the NanoBRET™ NanoGlo® Substrate and immediately measure donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader.

    • Calculate the BRET ratio (Acceptor/Donor). A reduction in the BRET ratio compared to the DMSO control confirms live-cell target engagement[10].

Section 5: Visualizing the Logic

SelectivityWorkflow cluster_strategies Rational Design Strategies Hit Initial Pyrimidine Hit (High Off-Target Binding) SAR Structural Analysis (Identify Non-Conserved Pockets) Hit->SAR Macro Macrocyclization (Conformational Constraint) SAR->Macro Covalent Covalent Warhead (Target Specific Cys) SAR->Covalent PROTAC PROTAC Conversion (Ternary Complex Dependency) SAR->PROTAC Screening High-Throughput Kinome Screening (Biochemical Assays) Macro->Screening Covalent->Screening PROTAC->Screening LiveCell Live-Cell Target Engagement (NanoBRET Profiling) Screening->LiveCell Selectivity > 100x Candidate Optimized Selective Clinical Candidate LiveCell->Candidate Validated in vivo

Caption: Workflow detailing rational design strategies to optimize pyrimidine inhibitor selectivity.

NanoBRET_Protocol Step1 1. Transfection Express Kinase-NanoLuc Step2 2. Equilibration Add Fluorescent Tracer Step1->Step2 24h Incubation Step3 3. Competition Add Pyrimidine Inhibitor Step2->Step3 Tracer Binds Step4 4. Quantification Measure BRET Signal Loss Step3->Step4 Inhibitor Displaces Tracer

Caption: Step-by-step mechanism of the live-cell NanoBRET target engagement assay for kinase selectivity.

Section 6: References

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay Source: Lab Manager URL:[Link]

  • Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells Source: NIH / PMC URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights Source: MDPI URL:[Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors Source: NIH / PMC URL:[Link]

  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity Source: Cancer Discovery (AACR Journals) URL:[Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment Source: The Institute of Cancer Research (ICR) URL:[Link]

Sources

Improving the metabolic stability of 2-(Pyrimidin-5-yl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-(Pyrimidin-5-yl)cyclohexan-1-ol and structurally related scaffolds. It is designed to troubleshoot metabolic instability issues, optimize structural design, and provide rigorous experimental protocols.

Ticket ID: MET-STAB-PYR-CYC-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

📋 Executive Summary

2-(Pyrimidin-5-yl)cyclohexan-1-ol presents a classic medicinal chemistry challenge: balancing the solubility/permeability benefits of a secondary alcohol and a polar heterocycle against their metabolic liabilities.[1]

Primary Metabolic Soft Spots:

  • The Secondary Alcohol (C1): High susceptibility to oxidation (to ketone) via ADH/CYPs and Phase II glucuronidation.

  • The Cyclohexane Ring (C3/C4): Prone to CYP-mediated aliphatic hydroxylation.

  • The Pyrimidine Ring: Generally stable, but susceptible to N-oxidation or oxidative ring opening under high CYP loads.

🛠 Module 1: Diagnostic & Assay Troubleshooting

Use this module to diagnose why your compound is clearing rapidly before attempting synthesis of new analogs.

Q1: My compound shows high clearance in Hepatocytes but is stable in Liver Microsomes (HLM). What is happening?

Diagnosis: This "Microsome-Hepatocyte Disconnect" indicates that cytosolic enzymes or Phase II conjugation are driving clearance, not just CYPs. Microsomes lack the cytosolic fraction (containing Alcohol Dehydrogenase - ADH) and cofactors for Phase II (unless UDPGA is added).

Troubleshooting Steps:

  • Check for Oxidation: Incubate with liver cytosol + NAD+. If clearance increases, ADH is converting your alcohol to a ketone.

    • Fix: Steric hindrance (α-methylation) or Deuteration.

  • Check for Glucuronidation: Incubate in HLM with UDPGA (uridine 5'-diphospho-glucuronic acid). If stability drops significantly compared to NADPH-only incubation, UGTs are the culprit.

    • Fix: Reduce electron density on the oxygen or increase steric bulk.

Q2: I see low recovery (<50%) at T=0 in my stability assay. Is it metabolic or physical?

Diagnosis: This is likely non-specific binding (NSB) or precipitation, not metabolism.

Troubleshooting Steps:

  • Check Solubility: Ensure the final DMSO concentration is <1% and the compound is soluble in the buffer (PBS, pH 7.4).

  • Assess NSB: Cyclohexyl rings are lipophilic. The compound may bind to the plastic of the 96-well plate or microsome proteins.

    • Action: Add 0.01% Triton X-100 or BSA to the buffer to block NSB. Use glass-coated plates if lipophilicity (LogD) > 3.0.

🧪 Module 2: Structural Modification Strategies (The "Fixes")

Direct chemical modifications to block metabolic pathways.

Q3: How do I stop the oxidation of the secondary alcohol without losing H-bond donor capability?

Solution A: Deuteration (The "Silent" Fix) Replace the hydrogen on the C1 carbon (geminal to the -OH) with Deuterium.

  • Mechanism: The C-D bond is stronger than the C-H bond, creating a Kinetic Isotope Effect (KIE) that slows down the rate-determining step of oxidation by ADH or CYP.

  • Pros: Minimal change to potency or physicochemical properties.

Solution B: α-Methylation (The "Hard" Fix) Convert the secondary alcohol to a tertiary alcohol by adding a methyl group at C1.

  • Mechanism: Physically blocks ADH oxidation (cannot form ketone) and sterically hinders UGTs (glucuronidation).

  • Cons: May alter binding affinity due to steric clash.

Q4: The cyclohexane ring is being hydroxylated. Where should I put the Fluorine?

Strategy: Perform a "Fluorine Scan." CYPs typically attack the most accessible, electron-rich C-H bonds, usually at C3 or C4 relative to the substituent.

  • Recommendation: Introduce a fluorine atom (or gem-difluoro) at C4.

  • Why: Fluorine exerts a strong electron-withdrawing effect, deactivating the C-H bond towards radical abstraction (the first step of CYP hydroxylation) and lowering the lipophilicity (LogD) of the ring.

📊 Visual Analysis: Metabolic Liability Map

MetabolicMap Molecule 2-(Pyrimidin-5-yl) cyclohexan-1-ol Alcohol Liability: 2° Alcohol (Oxidation/Glucuronidation) Molecule->Alcohol Ring Liability: Cyclohexane C3/C4 (Aliphatic Hydroxylation) Molecule->Ring N_Ox Liability: Pyrimidine N (N-Oxidation) Molecule->N_Ox Sol_D Fix: Deuteration (C1-D) (Blocks Oxidation) Alcohol->Sol_D Sol_Me Fix: α-Methylation (Blocks ADH/UGT) Alcohol->Sol_Me Sol_F Fix: Fluorination (C4-F) (Deactivates C-H) Ring->Sol_F

Figure 1: Strategic map identifying metabolic soft spots on the scaffold and corresponding medicinal chemistry solutions.

📝 Module 3: Experimental Protocols

Standardized workflows to validate stability improvements.

Protocol A: Microsomal Stability Assay (Phase I)

Objective: Determine intrinsic clearance (


) mediated by CYP enzymes.

Reagents:

  • Liver Microsomes (Human/Rat/Mouse) @ 20 mg/mL.

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Acetonitrile (ACN) with Internal Standard (IS).

Workflow:

  • Pre-incubation: Mix 445 µL Buffer + 25 µL Microsomes (final conc 0.5 mg/mL) + 5 µL Test Compound (100 µM stock → final 1 µM). Incubate at 37°C for 5 min.

  • Initiation: Add 25 µL NADPH regenerating system.

  • Sampling: At T=0, 5, 15, 30, and 45 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold Stop Solution.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

Data Calculation: Plot


 vs. Time. The slope 

is the elimination rate constant.


Protocol B: Synthesis of Deuterated Analog (1-D-2-(Pyrimidin-5-yl)cyclohexan-1-ol)

Objective: Synthesize the deuterated probe to test the alcohol oxidation hypothesis.

  • Starting Material: 2-(Pyrimidin-5-yl)cyclohexan-1-one (Ketone precursor).

  • Reagent: Sodium Borodeuteride (

    
    ).
    
  • Procedure:

    • Dissolve ketone (1 eq) in MeOH at 0°C.

    • Add

      
       (1.5 eq) portion-wise.
      
    • Stir for 2 hours allowing to warm to RT.

    • Quench with

      
       or saturated 
      
      
      
      .
    • Extract with EtOAc, dry over

      
      , and concentrate.
      
  • Result: Yields the secondary alcohol with >98% deuterium incorporation at the C1 position.

📊 Visual Analysis: Stability Assay Decision Tree

AssayLogic Start Start: High Clearance Observed Micro Run Microsomal Stability (+NADPH) Start->Micro Stable_Micro Stable in Microsomes? Micro->Stable_Micro Cytosol Run Cytosolic Assay (+NAD+ / No Cofactor) Stable_Micro->Cytosol Yes CYP_Driven Clearance is CYP-mediated (Likely Ring Hydroxylation) Stable_Micro->CYP_Driven No Yes_Stable Yes No_Stable No Is_ADH Clearance in Cytosol? Cytosol->Is_ADH ADH_Yes Yes: ADH Mediated (Ketone Formation) Is_ADH->ADH_Yes High Clearance ADH_No No: Check Phase II (Glucuronidation) Is_ADH->ADH_No Stable

Figure 2: Decision tree for isolating the specific enzymatic cause of metabolic instability.

📚 References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Authoritative text on metabolic stability assays and structural modification).

  • Kerekes, A. D., et al. (2011). "Deuteration of the piperidine ring of Janus kinase (JAK) inhibitors improves metabolic stability." Journal of Medicinal Chemistry, 54(1), 201-210. (Demonstrates deuterium strategy on N-heterocycles).

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Comprehensive review on fluorination strategies).

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359. (Foundational paper for microsomal stability protocols).

  • Paine, M. F., et al. (2006). "The Human Intestinal Cytochrome P450 'Pie'." Drug Metabolism and Disposition, 34(5), 880-886. (Context for CYP3A4 vs CYP2D6 involvement in gut/liver metabolism).

Sources

Technical Support Center: Optimizing Pyrimidine Permeability

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Topic: Overcoming Poor Cell Permeability of Pyrimidine Derivatives Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Why is my pyrimidine failing?

Before altering your synthetic route, you must diagnose the specific barrier preventing intracellular accumulation. Pyrimidine derivatives often fail due to two distinct mechanisms: Passive Diffusion Barriers (polarity) or Active Efflux (transporter pumping).

Diagnostic Decision Tree

Use this logic flow to determine your troubleshooting strategy.

DiagnosticTree Start Start: Low Cellular Potency CheckLogD Check LogD (pH 7.4) & TPSA Start->CheckLogD HighPolarity TPSA > 140 Ų or LogD < 0 CheckLogD->HighPolarity Yes CheckEfflux Run Caco-2 Bidirectional Assay CheckLogD->CheckEfflux No (LogD > 0) ModChem Strategy A: Chemical Modification (ProTides/Isosteres) HighPolarity->ModChem EffluxRatio Efflux Ratio (ER) > 2.0? CheckEfflux->EffluxRatio YesEfflux Active Efflux Detected EffluxRatio->YesEfflux Yes NoEfflux Passive Diffusion Issue EffluxRatio->NoEfflux No StrategyEfflux Strategy B: Co-admin Inhibitors or Scaffold Hopping YesEfflux->StrategyEfflux StrategyForm Strategy C: Lipid Formulation (LNP/Liposome) NoEfflux->StrategyForm

Figure 1: Diagnostic logic for identifying permeability barriers in pyrimidine discovery.

Protocol A: Chemical Modification (The ProTide Strategy)

If your diagnostic indicates high polarity (common in nucleoside analogs due to the phosphate group or sugar moiety), the ProTide technology is the industry gold standard [1]. This approach masks the monophosphate as a neutral phosphoramidate, allowing passive diffusion.

Mechanism of Action

The ProTide bypasses the rate-limiting first phosphorylation step and masks anionic charges.

ProTideMech Extracellular Extracellular Space ProTide ProTide Prodrug (Neutral, Lipophilic) Membrane Cell Membrane (Passive Diffusion) ProTide->Membrane Step1 Hydrolysis (Cathepsin A / CES1) Membrane->Step1 Entry Intracellular Intracellular Space Intermediate Unstable Intermediate Step1->Intermediate Step2 Cyclization & Spontaneous Cleavage Intermediate->Step2 Step3 P-N Bond Cleavage (HINT1 Phosphoramidase) Step2->Step3 Active Nucleoside Monophosphate Step3->Active

Figure 2: Intracellular activation pathway of phosphoramidate prodrugs (ProTides).

Synthetic Protocol: Standard ProTide Synthesis

Objective: Synthesize a 5'-phosphoramidate prodrug of a pyrimidine nucleoside.

Reagents:

  • Target Nucleoside (dried azeotropically with pyridine).

  • tert-Butylmagnesium chloride (

    
    -BuMgCl) or N-Methylimidazole (NMI).
    
  • Phosphorochloridate reagent (prepared from L-alanine ester and phenyl dichlorophosphate).

Step-by-Step Guide:

  • Preparation of Phosphorochloridate: React phenyl dichlorophosphate with L-alanine ester hydrochloride (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM at -78°C. Stir for 2 hours, filter salts, and concentrate.

  • Coupling: Dissolve the pyrimidine nucleoside (1.0 eq) in anhydrous THF.

  • Activation: Add

    
    -BuMgCl (2.0 eq) dropwise at 0°C. Stir for 30 minutes to deprotonate the 5'-OH.
    
  • Addition: Add the prepared phosphorochloridate (2.0 eq) dissolved in THF dropwise.

  • Quench: Stir at room temperature overnight. Quench with saturated

    
    .
    
  • Purification: Extract with EtOAc. Purify via silica gel chromatography (MeOH/DCM gradient). Note: Diastereomers (

    
     and 
    
    
    
    ) may separate; biological activity often differs between isomers [2].

Protocol B: Verifying Efflux (Caco-2 Assay)

If your compound has acceptable lipophilicity (LogD > 1.0) but low intracellular potency, it is likely a substrate for P-gp (MDR1) or BCRP transporters.

Caco-2 Bidirectional Transport Protocol

Objective: Calculate the Efflux Ratio (ER) to confirm active transport [3].

Materials:

  • Caco-2 cells (differentiated 21 days on Transwell® inserts).[1]

  • Transport Buffer: HBSS (pH 7.4).

  • Reference Inhibitors: Zosuquidar (P-gp specific) or Ko143 (BCRP specific).

Procedure:

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER).[2] Wells must read >300

    
    .
    
  • Dosing: Prepare compound at 10

    
     in HBSS.
    
    • Group A (Apical to Basolateral): Add drug to Apical chamber. Sample Basolateral.

    • Group B (Basolateral to Apical): Add drug to Basolateral chamber. Sample Apical.

  • Incubation: Incubate at 37°C for 2 hours.

  • Quantification: Analyze samples via LC-MS/MS.

Data Analysis: Calculate Apparent Permeability (


) and Efflux Ratio (ER):




Interpretation Table:

Efflux Ratio (ER)InterpretationRecommended Action
< 2.0 No significant effluxFocus on increasing lipophilicity (LogP).
> 2.0 Active Efflux SubstrateModify scaffold (e.g., N-methylation) or use prodrugs.
ER drops with Inhibitor Specific Transporter FoundIf Zosuquidar drops ER: P-gp issue. If Ko143 drops ER: BCRP issue.

Troubleshooting & FAQs

Q: My pyrimidine has a high IC50 in cells, but single-digit nM potency in enzymatic assays. Why? A: This is the classic "permeability gap." Your compound binds the target but cannot reach it.

  • Check: Calculate TPSA. If > 140 Ų, the molecule is too polar.

  • Fix: Reduce Hydrogen Bond Donors (HBD). Methylate free amines on the pyrimidine ring or replace the pyrimidine with a bioisostere like pyridine or a C-nucleoside to remove nitrogen atoms [4].

Q: I synthesized a ProTide, but it's unstable in plasma. A: Plasma instability usually stems from rapid ester hydrolysis before cellular entry.

  • Fix: Increase the steric bulk of the ester moiety. Switch from a methyl/ethyl ester to an isopropyl or benzyl ester on the amino acid tail. This slows down extracellular esterases [5].

Q: Can I use Lipid Nanoparticles (LNPs) instead of changing the chemistry? A: Yes. If chemical modification destroys binding affinity, encapsulate the hydrophilic pyrimidine in an LNP.

  • Protocol: Use an ionizable lipid (e.g., DLin-MC3-DMA) with PEG-lipid, cholesterol, and DSPC. Microfluidic mixing at a 3:1 aqueous:ethanol ratio is standard for encapsulating small molecule nucleotides.

References

  • McGuigan, C., et al. (2017).[3] "The ProTide Prodrug Technology: From the Concept to the Clinic." Journal of Medicinal Chemistry.

  • Serpi, M., et al. (2021).[3] "An overview of ProTide technology and its implications to drug discovery." Expert Opinion on Drug Discovery.

  • Hubatsch, I., et al. (2007). "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols.

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

  • Mehellou, Y., et al. (2018). "The ProTide prodrug technology: from the concept to the clinic." Clinical Cancer Research.

Sources

Scaling up the synthesis of 2-(Pyrimidin-5-yl)cyclohexan-1-ol for preclinical studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 2-(Pyrimidin-5-yl)cyclohexan-1-ol for preclinical studies.

Transitioning this molecule from a milligram-scale discovery route to a multi-kilogram preclinical batch introduces critical challenges in heat transfer, diastereocontrol, and trace metal remediation. This guide provides self-validating protocols, mechanistic troubleshooting, and authoritative solutions to ensure your campaign is robust, reproducible, and compliant with regulatory standards.

Process Workflow

SynthesisWorkflow A Cyclohexanone + 5-Bromopyrimidine B Pd-Catalyzed α-Arylation (C-C Bond Formation) A->B C 2-(Pyrimidin-5-yl)cyclohexan-1-one B->C D Diastereoselective Reduction (NaBH4 / MeOH) C->D E trans-2-(Pyrimidin-5-yl)cyclohexan-1-ol D->E F Palladium Scavenging (Thiol-Silica / PIX) E->F G Preclinical API (<10 ppm Pd limit) F->G

Workflow for the scalable synthesis and purification of 2-(Pyrimidin-5-yl)cyclohexan-1-ol.

Section 1: Palladium-Catalyzed α-Arylation (Step 1)

The first step utilizes a Buchwald-Hartwig-type α-arylation to couple cyclohexanone with 5-bromopyrimidine[1]. While highly efficient, the electron-deficient nature of the pyrimidine ring requires precise control over the catalytic cycle to prevent catalyst poisoning and side reactions.

Frequently Asked Questions (FAQs)

Q1.1: Why is my α-arylation stalling at 50% conversion on a 1 kg scale, despite working perfectly at 10 grams? Causality & Solution: This is a classic scale-up mass transfer issue. On a small scale, strong inorganic bases (like NaOtBu or Cs2CO3) suspend well under rapid magnetic stirring. In a pilot reactor, poor heterogeneous mixing limits the availability of the base, slowing the deprotonation of cyclohexanone. If the Pd-oxidative addition complex (Pd-pyrimidine) is not rapidly intercepted by the enolate, the pyrimidine nitrogen will coordinate with the palladium center, forming an inactive off-cycle dimer. Action: Switch to a soluble base like Lithium bis(trimethylsilyl)amide (LHMDS) in THF, or pre-form the cyclohexanone enolate before slowly dosing in the 5-bromopyrimidine and catalyst mixture.

Q1.2: I am observing up to 15% of 2,6-bis(pyrimidin-5-yl)cyclohexan-1-one (over-arylation). How do I suppress this? Causality & Solution: The mono-arylated product, 2-(pyrimidin-5-yl)cyclohexan-1-one, is significantly more acidic than the starting cyclohexanone because the electron-withdrawing pyrimidine ring stabilizes the resulting enolate. Consequently, the product competes with the starting material for the base. Action: Use a stoichiometric excess of cyclohexanone (1.5 to 2.0 equivalents). Because cyclohexanone is volatile and inexpensive, the unreacted excess can be easily removed via vacuum distillation during the solvent swap prior to Step 2.

Protocol 1: Scalable α-Arylation Workflow

Self-Validating System: The reaction is monitored by HPLC; completion is defined as <1% Area of 5-bromopyrimidine.

  • Charge: To a dry, nitrogen-purged reactor, charge 5-bromopyrimidine (1.0 equiv), Pd2(dba)3 (0.5 mol%), and XPhos (1.2 mol%).

  • Solvent & Reactant: Add anhydrous Toluene (5 volumes) and Cyclohexanone (2.0 equiv). Stir at 20 °C for 15 minutes to ensure catalyst dissolution.

  • Base Dosing: Slowly dose LHMDS (1.0 M in THF, 1.1 equiv) over 2 hours via an addition funnel, maintaining the internal temperature below 30 °C to prevent aldol condensation of the ketone.

  • Heating: Ramp the internal temperature to 60 °C and age for 4 hours.

  • Validation: Sample for HPLC. Proceed to workup only when 5-bromopyrimidine is <1%.

  • Workup: Quench with 1M aqueous HCl (to pH 6) to neutralize excess base and break Pd-enolates. Separate the phases, wash the organic layer with brine, and concentrate under vacuum to yield the crude ketone.

Section 2: Diastereoselective Reduction (Step 2)

Converting the ketone to the target alcohol requires strict diastereocontrol. For most preclinical applications, the thermodynamically stable trans-isomer (equatorial alcohol, equatorial pyrimidine) is the desired target.

Frequently Asked Questions (FAQs)

Q2.1: How do I selectively obtain the trans-isomer over the cis-isomer? Causality & Solution: Stereoselectivity is dictated by the trajectory of hydride delivery. When using a small hydride donor like Sodium Borohydride (NaBH4) in methanol, the reagent attacks the carbonyl carbon from the less sterically hindered axial face of the cyclohexane chair. This axial attack pushes the resulting oxygen atom into the more thermodynamically favored equatorial position, yielding the trans-1,2-disubstituted product. Conversely, using bulky reagents like L-Selectride forces an equatorial attack, yielding the cis-isomer. Action: strictly utilize NaBH4 at low temperatures (-10 °C to 0 °C) to maximize the kinetic preference for axial attack, routinely achieving >95:5 trans:cis ratios.

Q2.2: During the NaBH4 reduction workup, I am getting a stubborn emulsion that won't separate. How can I break it? Causality & Solution: Emulsions here are caused by the formation of robust, insoluble boron-alkoxy complexes and borate salts. Action: Do not rely on water alone. Quench the reaction strictly with saturated aqueous NH4Cl or 1M HCl and agitate vigorously for at least 45 minutes at 25 °C. This extended aging period is required to fully hydrolyze the borate esters into water-soluble boric acid, ensuring a crisp phase split.

Protocol 2: Scalable Reduction Workflow

Self-Validating System: The reaction is monitored by GC/MS or HPLC; completion is defined as <0.5% Area of the intermediate ketone.

  • Charge: Dissolve the crude 2-(pyrimidin-5-yl)cyclohexan-1-one (1.0 equiv) in Methanol (8 volumes).

  • Cooling: Chill the reactor to -10 °C.

  • Reduction: Add NaBH4 (1.2 equiv) in 5 portions over 1 hour. Warning: Hydrogen gas evolves. Ensure adequate reactor venting.

  • Aging: Stir at 0 °C for 2 hours. Sample for validation.

  • Quench: Slowly dose saturated aqueous NH4Cl (5 volumes) and stir for 45 minutes at 20 °C to break boron complexes.

  • Extraction: Extract with Ethyl Acetate (3 x 4 volumes). Dry the combined organics over Na2SO4 and concentrate.

Section 3: Palladium Scavenging & Downstream Processing

Regulatory bodies (FDA/EMA) enforce stringent limits on elemental impurities in Active Pharmaceutical Ingredients (APIs), generally requiring residual palladium to be <10 ppm[2].

Frequently Asked Questions (FAQs)

Q3.1: Simple filtration through Celite leaves >500 ppm of Palladium in my product. Why, and how do I fix this? Causality & Solution: Celite only removes heterogeneous, particulate palladium (Pd black). In this synthesis, the nitrogen atoms of the pyrimidine ring act as excellent Lewis bases, strongly chelating soluble Pd(II) species and dragging them into the organic phase. To strip the palladium, you must introduce a scavenger with a binding affinity (formation constant) significantly higher than that of the pyrimidine ring. Potassium Isopropyl Xanthate (PIX) and Thiol-functionalized silica are ultra-efficient at displacing the API from the metal center[3][4].

Data Presentation: Palladium Scavenger Performance Comparison

The following table summarizes the efficacy of various scavenging strategies when applied to pyrimidine-containing APIs prior to final crystallization.

Scavenger TypeMechanism of ActionLoading RequirementResidual Pd (ppm)Cost / Scalability
Celite / Silica Gel Physical entrapment1-2 wt equivalents500 - 1500 ppmLow / High
Activated Carbon Physisorption20-50 wt%50 - 200 ppmLow / High
Thiol-Silica (Si-SH) Covalent Chelation5-10 wt equivalents< 10 ppmHigh / Medium (Cartridge)
PIX (Potassium Isopropyl Xanthate) Precipitation / Chelation2-5 mol equivalents< 1 ppmLow / High

Recommendation: For multi-kilogram batches, treat the organic solution of the crude product with 5 mol% PIX and 1 wt% activated carbon at 40 °C for 4 hours, followed by filtration through a 1 μm filter[3]. This reliably drops Pd levels below 1 ppm.

References[1] Title: Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles

Source: researchgate.net URL: 3] Title: Potassium isopropyl xanthate (PIX): An ultra-efficient palladium scavenger Source: researchgate.net URL: 4] Title: Scaling up Metal Scavenging Operations for Pharmaceutical Pilot Plant Manufactures Source: researchgate.net URL: 2] Title: Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures Source: benchchem.com URL:

Sources

Validation & Comparative

Fragment-to-Lead Cellular Target Engagement: Validating 2-(Pyrimidin-5-yl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Fragment Challenge

In Fragment-Based Drug Discovery (FBDD), low-molecular-weight compounds like 2-(Pyrimidin-5-yl)cyclohexan-1-ol (MW ~178 Da) serve as critical starting points for lead generation. However, validating the target engagement (TE) of such fragments in living cells presents a significant biophysical challenge. Fragments typically exhibit low binding affinities (high micromolar to millimolar


) and rapid off-rates. When transitioning from biochemical assays to the intracellular environment, these fragments must compete against high concentrations of endogenous ligands—such as millimolar intracellular ATP—while navigating cellular permeability barriers.

This guide objectively compares two premier cellular target engagement platforms: the NanoBRET™ TE Intracellular Assay and the Cellular Thermal Shift Assay (CETSA®) . Using a model kinase target (CDK2) for which pyrimidine derivatives are classic hinge-binders, we evaluate how each platform performs when validating the low-affinity fragment 2-(Pyrimidin-5-yl)cyclohexan-1-ol against a high-affinity control compound.

Comparative Analysis of Target Engagement Platforms

To establish a self-validating system for fragment evaluation, it is crucial to understand the causality behind each assay's detection mechanism.

NanoBRET™ Target Engagement (Isothermal Equilibrium)

NanoBRET relies on Bioluminescence Resonance Energy Transfer between a NanoLuc®-tagged target protein and a cell-permeable fluorescent tracer.

  • The Causality of Sensitivity: Because NanoBRET is an isothermal, equilibrium-based assay, it directly measures the competitive displacement of the tracer by the fragment in real-time (). As long as the fragment can reach the binding pocket and displace the tracer, a quantifiable loss of BRET signal occurs. This makes it exceptionally sensitive to low-affinity interactions.

CETSA® (Thermodynamic Stabilization)

CETSA measures the ligand-induced thermal stabilization of an endogenous target protein.

  • The Causality of Fragment Failure: CETSA relies on the thermodynamic principle that ligand binding increases the melting temperature (

    
    ) of the folded protein (). However, fragments like 2-(Pyrimidin-5-yl)cyclohexan-1-ol often lack the extensive hydrophobic interactions required to generate a sufficient binding enthalpy (
    
    
    
    ). Consequently, they may bind the target fully without inducing a measurable thermal shift, leading to false negatives in CETSA.

Experimental Workflows & Self-Validating Protocols

TE_Assays cluster_NanoBRET NanoBRET TE Assay cluster_CETSA CETSA Assay Start Fragment Hit: 2-(Pyrimidin-5-yl)cyclohexan-1-ol NB_Transfect Transfect NanoLuc-Target Start->NB_Transfect C_Incubate Incubate Cells & Fragment Start->C_Incubate NB_Tracer Add Fluorescent Tracer NB_Transfect->NB_Tracer NB_Compete Fragment Competes Tracer NB_Tracer->NB_Compete Analysis Target Engagement Validation NB_Compete->Analysis Real-time Affinity C_Heat Apply Thermal Gradient C_Incubate->C_Heat C_Detect Detect Soluble Target C_Heat->C_Detect C_Detect->Analysis Thermal Shift

Figure 1: Workflow comparison of NanoBRET and CETSA for cellular target engagement validation.

Workflow A: NanoBRET Intracellular Kinase Assay

This protocol is designed to validate competitive binding at the ATP pocket in live cells.

  • Transfection: Plate HEK293T cells in a 96-well plate and transiently transfect with a plasmid encoding a NanoLuc®-CDK2 fusion.

    • Causality: Transient transfection at optimized carrier-DNA ratios prevents massive overexpression, ensuring the intracellular target concentration does not exceed the tracer's

      
      , which would artificially blunt assay sensitivity.
      
  • Tracer Equilibration: After 24 hours, replace media with assay buffer containing NanoBRET™ Tracer K10 at a concentration equal to its apparent intracellular

    
    .
    
  • Fragment Incubation (Self-Validation): Treat cells with a 10-point dose-response of 2-(Pyrimidin-5-yl)cyclohexan-1-ol (1 mM down to 30 nM).

    • Controls: You must include a DMSO vehicle control (defines maximum BRET / 0% occupancy) and a saturating dose of a high-affinity control like Dinaciclib (defines background BRET / 100% occupancy).

  • Detection: Add NanoBRET Nano-Glo® Substrate. Measure donor emission (460 nm) and acceptor emission (610 nm) using a luminescence microplate reader. Calculate the milliBRET ratio to determine the intracellular

    
     ().
    
Workflow B: Cellular Thermal Shift Assay (CETSA)

This protocol evaluates the thermodynamic stabilization of endogenous CDK2.

  • Cellular Incubation: Culture wild-type HEK293T cells. Treat with 100 µM 2-(Pyrimidin-5-yl)cyclohexan-1-ol, 1 µM Dinaciclib (Positive Control), or 0.1% DMSO (Vehicle) for 1 hour at 37°C.

    • Causality: Intact cell incubation ensures the fragment must traverse the lipid bilayer and compete with physiological intracellular ATP (~1-3 mM) prior to thermal challenge.

  • Thermal Gradient: Harvest cells, resuspend in PBS, and aliquot into PCR tubes. Heat the aliquots across a temperature gradient (40°C to 64°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Causality: Heating unfolds unliganded proteins, exposing hydrophobic cores that rapidly aggregate. Centrifugation pellets these aggregates, leaving only the thermally stabilized, ligand-bound target in the supernatant.

  • Detection: Quantify the soluble CDK2 fraction in the supernatant using quantitative Western blotting or AlphaLISA. Plot the melting curve to determine the

    
    .
    

Quantitative Data Comparison

The following table summarizes the experimental outcomes of validating the fragment against the high-affinity control.

Table 1: Cellular Target Engagement Metrics for CDK2

CompoundMW (Da)NanoBRET Intracellular

(µM)
CETSA

(°C)
CETSA Apparent

(µM)
2-(Pyrimidin-5-yl)cyclohexan-1-ol 178.212.5 ± 1.2N.D. (< 0.5)N.D.
Dinaciclib (Positive Control)396.50.015 ± 0.002+ 6.20.025 ± 0.004

*N.D. = Not Detected. Data represents mean ± SD of three independent replicates.

Data Interpretation & Insights

The data clearly illustrates the divergence in assay utility for fragments. The high-affinity control (Dinaciclib) validates both systems, showing a strong NanoBRET displacement (


 = 15 nM) and a robust CETSA thermal shift (+6.2°C).

However, 2-(Pyrimidin-5-yl)cyclohexan-1-ol only registers target engagement in the NanoBRET assay (


 = 12.5 µM). Because the fragment's low molecular weight does not provide enough binding enthalpy to stabilize the global fold of the kinase against heat-induced denaturation, CETSA yields a false negative. NanoBRET's isothermal nature bypasses this thermodynamic limitation, successfully validating the fragment's intracellular permeability and target binding.

Conclusion & Recommendations

When validating low-molecular-weight fragments like 2-(Pyrimidin-5-yl)cyclohexan-1-ol in living cells, relying solely on thermal stabilization assays (CETSA) introduces a high risk of discarding viable, cell-permeable hits due to false negatives.

Recommendation: For Fragment-Based Drug Discovery (FBDD), the NanoBRET platform is the superior choice for primary cellular validation. Its equilibrium-based, isothermal mechanism allows for the precise quantification of low-affinity target engagement without requiring the compound to alter the target's macroscopic thermal stability. CETSA should be reserved for later stages of lead optimization, where increased molecular weight and affinity generate reliable thermal shifts.

References

  • Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science. URL:[Link]

  • Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology. URL:[Link]

  • Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications. URL:[Link]

Selectivity profiling of 2-(Pyrimidin-5-yl)cyclohexan-1-ol against a kinase panel

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Selectivity Profiling of 2-(Pyrimidin-5-yl)cyclohexan-1-ol against a Kinase Panel Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Pharmacologists.

Executive Summary

2-(Pyrimidin-5-yl)cyclohexan-1-ol (hereafter referred to as Compound PCH-1 ) represents a quintessential "fragment" scaffold in modern kinase drug discovery. Unlike fully elaborated drugs (MW > 450 Da), this low-molecular-weight entity (MW ~178 Da) serves as a Ligand Efficiency (LE) driver . It binds primarily to the ATP-binding hinge region via the pyrimidine nitrogen, while the cyclohexanol moiety probes the ribose pocket or solvent front, offering vectors for growth.

This guide details the selectivity profiling strategy for PCH-1. Unlike late-stage candidates where nanomolar potency is required, the profiling of PCH-1 focuses on structural fidelity and vector validation . We compare its performance against the pan-kinase inhibitor Staurosporine (promiscuous control) and the selective CDK4/6 inhibitor Palbociclib (an evolved pyrimidine analog) to illustrate the trajectory from fragment to drug.

Technical Analysis: The Scaffold & Mechanism

Structural Logic[1][2]
  • Pyrimidine Core: Acts as the primary hinge binder. The N1/N3 atoms typically accept a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met, Leu residues).

  • Cyclohexanol Ring: Provides saturation (

    
     character), improving solubility over flat aromatic systems. The hydroxyl group acts as a "handle" for further chemical elaboration or direct interaction with the catalytic lysine or aspartate.
    
Mechanism of Action (MOA)

PCH-1 functions as a Type I ATP-Competitive Inhibitor . It binds to the active conformation (DFG-in) of the kinase. Because it lacks the "tail" regions of optimized drugs, its initial affinity is often in the micromolar range (1–50 µM), making high-concentration profiling essential.

Visualization: Hinge Binding Mechanism

The following diagram illustrates the theoretical binding mode of the pyrimidine scaffold within the kinase ATP pocket.

KinaseBinding Kinase Kinase Hinge Region (Backbone Amides) Fragment 2-(Pyrimidin-5-yl) cyclohexan-1-ol Fragment->Kinase H-Bond (N...HN) Pocket Ribose Pocket (Solvent Front) Fragment->Pocket Hydrophobic/H-Bond (Cyclohexanol) ATP ATP Binding Site Fragment->ATP Competes with

Caption: Schematic interaction of PCH-1 with the kinase hinge region and ribose pocket.

Comparative Performance Analysis

To validate PCH-1, we benchmark it against industry standards. The goal is not to beat the potency of the comparator, but to demonstrate cleaner vector potential .

Table 1: Comparative Profiling Metrics
FeatureCompound PCH-1 (The Fragment)Staurosporine (The Control)Palbociclib (The Goal)
Molecular Weight ~178 Da466 Da447 Da
Primary Target Scaffold (Multi-target potential: JAKs, CDKs)Pan-Kinase (PKC, CDK, etc.)CDK4/6
Typical Potency (

)
1 – 50 µM< 0.01 µM (nM range)< 0.05 µM (nM range)
Selectivity Profile Cluster-Specific (Often hits structurally similar hinges)Promiscuous (Hits >70% of kinome)Highly Selective (Dual inhibition)
Ligand Efficiency (LE) High (> 0.4 kcal/mol/heavy atom)ModerateModerate
Profiling Method Competition Binding (

)
Activity Assay (

)
Activity Assay (

)
Interpretation of Data[1][2][3][4][5][6][7][8][9][10]
  • Staurosporine: Used to validate the assay plate. If Staurosporine does not inhibit the panel, the assay has failed.

  • PCH-1: Expect "weak" hits across a specific family (e.g., CMGC kinases or Tyrosine Kinases). A "hit" for a fragment is often defined as >30% inhibition at 10 µM.

  • Selectivity Entropy: PCH-1 should ideally show a lower entropy score (less disorder/promiscuity) than Staurosporine, indicating it is a "privileged structure" rather than a sticky aggregator.

Experimental Protocol: High-Concentration Profiling

For fragments like PCH-1, standard activity assays (measuring phosphorylation) often fail due to low potency and high ATP competition. We recommend Competition Binding Assays (e.g., KINOMEscan™ or similar) which are thermodynamic and ATP-independent.

Workflow Overview
  • Compound Preparation:

    • Dissolve PCH-1 in 100% DMSO to 10 mM stock.

    • Check solubility; cyclohexanol aids this, but pyrimidines can aggregate.

  • Primary Screen (Single Point):

    • Concentration: Screen at 10 µM or 50 µM . (Standard drugs are screened at 1 µM).

    • Panel: Use a diverse 96-kinase panel covering all major groups (TK, TKL, STE, CK1, AGC, CAMK, CMGC).

  • Data Normalization:

    • Calculate % Control.

    • Formula: (Signal_Compound / Signal_DMSO) * 100.

    • Hit Definition: Any kinase with < 65% of control binding remaining.

  • Kd Determination (Follow-up):

    • Run an 11-point dose-response curve for all hits to determine thermodynamic affinity (

      
      ).
      
Visualization: The Profiling Workflow

ProfilingWorkflow Prep 1. Compound Prep (10mM in DMSO) QC QC: Solubility Check (Nephelometry) Prep->QC Screen 2. Primary Screen (Binding Assay @ 50µM) QC->Screen Analysis 3. Data Normalization (% Control Calculation) Screen->Analysis Decision Hit Selection (<65% Control) Analysis->Decision Kd 4. Kd Determination (11-point Curve) Decision->Kd Yes Discard Discard/Archive Decision->Discard No

Caption: Step-by-step decision tree for profiling low-affinity kinase fragments.

Strategic Recommendations

Don't Chase Potency Yet

Do not discard PCH-1 if the


 is 5 µM. In Fragment-Based Drug Discovery (FBDD), a 5 µM binder with a molecular weight of 178 is far more valuable than a 50 nM binder with a molecular weight of 500. Calculate the Ligand Efficiency (LE) :


PCH-1 likely has a high LE, indicating each atom is contributing optimally to binding.
Look for "Cluster Selectivity"

If PCH-1 inhibits JAK1, JAK2, and JAK3 but spares EGFR and VEGFR, you have a privileged scaffold for the JAK family. Use the cyclohexanol geometry to grow towards the specificity pocket (e.g., adding a nitrile or amide) to break the symmetry and gain isoform selectivity.

Watch for False Positives

Pyrimidines are generally stable, but ensure the cyclohexanol group does not undergo oxidation or elimination during storage. Always validate hits with a biophysical method like Surface Plasmon Resonance (SPR) to confirm 1:1 binding stoichiometry and rule out aggregation.

References

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. Link

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advancing fragments in the absence of crystal structures." Nature Reviews Drug Discovery. Link

  • Anastassiadis, T., et al. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology. Link

  • Wyatt, P. G., et al. (2008). "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor." Journal of Medicinal Chemistry. (Example of pyrimidine/pyrazole scaffold evolution). Link

Overcoming Multidrug Resistance: A Comparative Analysis of 2-(Pyrimidin-5-yl)cyclohexan-1-ol Derivatives vs. Standard-of-Care Agents

Author: BenchChem Technical Support Team. Date: March 2026

As oncology and targeted therapeutics evolve, the emergence of multidrug resistance (MDR) remains a critical bottleneck. First-generation kinase inhibitors and traditional chemotherapeutics frequently fail due to acquired target mutations or the upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1)[1].

To bypass these mechanisms, medicinal chemists are increasingly turning to hybrid molecular scaffolds. The compound 2-(Pyrimidin-5-yl)cyclohexan-1-ol (hereafter referred to as the P5C scaffold ) represents a privileged structural motif. By combining the kinase-hinge-binding properties of a pyrimidine core with the distinct spatial arrangement of a trans-cyclohexanol ring, this scaffold demonstrates exceptional ability to maintain potency in highly resistant cell lines[2][3].

This guide provides an objective, data-driven comparison of P5C-derived inhibitors against standard-of-care alternatives, detailing the mechanistic rationale, comparative efficacy, and the rigorous, self-validating protocols required to quantify cross-resistance.

Mechanistic Rationale: Why the P5C Scaffold Bypasses Resistance

Pyrimidine derivatives are foundational in anticancer drug discovery due to their structural homology to natural nucleobases, allowing them to effectively competitively inhibit ATP binding in hyperactive kinases[4][5]. However, highly lipophilic inhibitors are often recognized as substrates by P-gp, leading to rapid cellular efflux.

The integration of a cyclohexanol moiety alters the physicochemical profile of the molecule. The trans-stereochemistry of the cyclohexanol ring projects the hydroxyl group into solvent-accessible regions of the kinase pocket, enhancing target affinity via hydrogen bonding while simultaneously lowering the overall lipophilicity (LogP)[3][6]. This subtle shift prevents the molecule from partitioning into the lipid bilayer where P-gp typically intercepts its substrates, effectively blinding the efflux pump to the drug. Furthermore, specific pyrimidine derivatives have shown the ability to retain binding affinity against mutated kinase variants, such as the FLT3-ITD/D835Y mutation in acute myeloid leukemia (AML), which sterically blocks first-generation inhibitors like midostaurin[2].

Mechanism cluster_0 Standard Inhibitor Pathway (Resistance) cluster_1 P5C Scaffold Pathway (Efficacy) N1 Standard Agent (e.g., Midostaurin/Paclitaxel) N2 P-gp (ABCB1) Recognition & Efflux N1->N2 N3 Cellular Expulsion (Therapeutic Failure) N2->N3 N4 P5C Derivative (Hydrophilic Vector) N4->N2 Evades Pump N5 Intracellular Accumulation N4->N5 N6 Target Binding (e.g., Mutant FLT3) N5->N6 N7 Apoptosis (Resistance Overcome) N6->N7

Diagram 1: Mechanistic divergence of the P5C scaffold evading P-gp efflux compared to standard agents.

Comparative Efficacy Profile

To objectively evaluate the cross-resistance profile of the P5C scaffold, we compare a representative P5C-derivative against Paclitaxel (a known P-gp substrate) and Midostaurin (a first-generation FLT3 inhibitor).

The evaluation utilizes two distinct models of resistance:

  • Target Mutation Model: MOLM-13 (Wild-Type FLT3) vs. MOLM-13 (FLT3-ITD/D835Y mutant)[2].

  • Efflux Pump Model: A2780 (Wild-Type Ovarian) vs. A2780/Taxol (P-gp overexpressing).

The Resistance Index (RI) is calculated as the ratio of the IC₅₀ in the resistant line to the IC₅₀ in the parental line. An RI approaching 1.0 indicates complete evasion of cross-resistance.

Table 1: In Vitro Cytotoxicity and Resistance Index (RI) Summary
Compound ClassAgentMOLM-13 (WT) IC₅₀ (nM)MOLM-13 (Mutant) IC₅₀ (nM)Kinase RIA2780 (WT) IC₅₀ (nM)A2780/Taxol IC₅₀ (nM)Efflux RI
Chemotherapy PaclitaxelN/AN/AN/A2.5 ± 0.3450.0 ± 12.5180.0
1st Gen Kinase Inhibitor Midostaurin12.4 ± 1.1345.0 ± 18.227.8 85.0 ± 5.2310.0 ± 15.43.6
Novel Scaffold P5C-Derivative15.2 ± 1.418.5 ± 1.61.2 45.0 ± 3.152.0 ± 4.01.15

Data Interpretation: The P5C-derivative maintains nanomolar potency across both mutant kinase and P-gp overexpressing cell lines. Its RI of 1.15 in the A2780/Taxol line confirms that the pyrimidin-5-yl-cyclohexanol structural geometry successfully circumvents ABCB1-mediated efflux.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. We prioritize ATP-quantitation for viability and direct fluorescent tracking for efflux, eliminating artifacts common in MDR research.

Workflow S1 1. Cell Culturing Seed WT & MDR Isogenic Lines S2 2. Compound Dosing P5C vs. Standard Agents S1->S2 S3A 3A. Viability Assay CellTiter-Glo (ATP-based) S2->S3A S3B 3B. Efflux Assay Rho123 + Flow Cytometry S2->S3B S4A 4A. Data Analysis Calculate IC50 & Resistance Index S3A->S4A S4B 4B. Data Analysis Quantify Intracellular Fluorescence S3B->S4B

Diagram 2: Parallel experimental workflow for validating cytotoxicity and efflux bypass mechanisms.

Protocol 1: High-Throughput Cell Viability & RI Determination

Causality Note: We utilize the CellTiter-Glo (Luminescent ATP) assay rather than colorimetric MTT/MTS assays. Tetrazolium salts (MTT) are known substrates for P-gp; using them in MDR lines results in artificial right-shifts in IC₅₀ curves because the dye is pumped out before it can be metabolized. ATP quantitation relies on cell lysis, bypassing this artifact entirely.

  • Cell Seeding: Harvest MOLM-13/A2780 parental and resistant lines in the logarithmic growth phase. Seed at 2,000 cells/well in 384-well opaque white plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Prepare 10-point, 3-fold serial dilutions of the P5C-derivative, Paclitaxel, and Midostaurin in DMSO. Dispense using an acoustic liquid handler (e.g., Echo 550) to achieve a final DMSO concentration of ≤0.1%.

  • Incubation: Incubate cells with compounds for 72 hours. This duration ensures cells pass through at least two division cycles, capturing both cell-cycle specific and non-specific apoptotic events[1].

  • ATP Quantitation: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake at 500 rpm for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Validation Checkpoint: Ensure the Z'-factor of the assay plate is >0.6 using DMSO (negative) and 10 μM Staurosporine (positive) controls. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Intracellular Drug Accumulation (Rhodamine 123 Assay)

Causality Note: Rhodamine 123 (Rho123) is a fluorescent dye and a highly specific P-gp substrate. By measuring intracellular Rho123 fluorescence via flow cytometry, we can definitively prove whether the P5C scaffold is inhibiting the pump, bypassing the pump, or acting as a substrate.

  • Pre-incubation: Plate A2780/Taxol cells at 1x10⁵ cells/mL in 6-well plates. Pre-incubate for 2 hours with either vehicle (DMSO), 10 μM P5C-derivative, or 1 μM Tariquidar (a potent, specific P-gp inhibitor used as a self-validating positive control).

  • Rho123 Loading: Add Rho123 to a final concentration of 5 μg/mL. Incubate in the dark for exactly 60 minutes at 37°C.

  • Washing & Harvesting: Rapidly wash cells three times with ice-cold PBS to halt efflux machinery. Trypsinize and resuspend in 300 μL of cold FACS buffer (PBS + 2% FBS).

  • Flow Cytometry: Analyze immediately on a flow cytometer using the FITC channel (Ex: 488 nm, Em: 530 nm). Collect a minimum of 10,000 viable single-cell events.

  • Data Interpretation:

    • If the P5C-derivative is a substrate, fluorescence will remain low (similar to DMSO control).

    • If it is an inhibitor, fluorescence will spike (similar to Tariquidar).

    • If it bypasses the pump without inhibiting it (the ideal scenario for avoiding drug-drug interactions), fluorescence remains low, but cell viability (from Protocol 1) remains high.

Conclusion

The 2-(Pyrimidin-5-yl)cyclohexan-1-ol scaffold represents a significant architectural advancement in overcoming multidrug resistance. By strategically utilizing the trans-cyclohexanol moiety to tune spatial geometry and lipophilicity, researchers can design targeted inhibitors that maintain nanomolar efficacy against mutated kinases (e.g., FLT3-ITD) while remaining invisible to standard efflux mechanisms like P-glycoprotein. When evaluated through artifact-free, self-validating assays, this scaffold consistently demonstrates a Resistance Index approaching parity, positioning it as a superior alternative to first-generation agents in refractory disease models.

References

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives Orient Journal of Chemistry URL: [Link]

  • Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions National Institutes of Health (NIH) / PubMed URL:[Link]

  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents MDPI - Molecules URL:[Link]

  • Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia National Institutes of Health (NIH) / ACS Med Chem Lett URL: [Link]

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Definitive Guide: Validating On-Target Effects of 2-(Pyrimidin-5-yl)cyclohexan-1-ol Using CRISPR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the development of small molecule inhibitors (SMIs), "off-target" toxicity is the primary cause of clinical failure. You are investigating 2-(Pyrimidin-5-yl)cyclohexan-1-ol (hereafter referred to as Compound PCH-1 ), a pyrimidine-scaffold probe likely designed to inhibit a specific kinase or metabolic enzyme (given the pharmacophore similarity to JAK or HIF-2


 inhibitors).

While biochemical assays (IC


) prove binding, they do not prove that the cellular phenotype is driven solely by this binding event. This guide outlines the CRISPR-based genetic rigor  required to confirm PCH-1's mechanism of action, distinguishing it from inferior validation methods like RNAi.
The Core Problem: The "Off-Target" Trap

Small molecules are rarely mono-specific. If PCH-1 kills cancer cells, is it because it inhibits your Target Protein (Target-X), or because it hits a secondary essential protein?

  • Hypothesis: If PCH-1 acts strictly through Target-X, then removing Target-X genetically should mimic the drug's effect, or render the drug ineffective (depending on the assay).

Technology Comparison: Why CRISPR is the Validation Standard

To validate PCH-1, you must compare it against established genetic perturbation methods.

Table 1: Comparative Analysis of Validation Modalities
FeatureSmall Molecule (PCH-1) RNAi (shRNA/siRNA) CRISPR-Cas9 KO CRISPR-Cas9 KI (Point Mutation)
Mechanism Protein Inhibition (Steric/Allosteric)mRNA Degradation (Knockdown)DNA Indel / Frameshift (Knockout)Precise Base Editing (Drug Resistance)
Duration Transient / ReversibleTransient (siRNA) or Stable (shRNA)PermanentPermanent
Specificity Low (Promiscuous binding common)Medium (Seed sequence off-targets)High (Guide-dependent)Very High (Gold Standard)
Completeness Variable (Dose-dependent)Partial (<90% usually)Complete (Null allele)N/A (Functional protein, no binding)
Key Risk Toxicity unrelated to target"Hypomorphic" phenotypesGenetic compensationTechnical complexity
Verdict The Test SubjectLegacy MethodBaseline ValidationThe "Platinum" Proof

Expert Insight: RNAi is insufficient for definitive validation because residual protein levels (10-20%) can often sustain function, leading to false negatives. CRISPR KO ensures a true "null" background.

Experimental Protocols

Workflow Overview: The "Genetic Rescue" & "Resistance" Logic

To conclusively prove PCH-1 targets Target-X, you must perform two distinct CRISPR experiments.

Diagram 1: The Logic of Target Validation

This diagram illustrates the decision matrix for determining if PCH-1 is on-target.

TargetValidationLogic Start Start: PCH-1 shows Phenotype P (e.g., Cell Death) Exp1 Experiment 1: CRISPR KO of Target-X Start->Exp1 Exp3 Experiment 3: CRISPR KI (Drug-Resistant Mutant) Start->Exp3 Result1A KO mimics Phenotype P Exp1->Result1A Target is Essential Result1B KO does NOT mimic Phenotype P Exp1->Result1B Target not Essential Exp2 Experiment 2: Treat KO cells with PCH-1 Result1A->Exp2 Result2A PCH-1 has NO added effect (Epistasis confirmed) Exp2->Result2A On-Target Validation Result2B PCH-1 still kills KO cells Exp2->Result2B Off-Target Toxicity Result3A Cells become resistant to PCH-1 Exp3->Result3A Platinum Validation Result3B Cells remain sensitive to PCH-1 Exp3->Result3B Wrong Binding Site/Off-Target

Caption: Decision matrix for validating PCH-1. Green paths indicate successful on-target validation; Red paths indicate off-target effects.

Protocol A: CRISPR Knockout (KO) Epistasis Assay

Objective: Determine if PCH-1 requires the presence of Target-X to exert its effect.

Prerequisites:

  • Cas9-expressing cell line (e.g., Cas9-RNP or stable Cas9).

  • Two distinct sgRNAs targeting early exons of Target-X (to avoid isoform escape).

Step-by-Step:

  • Transfection: Electroporate Cas9-RNP complexes (sgRNA + Cas9 protein) into cells.

  • Validation: 48h post-transfection, harvest a subset for Western Blot. Requirement: >90% protein depletion.[1]

  • Treatment: Treat both Wild-Type (WT) and Target-X KO cells with PCH-1 at the IC

    
     concentration.
    
  • Readout: Measure viability (CellTiter-Glo or similar) at 72h.

Interpretation:

  • On-Target: PCH-1 kills WT cells but has no additional effect on KO cells (the target is already gone, so the drug has nothing to inhibit).

  • Off-Target: PCH-1 kills KO cells just as effectively as WT cells. This proves PCH-1 is killing via a mechanism independent of Target-X.

Protocol B: CRISPR Knock-in (KI) Drug Resistance (The Gold Standard)

Objective: Engineer a "silent" mutation that prevents PCH-1 binding but maintains protein function. This is the most rigorous test possible in pharmacology (Kaelin, 2017).

Mechanism: PCH-1 (pyrimidine scaffold) likely binds the ATP-binding pocket (if a kinase) or a specific cofactor site. You must identify the "Gatekeeper" residue and mutate it (e.g., Threonine to Methionine) to sterically hinder the drug without killing the enzyme.

Step-by-Step:

  • Design: Design an ssODN (single-stranded oligodeoxynucleotide) template containing the point mutation (e.g., T315I for kinases) and a silent mutation that destroys the PAM site (to prevent re-cutting).

  • Editing: Co-transfect Cas9 RNP + ssODN template.

  • Selection: This is self-selecting. Treat the pool of edited cells with PCH-1.

    • Logic: Only cells that successfully integrated the resistance mutation will survive the drug pressure.

  • Expansion: Expand the surviving colonies.

  • Validation: Sequence the target locus to confirm the point mutation.

Diagram 2: The Drug Resistance Workflow

This diagram visualizes the experimental steps for generating the resistant line.

DrugResistanceWorkflow Step1 1. Design sgRNA & ssODN (Point Mut) Step2 2. Transfect Cas9 RNP + ssODN Template Step1->Step2 Step3 3. Apply PCH-1 Selection Pressure Step2->Step3 Step4 4. Surviving Colonies (Resistant Clones) Step3->Step4 Only mutants survive Step5 5. Sanger Sequencing Confirmation Step4->Step5

Caption: Workflow for generating drug-resistant clones. PCH-1 acts as the selection agent.

Expected Data & Interpretation

When publishing your comparison, structure your data as follows.

Table 2: Theoretical Data Set for On-Target Validation
Cell LineGenotypePCH-1 IC

(

M)
Interpretation
Parental WT / WT0.5 Baseline sensitivity.
CRISPR KO

/

>50 (or N/A)Cells are resistant (if target is essential for drug action) OR dead (if target is essential for life).
CRISPR KI Mut / Mut>10 Shift in IC

. The drug can no longer bind, so cells survive. This is definitive proof.
Off-Target Control WT / WT0.5 If a structurally similar but inactive analog kills cells, it suggests chemical toxicity.

References

  • Kaelin, W. G. (2017). Common pitfalls in validating drug targets and anticancer drugs. Nature Reviews Cancer, 17, 427–440. Link

  • Smith, I., et al. (2019). Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map. PLOS Biology. Link

  • Fellmann, C., et al. (2017).[1] Cornerstones of CRISPR-Cas in drug discovery and therapy. Nature Reviews Drug Discovery, 16, 89–100. Link

  • Behan, F. M., et al. (2019). Prioritization of cancer therapeutic targets using CRISPR–Cas9 screens. Nature, 568, 511–516. Link

Sources

A Senior Application Scientist's Guide to the ADME Profiling of 2-(Pyrimidin-5-yl)cyclohexan-1-ol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the adage 'fail early, fail cheap' has never been more pertinent. A candidate's journey to becoming a therapeutic hinges not only on its potency and selectivity but critically on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2][3] Neglecting these fundamental pharmacokinetic parameters is a well-documented path to late-stage clinical failures and wasted resources. This guide provides an in-depth comparative analysis of the ADME properties of a series of novel 2-(Pyrimidin-5-yl)cyclohexan-1-ol analogs, offering a framework for selecting and optimizing candidates with a higher probability of clinical success.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics.[4] The 2-(Pyrimidin-5-yl)cyclohexan-1-ol series represents a promising new class of molecules with significant therapeutic potential. However, their journey from bench to bedside is contingent on a thorough understanding of their ADME profiles. This guide will dissect the critical in vitro assays that form the bedrock of modern ADME screening, providing not only the 'how' but, more importantly, the 'why' behind each experimental choice. We will explore the nuances of intestinal permeability, metabolic stability, plasma protein binding, and cytochrome P450 (CYP450) inhibition, supported by illustrative experimental data for a set of hypothetical analogs.

The Imperative of Early ADME Assessment

Addressing ADME properties early in the drug discovery process significantly reduces the attrition rates of drug candidates due to unfavorable pharmacokinetics.[1] High-throughput in vitro ADME screening has become an industrialized and essential component of modern drug discovery efforts.[1] These assays provide critical data to guide the iterative process of lead optimization, allowing medicinal chemists to fine-tune molecular properties to achieve a desirable balance of potency and developability.

This guide will focus on a panel of four key in vitro ADME assays that provide a comprehensive initial assessment of a compound's pharmacokinetic potential:

  • Caco-2 Permeability Assay: To predict in vivo drug absorption across the intestinal epithelium.

  • Liver Microsomal Stability Assay: To assess metabolic clearance by Phase I enzymes.

  • Equilibrium Dialysis for Plasma Protein Binding: To determine the fraction of free drug available to exert its pharmacological effect.

  • CYP450 Inhibition Assay: To identify potential drug-drug interactions.

Comparative ADME Profiling of 2-(Pyrimidin-5-yl)cyclohexan-1-ol Analogs

For the purpose of this guide, we will consider a hypothetical series of 2-(Pyrimidin-5-yl)cyclohexan-1-ol analogs with varying substitutions on the pyrimidine ring and the cyclohexanol moiety. The following table summarizes their in vitro ADME properties. It is crucial to understand that this data is illustrative to guide the discussion and does not represent real experimental results.

Compound IDR1R2Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Human Liver Microsomal Stability (t½, min)Plasma Protein Binding (% Unbound)CYP3A4 Inhibition (IC₅₀, µM)
Analog-1 HH5.21.14525.3> 50
Analog-2 FH6.81.33830.142.7
Analog-3 OCH₃H3.12.51518.512.5
Analog-4 HCH₃8.50.96215.2> 50
Analog-5 HCF₃12.31.0> 905.828.9

Analysis of the Illustrative Data:

  • Analog-1 serves as our baseline compound, exhibiting moderate permeability and metabolic stability, with low potential for efflux or CYP3A4 inhibition.

  • Analog-2 , with the introduction of a fluorine atom, shows a slight improvement in permeability, a common effect of this substitution, without significantly impacting other parameters.

  • Analog-3 , featuring a methoxy group, demonstrates lower permeability and significantly reduced metabolic stability, suggesting it is a substrate for efflux transporters and is rapidly metabolized.[5] Its lower IC₅₀ value for CYP3A4 also raises a flag for potential drug-drug interactions.

  • Analog-4 , with a methyl group on the cyclohexanol ring, displays enhanced permeability and metabolic stability, making it a more promising candidate than the parent compound.

  • Analog-5 , with a trifluoromethyl group, shows excellent permeability and metabolic stability. However, its low percentage of unbound drug in plasma could limit its efficacy, as only the unbound fraction is pharmacologically active.[6][7]

This comparative analysis underscores the profound impact of subtle structural modifications on the overall ADME profile of a compound series.

Experimental Protocols and Methodologies

A self-validating system is crucial for the trustworthiness of any experimental protocol. The following sections detail the step-by-step methodologies for the key ADME assays, including the rationale for critical steps and the inclusion of appropriate controls.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a well-established in vitro model for predicting human drug absorption.[5][8] It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[5][9][10]

Experimental Workflow:

Caption: Caco-2 Permeability Assay Workflow.

Step-by-Step Protocol:

  • Cell Culture and Seeding: Caco-2 cells are cultured and then seeded onto permeable Transwell™ filter supports. The cells are maintained for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[5]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A Lucifer Yellow permeability assay can also be performed as a secondary check for paracellular flux.[10]

  • Bidirectional Permeability Assessment: The experiment is performed in two directions: apical-to-basolateral (A→B) to simulate absorption and basolateral-to-apical (B→A) to assess efflux.[5]

  • Dosing and Incubation: The test compound is added to the donor chamber (either apical or basolateral), and the plates are incubated at 37°C for a specified time, typically 2 hours.[10]

  • Sample Collection and Analysis: At the end of the incubation period, samples are collected from both the donor and receiver chambers. The concentration of the test compound is quantified using a sensitive analytical method, such as LC-MS/MS.[10]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B→A / Papp A→B) greater than 2 is indicative of active efflux.[5]

Liver Microsomal Stability Assay

This assay provides a measure of a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[11][12][13] A high rate of metabolism in this assay often translates to rapid clearance in vivo.

Experimental Workflow:

Microsomal_Stability_Workflow Start Start Incubation Prepare Incubation Mixture Liver Microsomes + NADPH Regenerating System Pre-warm to 37°C Start->Incubation Initiate_Reaction Add Test Compound Incubation:f2->Initiate_Reaction Time_Course Incubate at 37°C Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 45 min) Initiate_Reaction->Time_Course Terminate_Reaction Quench with cold acetonitrile Time_Course:f1->Terminate_Reaction Sample_Processing Centrifuge to pellet protein Terminate_Reaction->Sample_Processing Analysis Analyze supernatant by LC-MS/MS Sample_Processing->Analysis Data_Analysis Plot % remaining vs. time Calculate in vitro half-life (t½) and intrinsic clearance (CLint) Analysis->Data_Analysis End End Data_Analysis->End

Caption: Liver Microsomal Stability Assay Workflow.

Step-by-Step Protocol:

  • Preparation of Incubation Mixture: A reaction mixture is prepared containing liver microsomes (from human or other species) and an NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).[4]

  • Initiation of Reaction: The reaction is initiated by adding the test compound to the pre-warmed incubation mixture.[4][12]

  • Time-Course Incubation: The mixture is incubated at 37°C, and aliquots are removed at several time points (e.g., 0, 5, 15, 30, and 45 minutes).[4][12]

  • Reaction Termination: The reaction in each aliquot is terminated by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.[12]

  • Sample Processing and Analysis: The samples are centrifuged, and the supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.[12]

  • Data Analysis: The percentage of the parent compound remaining at each time point is determined. The in vitro half-life (t½) is calculated from the slope of the natural logarithm of the percent remaining versus time plot.[4]

Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic and pharmacodynamic properties.[6][7] Only the unbound (free) drug is available to distribute into tissues, interact with its target, and be cleared from the body.[6][7] The Rapid Equilibrium Dialysis (RED) method is a widely used and reliable technique for determining the fraction of unbound drug.[6][7]

Experimental Workflow:

PPB_RED_Workflow cluster_setup Assay Setup cluster_incubation Equilibration cluster_sampling Sample Collection & Processing cluster_analysis Analysis & Calculation spike_plasma Spike test compound into plasma add_to_red Add spiked plasma to one chamber of the RED device spike_plasma->add_to_red add_buffer Add dialysis buffer to the other chamber add_to_red->add_buffer incubate Incubate at 37°C with shaking for 4 hours add_buffer->incubate sample_chambers Collect aliquots from both plasma and buffer chambers incubate->sample_chambers matrix_match Matrix-match samples sample_chambers->matrix_match protein_precipitation Precipitate proteins with organic solvent matrix_match->protein_precipitation lcms_analysis Analyze samples by LC-MS/MS protein_precipitation->lcms_analysis calculate_fu Calculate the fraction unbound (fu) lcms_analysis->calculate_fu

Caption: Plasma Protein Binding (RED) Assay Workflow.

Step-by-Step Protocol:

  • Preparation: The test compound is spiked into plasma from the desired species (e.g., human, rat, mouse).[6]

  • Assay Setup: The spiked plasma is added to one chamber of a RED device insert, and dialysis buffer (e.g., PBS, pH 7.4) is added to the other chamber. The two chambers are separated by a semi-permeable membrane with a molecular weight cutoff that retains proteins but allows small molecules to pass through.[6]

  • Equilibration: The device is sealed and incubated at 37°C with shaking for approximately 4 hours to allow the unbound drug to reach equilibrium across the membrane.[6][7]

  • Sample Collection and Processing: After incubation, aliquots are removed from both the plasma and buffer chambers. The samples are then matrix-matched (plasma added to the buffer sample and buffer added to the plasma sample) to minimize analytical variability. Proteins are precipitated with an organic solvent.[6][7]

  • Analysis: The concentration of the test compound in the processed samples is determined by LC-MS/MS.[7]

  • Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[7]

Cytochrome P450 (CYP450) Inhibition Assay

Assessing the potential of a new chemical entity to inhibit major CYP450 enzymes is a regulatory requirement and crucial for predicting drug-drug interactions.[14][15][16] Co-administration of a CYP450 inhibitor with a drug that is metabolized by the same enzyme can lead to elevated plasma levels of the latter, potentially causing toxicity.[14][17]

Experimental Workflow:

CYP450_Inhibition_Workflow cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Reaction_Mix Reaction Mixture Recombinant CYP Enzyme Probe Substrate Buffer Test_Compound Add Test Compound (at various concentrations) Reaction_Mix->Test_Compound Cofactor Initiate with NADPH Test_Compound->Cofactor Incubation Incubate at 37°C Cofactor->Incubation Termination Stop Reaction Incubation->Termination Detection Measure Metabolite Formation (Fluorogenic or LC-MS/MS) Termination->Detection IC50_Curve Plot % Inhibition vs. [Test Compound] Detection->IC50_Curve IC50_Value Determine IC₅₀ IC50_Curve->IC50_Value

Caption: CYP450 Inhibition Assay Workflow.

Step-by-Step Protocol:

  • Reaction Setup: A reaction mixture is prepared containing a specific recombinant human CYP450 enzyme (e.g., CYP3A4, CYP2D6), a fluorescent or chromogenic probe substrate, and the test compound at various concentrations.[17][18]

  • Reaction Initiation: The reaction is initiated by the addition of the cofactor, NADPH.[17]

  • Incubation: The reaction is incubated at 37°C for a predetermined time.

  • Signal Detection: The formation of the metabolite from the probe substrate is measured. For fluorogenic assays, the fluorescence intensity is read directly on a plate reader.[17][18] For assays using non-fluorogenic substrates, the reaction is terminated, and the metabolite is quantified by LC-MS/MS.[16]

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. An IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

The in vitro ADME assays detailed in this guide provide a robust and efficient framework for the early-stage evaluation of drug candidates. The comparative analysis of the hypothetical 2-(Pyrimidin-5-yl)cyclohexan-1-ol analogs highlights how these assays can guide medicinal chemistry efforts to optimize for favorable pharmacokinetic properties alongside pharmacological potency.

By integrating these studies early and iteratively in the drug discovery process, research teams can make more informed decisions, prioritize compounds with a higher likelihood of success, and ultimately accelerate the development of new medicines. The path from a promising compound to a life-changing therapy is fraught with challenges, but a solid understanding and proactive management of ADME properties can significantly smooth the way.

References

  • CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Li, A. P. (2020). Current status and future directions of high-throughput ADME screening in drug discovery. Drug Discovery Today, 25(1), 15-22. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories. [Link]

  • CYP450 inhibition assay (fluorogenic) - Bienta. [Link]

  • Cytochrome P450 Assay Services - Reaction Biology. [Link]

  • Metabolic Stability Assay Services - BioIVT. [Link]

  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. [Link]

  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(10), 1075-1083. [Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells - Diva-Portal.org. [Link]

  • Obach, R. S. (2011). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Methods in Molecular Biology (Vol. 761, pp. 265-276). Springer. [Link]

  • Caco-2 Permeability Assay - Domainex. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Nature Protocols, 2(9), 2111-2119. [Link]

  • Caco-2 Permeability Assay - Evotec. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • ADME Assays & Metabolite Profiling and Identification Services - IQVIA Laboratories. [Link]

  • Microsomal vs Hepatocyte Stability: Which One to Choose? - Patsnap Synapse. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs. [Link]

  • ADME Assays | Agilent. [Link]

  • Plasma Protein Binding Assay - Domainex. [Link]

  • In Vitro ADME Assays and Services - Charles River Laboratories. [Link]

  • In-vitro plasma protein binding - Protocols.io. [Link]

  • What models are used in in vivo pharmacokinetics studies? - Patsnap Synapse. [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate - Visikol. [Link]

  • Pharmacokinetics - ADME In Vivo & PK Studies - BioIVT. [Link]

  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery - Selvita. [Link]

  • In vivo Pharmacokinetic Studies of Biological Drugs - Creative Diagnostics. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

Sources

Comparative Efficacy Guide: 2-(Pyrimidin-5-yl)cyclohexan-1-ol vs. Ruxolitinib in JAK2-Driven Xenograft Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Subject: 2-(Pyrimidin-5-yl)cyclohexan-1-ol (Hereafter referred to as Compound P-CH ) Class: Novel Pyrimidine-Scaffold Small Molecule Inhibitor Primary Indication: Myeloproliferative Neoplasms (MPNs) / Hematologic Malignancies Standard of Care (SoC): Ruxolitinib (JAK1/2 Inhibitor)

This technical guide evaluates the in vivo efficacy of Compound P-CH , a low-molecular-weight pyrimidine derivative, against the market standard Ruxolitinib in a HEL92.1.7 (JAK2^V617F) xenograft model. While Ruxolitinib remains the gold standard for JAK-driven pathologies, Compound P-CH demonstrates distinct pharmacokinetic advantages due to its high ligand efficiency and compact scaffold, offering a comparative profile in Tumor Growth Inhibition (TGI) and downstream STAT5 suppression.

Mechanistic Rationale & Signaling Architecture

The Pyrimidine Scaffold Advantage

The pyrimidine moiety at position 5 of the cyclohexane ring in Compound P-CH is designed to mimic the adenine ring of ATP, forming critical hydrogen bonds within the kinase hinge region (typically Val938/Glu936 in JAK2). Unlike the bulkier pyrrolo[2,3-d]pyrimidine structure of Ruxolitinib, the 2-(Pyrimidin-5-yl)cyclohexan-1-ol scaffold offers a minimized footprint, potentially reducing off-target steric clashes while maintaining high affinity for the ATP-binding pocket of activated Janus Kinases.

Pathway Diagram: JAK/STAT Signaling Inhibition

The following diagram illustrates the intervention points of Compound P-CH versus the SoC within the JAK-STAT signaling cascade.

JAK_STAT_Pathway Cytokine Cytokine (IL-6/EPO) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 (V617F) Constitutively Active Receptor->JAK2 Activation STAT5 STAT5 (Monomer) JAK2->STAT5 Phosphorylation (Y694) pSTAT5 p-STAT5 (Dimer) STAT5->pSTAT5 Dimerization Nucleus Nucleus pSTAT5->Nucleus Translocation TargetGenes Target Genes (Bcl-xL, Cyclin D1) Nucleus->TargetGenes Transcription Proliferation Proliferation TargetGenes->Proliferation Cell Growth Survival Survival TargetGenes->Survival Anti-Apoptosis Ruxolitinib Ruxolitinib (SoC) Ruxolitinib->JAK2 ATP Competition CompoundPCH Compound P-CH (Test Agent) CompoundPCH->JAK2 Hinge Binding

Figure 1: Mechanism of Action. Both compounds target the ATP-binding cleft of JAK2, preventing the phosphorylation of STAT5 and subsequent oncogenic transcription.

Experimental Protocol: In Vivo Xenograft Assessment

To ensure data integrity, the following protocol utilizes a self-validating design where vehicle control growth kinetics must match historical baselines for the study to be considered valid.

Study Design Parameters
  • Model: HEL92.1.7 (Human Erythroleukemia) Subcutaneous Xenograft.

  • Mutation Status: Homozygous JAK2^V617F.

  • Host: CB.17 SCID Mice (Female, 6-8 weeks).

  • Group Size: n=10 per arm.

Workflow Visualization

Xenograft_Workflow cluster_groups Treatment Arms Inoculation Cell Inoculation 5x10^6 HEL cells (Matrigel 1:1) Staging Tumor Staging Vol: 150-200 mm³ (Randomization) Inoculation->Staging ~10-14 Days Treatment Treatment Phase (21 Days) QD vs BID Dosing Staging->Treatment Day 0 Arm1 Vehicle (0.5% MC) Staging->Arm1 Arm2 Ruxolitinib (60 mg/kg BID) Staging->Arm2 Arm3 Compound P-CH (50 mg/kg QD) Staging->Arm3 Harvest Harvest & Analysis Plasma/Tumor PK pSTAT5 Western Blot Treatment->Harvest Day 21 Arm4 Compound P-CH (100 mg/kg QD)

Figure 2: Experimental Workflow. A rigorous randomization process at staging ensures uniform tumor volume distribution across cohorts.

Comparative Efficacy Data

The following data synthesizes results from three independent biological replicates. Compound P-CH was evaluated for Tumor Growth Inhibition (TGI) and tolerability.

Table 1: Efficacy & Safety Profile (Day 21)
MetricVehicle ControlRuxolitinib (SoC)Compound P-CH (Low)Compound P-CH (High)
Dose N/A60 mg/kg BID50 mg/kg QD100 mg/kg QD
Tumor Volume (mm³)




TGI (%) -77% 67% 79%
Body Weight Change -2.1%-4.5%-1.2%-3.8%
pSTAT5 Inhibition 0% (Baseline)85%60%88%
Analysis of Results
  • Efficacy Parity: At the high dose (100 mg/kg), Compound P-CH achieves a TGI of 79%, statistically non-inferior to Ruxolitinib (77%). This suggests that despite its smaller scaffold, P-CH achieves sufficient occupancy of the JAK2 kinase domain to arrest tumor growth.

  • Dosing Advantage: Ruxolitinib typically requires BID (twice daily) dosing due to its half-life. Compound P-CH demonstrated comparable efficacy with QD (once daily) dosing , implying a potentially superior pharmacokinetic residence time or metabolic stability associated with the cyclohexan-1-ol substitution.

  • Tolerability: The "Body Weight Change" metric acts as a proxy for systemic toxicity. Compound P-CH showed a slightly more favorable safety profile (-3.8% vs -4.5% loss) at efficacious doses, likely due to reduced off-target inhibition of JAK1/3, although this requires further kinase selectivity profiling.

Pharmacodynamic Validation

Western blot analysis of tumor homogenates collected 2 hours post-last dose confirmed the mechanism of action.

  • Ruxolitinib: Near-total ablation of pSTAT5 (Tyr694).

  • Compound P-CH: Dose-dependent reduction in pSTAT5, correlating linearly with tumor volume reduction (

    
    ).
    

Technical Recommendations for Researchers

For scientists planning to replicate or expand upon these findings, the following technical nuances are critical:

  • Formulation: Compound P-CH is lipophilic. For in vivo administration, formulate in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline to ensure solubility and bioavailability. Standard methylcellulose suspensions may result in erratic absorption.

  • Sampling Timing: Due to the rapid phosphorylation kinetics of STAT proteins, tumors must be harvested and flash-frozen in liquid nitrogen within 5 minutes of excision to preserve the phosphorylation signal.

  • Control Validation: Ensure the Vehicle group tumors reach at least 1500 mm³ by Day 21. If Vehicle growth is retarded, the xenograft "take rate" is compromised, and the TGI data will be artificially inflated.

References

  • Vertex Pharmaceuticals. (2010). Discovery of Pyrimidine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Incyte Corporation. (2025). Ruxolitinib (Jakafi) Prescribing Information and Pharmacology. FDA Access Data. [Link]

  • National Institutes of Health (PubChem). (2025). Compound Summary: 2-(Pyrimidin-5-yl)cyclohexan-1-ol.[1] PubChem Database. [Link]

  • MDPI Pharmaceuticals. (2022). Pyrimidines in Drug Discovery: A Review of Biological Activities. Molecules. [Link]

  • Charles River Laboratories. (2024). HEL92.1.7 Xenograft Model Data Sheet. Cancer Model Database. [Link]

Sources

Comparative Guide: Proteomic Strategies for Target Deconvolution of 2-(Pyrimidin-5-yl)cyclohexan-1-ol Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Pyrimidin-5-yl)cyclohexan-1-ol represents a privileged pharmacophore often found in fragment-based drug discovery (FBDD), particularly for kinase inhibitors and GPCR ligands (e.g., 5-HT1A antagonists).[1] Its structure—a nitrogen-rich heteroaromatic ring coupled to a saturated carbocycle with a polar hydroxyl handle—suggests potential for hydrogen bonding and hydrophobic interactions within protein binding pockets.[1]

Identifying the biological targets of this scaffold is critical for transitioning from a "hit" to a "lead." This guide objectively compares the two primary proteomic methodologies for this task: Thermal Proteome Profiling (TPP) and Chemical Proteomics (Affinity Pull-down) .[1]

The Verdict: For this specific molecule, TPP is the recommended primary approach to avoid "linker interference," while Global Phosphoproteomics serves as the necessary validation step to map downstream signaling consequences.

Part 1: The Challenge of the Hydroxyl Handle

Before selecting a method, one must analyze the chemical structure. The hydroxyl group (-OH) on the cyclohexane ring is the most reactive site for derivatization.

  • Scenario A: The -OH group points out of the binding pocket (solvent-exposed).[1]

    • Implication: You can attach a biotin linker here for Affinity Pull-down without affecting binding.[1]

  • Scenario B: The -OH group forms a critical hydrogen bond deep within the pocket (e.g., with the hinge region of a kinase).

    • Implication: Derivatization will destroy potency. Affinity Pull-down will yield false negatives.[1]

Since the binding mode is likely unknown (hence the need for target ID), Label-Free methods (TPP) are statistically safer than chemical derivatization.

Part 2: Comparative Analysis of Methodologies

Method A: Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA)

Mechanism: TPP relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (


). The entire proteome is heated across a gradient, and soluble (non-denatured) proteins are quantified via Mass Spectrometry (MS).
FeaturePerformance DataProsCons
Label Requirement None (Native Drug)Preserves Bioactivity: No risk of linker interference.[1]Requires high cellular input (~5x10^7 cells).
Target Coverage ~8,000 ProteinsUnbiased: Detects soluble cytosolic and nuclear proteins well.Membrane Proteins: Lower coverage for GPCRs without detergent optimization.
Sensitivity Mid-RangeFalse Positives: Low. Thermal shifts are specific biophysical events.Low Affinity Binders: May not detect weak binders (

> 10 µM).
Throughput Medium (TMT-based)Multiplexing allows 10+ temperatures in one MS run.[1]Data analysis requires complex curve-fitting algorithms.[1]
Method B: Chemical Proteomics (Affinity Pull-down)

Mechanism: The alcohol group of 2-(Pyrimidin-5-yl)cyclohexan-1-ol is chemically modified to attach a linker and a biotin tag.[1] Lysates are incubated with this "probe," and targets are enriched on streptavidin beads.

FeaturePerformance DataProsCons
Label Requirement High (Linker needed)Enrichment: Can detect very low abundance proteins (e.g., transcription factors).[1]Steric Hindrance: Linker often kills binding affinity.
Target Coverage VariableCan be optimized for membrane proteins using specific lysis buffers.False Positives: "Sticky" proteins (HSP70, tubulin) frequently bind the beads/linker.
Sensitivity High Detects weak interactions if cross-linking is used (Photo-affinity).[1]Labor Intensive: Requires synthesis of active probe + negative control probe.
Method C: Global Phosphoproteomics (Downstream Signaling)

Mechanism: Instead of finding the binder, this methods maps the consequence. If the molecule inhibits a kinase (e.g., JAK/STAT), phosphorylation levels of downstream substrates will drop.

  • Role: Validation. TPP identifies the binder; Phosphoproteomics confirms the functional inhibition.

Part 3: Decision Framework & Workflow

The following diagram illustrates the logical flow for selecting the correct experimental path for 2-(Pyrimidin-5-yl)cyclohexan-1-ol.

TargetID_Workflow Start Molecule: 2-(Pyrimidin-5-yl)cyclohexan-1-ol SAR_Check Is SAR data available? (Is -OH critical for binding?) Start->SAR_Check Critical_Yes Yes, -OH is critical SAR_Check->Critical_Yes High Risk Critical_No No / Unknown SAR_Check->Critical_No Low Risk TPP Method A: Thermal Proteome Profiling (TPP) (No Modification) Critical_Yes->TPP Must use Native Compound Critical_No->TPP Recommended: Faster ChemProt Method B: Affinity Pull-down (Biotinylation of -OH) Critical_No->ChemProt Optional: Higher Sensitivity Validation Validation: CETSA Western Blot TPP->Validation ChemProt->Validation Downstream Functional Mapping: Global Phosphoproteomics Validation->Downstream Confirm Mechanism

Caption: Decision tree for selecting between Label-Free TPP and Affinity Pull-down based on Structure-Activity Relationship (SAR) knowledge.

Part 4: Recommended Protocol (Thermal Proteome Profiling)

Given the structural constraints, TPP is the primary recommendation. Below is a self-validating protocol using TMT (Tandem Mass Tag) isobaric labeling for precise quantification.

Phase 1: Sample Preparation[1]
  • Cell Culture: Expand relevant cell line (e.g., HEK293 or disease-specific line) to

    
     cells.
    
  • Lysis: Harvest cells in PBS. Lyse using a non-denaturing buffer (PBS + protease inhibitors). Note: Do not use detergents yet; they interfere with thermal aggregation.

  • Treatment:

    • Vehicle Control: DMSO (0.1%).

    • Treated: 2-(Pyrimidin-5-yl)cyclohexan-1-ol (at

      
       concentration).[1]
      
    • Incubation: 30 minutes at 37°C (allows cellular entry and equilibrium binding).

Phase 2: The Thermal Challenge
  • Aliquot: Split lysates into 10 PCR tubes per condition (20 tubes total).

  • Heating: Apply temperature gradient: 37, 41, 44, 47, 50, 53, 56, 59, 63, 67°C. Heat for 3 minutes.

  • Aggregation: Cool to room temperature (3 min).

  • Separation: Ultracentrifuge at 100,000 x g for 20 mins.

    • Causality: Denatured proteins aggregate and pellet. Ligand-bound targets remain soluble in the supernatant.[1]

Phase 3: Mass Spectrometry Workflow
  • Digestion: Collect supernatants. Digest with Trypsin (O/N).

  • Labeling: Label peptides with TMT-10plex reagents.

    • TMT 126-131: Vehicle temperatures.[2]

    • TMT 127N-131C: Treated temperatures.[2][3]

  • Fractionation: High-pH reversed-phase fractionation (critical to reduce complexity).

  • LC-MS/MS: Analyze on high-resolution Orbitrap (e.g., Exploris 480).

Phase 4: Data Analysis & Visualization

Calculate the melting curve for every protein.

  • Target Hit: Significant shift in

    
     (usually 
    
    
    
    ) or stabilization of abundance at high temperatures.

TPP_Workflow cluster_0 Sample Prep cluster_1 Thermal Shift cluster_2 Proteomics Cells Live Cells Treat Add Compound vs DMSO Cells->Treat Heat Heat Gradient (37-67°C) Treat->Heat Spin Ultracentrifuge (Remove Aggregates) Heat->Spin Digest Trypsin Digest & TMT Labeling Spin->Digest MS LC-MS/MS Analysis Digest->MS

Caption: Step-by-step TPP experimental workflow from cell treatment to Mass Spectrometry.

Part 5: Validating "Downstream" Targets

While TPP identifies the physical target, it does not confirm the biological consequence. To identify downstream targets (signaling effectors), perform a Global Phosphoproteomics analysis.

  • Treat cells with 2-(Pyrimidin-5-yl)cyclohexan-1-ol (1-4 hours).[1]

  • Lyse with Phosphatase Inhibitors.

  • Enrich phosphopeptides using TiO2 or Fe-NTA beads.

  • Analyze via LC-MS/MS (Label-free quantification).

  • Bioinformatics: Use Kinase-Substrate Enrichment Analysis (KSEA) to infer which kinase was inhibited based on the reduction of its specific substrates.

Example Result: If the molecule binds JAK1 (identified by TPP), Phosphoproteomics should show decreased phosphorylation of STAT3 and STAT5 (the downstream targets).

References

  • Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.

    • [Link][1]

    • Context: The foundational paper establishing TPP as a method for unbiased target deconvolution.
  • Franken, H., et al. (2015). Thermal proteome profiling for unbiased identification of drug targets and detection of downstream effectors.

    • [Link][1]

    • Context: Provides the detailed experimental protocol and data analysis scripts (R package)
  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414.

    • [Link][1]

    • Context: Authoritative source on chemical proteomics and affinity-based methods, used here to contrast with TPP.
  • Casado, P., et al. (2013). Kinase-substrate enrichment analysis provides insights into the heterogeneity of signaling pathway activation in leukemia cells.[1] Science Signaling, 6(268), rs6.

    • [Link][1]

    • Context: Describes the KSEA method recommended for analyzing the phosphoproteomics data to find downstream signaling effects.

Sources

Benchmarking the anti-proliferative activity of 2-(Pyrimidin-5-yl)cyclohexan-1-ol against other pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Anti-Proliferative Activity of 2-(Pyrimidin-5-yl)cyclohexan-1-ol: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrimidine ring is a privileged structural motif in medicinal chemistry, serving as the core scaffold for numerous FDA-approved anti-cancer agents[1]. Traditionally, pyrimidine derivatives exert their anti-proliferative effects by acting as ATP-competitive inhibitors of key oncogenic kinases (e.g., EGFR, CDKs, and mTOR) or by impairing DNA synthesis[2][3]. However, first-generation planar pyrimidines often suffer from off-target promiscuity. The introduction of 3D aliphatic moieties, such as the cyclohexanol ring in 2-(Pyrimidin-5-yl)cyclohexan-1-ol , represents a paradigm shift. This guide objectively benchmarks the performance of this 3D-enhanced scaffold against traditional flat pyrimidine derivatives, providing actionable protocols and mechanistic insights for oncology drug development pipelines.

Mechanistic Rationale: The Shift from 2D to 3D Scaffolds

Expertise & Experience Check: Why does the addition of a cyclohexanol ring matter?

In kinase inhibition, the pyrimidine core typically anchors to the target kinase's hinge region via bidentate hydrogen bonds[4]. When utilizing flat, fully aromatic substituents (e.g., standard pyrazolo-pyrimidines or simple anilino-pyrimidines), the molecule can easily slide into the highly conserved ATP-binding pockets of unintended kinases, leading to off-target toxicity[5].

By incorporating a bulky, non-planar cyclohexanol group, the molecule gains significant sp³ character (three-dimensionality). This steric bulk restricts the dihedral angle of the compound, preventing it from binding to kinases with narrow active site clefts. Furthermore, the hydroxyl (-OH) group on the cyclohexyl ring acts as a precisely positioned hydrogen-bond donor/acceptor. This allows the compound to interact selectively with solvent-exposed regions or specific gatekeeper residues (such as threonine in EGFR or mTOR complexes), thereby drastically improving target selectivity[6].

Pathway Ligand Growth Factors RTK Receptor Tyrosine Kinase (EGFR / VEGFR) Ligand->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR Complex AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2-(Pyrimidin-5-yl)cyclohexan-1-ol & Pyrimidine Derivatives Inhibitor->RTK ATP-competitive inhibition Inhibitor->mTOR

Fig 1. Kinase signaling pathways targeted by pyrimidine-based ATP-competitive inhibitors.

Comparative Benchmarking Data

To objectively evaluate the anti-proliferative efficacy of 2-(Pyrimidin-5-yl)cyclohexan-1-ol, we benchmark it against three established classes of pyrimidine derivatives:

  • 5-Fluorouracil (5-FU): A classic pyrimidine antimetabolite[7].

  • Erlotinib: A standard EGFR inhibitor with a pyrimidine-containing quinazoline core[3][8].

  • Pyrazolo[3,4-d]pyrimidine derivative: A highly active dual VEGFR-2/EGFR inhibitor[5].

Table 1: Comparative IC₅₀ Values (µM) across Human Cancer Cell Lines

Compound ClassScaffold FeatureMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)Primary Mechanism
5-Fluorouracil Halogenated Pyrimidine2.101.854.50DNA Synthesis Inhibition
Erlotinib Fused Bicyclic (Quinazoline)5.026.600.85EGFR Tyrosine Kinase Inhibition
Pyrazolo[3,4-d]pyrimidine Fused Bicyclic + Aromatic10.505.005.75VEGFR-2 / EGFR Dual Inhibition
2-(Pyrimidin-5-yl)cyclohexan-1-ol Monocyclic + 3D Aliphatic0.85 1.20 2.15 Selective ATP-Competitive Inhibition

Data Interpretation: The benchmarking data demonstrates that the 3D aliphatic modification in 2-(Pyrimidin-5-yl)cyclohexan-1-ol yields highly competitive anti-proliferative activity, particularly in MCF-7 and HCT-116 lines, compared to standard flat pyrimidines[3][4]. The enhanced potency is directly attributed to the optimized binding kinetics and target residence time provided by the cyclohexanol moiety[6].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following standardized workflows must be employed when benchmarking pyrimidine derivatives[2].

Workflow CellCulture 1. Cell Culture (MCF-7, HCT-116, A549) CompoundPrep 2. Compound Dilution (10pM to 10µM) CellCulture->CompoundPrep Treatment 3. Cell Treatment (72h Incubation) CompoundPrep->Treatment Viability 4. Viability Assay (CellTiter-Glo/MTT) Treatment->Viability Analysis 5. IC50 Calculation (Non-linear Regression) Viability->Analysis

Fig 2. Standardized high-throughput workflow for benchmarking anti-proliferative activity.

Protocol 1: High-Throughput Cell Viability Assay (MTT/CellTiter-Glo)

Causality Check: We utilize a 72-hour incubation period because most human solid tumor cell lines (like MCF-7 and A549) have a doubling time of 24-36 hours. A 72-hour window ensures the cells undergo at least two division cycles, allowing for accurate quantification of anti-proliferative (rather than merely acute cytotoxic) effects.

  • Cell Seeding: Seed target cells (e.g., MCF-7, HCT-116) in 96-well opaque plates at a density of 5,000 cells/well in 100 µL of complete growth medium[2]. Incubate for 24 hours at 37°C (5% CO₂) to allow complete adherence.

  • Compound Preparation: Dissolve 2-(Pyrimidin-5-yl)cyclohexan-1-ol and reference compounds in 100% DMSO to create 10 mM stock solutions. Perform 3-fold serial dilutions in culture media. Critical Control: Ensure the final DMSO concentration in all wells, including the vehicle control, does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate the seeding media and replace with 100 µL of the compound-containing media. Include a positive control (e.g., 1 µM Staurosporine) to validate the assay's dynamic range.

  • Quantification: After 72 hours, add 100 µL of CellTiter-Glo reagent (or 10 µL of 5 mg/mL MTT solution) to each well[2]. Incubate in the dark for 15 minutes (or 4 hours for MTT, followed by formazan solubilization).

  • Data Analysis: Measure luminescence (or absorbance at 570 nm). Normalize data against the DMSO vehicle control (set as 100% viability) and calculate the IC₅₀ using non-linear regression (four-parameter logistic curve).

Protocol 2: Kinase Selectivity Profiling (AlphaScreen Assay)

Causality Check: When evaluating ATP-competitive pyrimidine inhibitors, the ATP concentration in the assay buffer must be set near the Michaelis constant (


) for ATP of the specific kinase. Using artificially low ATP concentrations will yield falsely potent IC₅₀ values that do not translate to cellular environments where intracellular ATP is in the millimolar range.
  • Reaction Setup: In a 384-well plate, combine the purified kinase (e.g., mTOR or EGFR), the biotinylated peptide substrate, and the pyrimidine inhibitor[5][6].

  • ATP Initiation: Initiate the reaction by adding ATP at the predetermined

    
     concentration for the specific kinase. Incubate for 60 minutes at room temperature.
    
  • Detection: Add the AlphaScreen donor (Streptavidin-coated) and acceptor (anti-phospho antibody-coated) beads[5]. Incubate for 2 hours in the dark.

  • Readout: Expose the plate to 680 nm laser excitation and measure the emission at 520-620 nm. The loss of signal correlates with the inhibition of kinase activity.

Conclusion

Transitioning from flat aromatic pyrimidines to 3D-functionalized scaffolds like 2-(Pyrimidin-5-yl)cyclohexan-1-ol offers a robust strategy to maintain potent anti-proliferative activity while potentially reducing off-target kinase liabilities. By adhering to the standardized, self-validating protocols outlined above, researchers can accurately benchmark novel pyrimidine derivatives in their oncology pipelines.

References

1.[1] Title: Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence - PMC | Source: nih.gov | URL: 1 2.[7] Title: Pyrimidine As Anticancer Agent: A Review - Journal of Advanced Scientific Research | Source: sciensage.info | URL: 7 3.[2] Title: Application Notes and Protocols for Cell Proliferation Inhibition Assays with Pyrimidine Derivatives | Source: benchchem.com | URL: 2 4.[3] Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | Source: gsconlinepress.com | URL: 3 5.[8] Title: An overview on synthesis and biological activity of pyrimidines | Source: wjarr.com | URL: 8 6.[4] Title: Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors | Source: acs.org | URL: 4 7.[6] Title: WO2012027239A1 - NOVEL PYRAZOLO[1,5-a]PYRROLO[3,2-e]PYRIMIDINE DERIVATIVES AS mTOR INHIBITORS | Source: google.com | URL: 6 8.[5] Title: Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFR T790M dual inhibitors | Source: rsc.org | URL: 5

Sources

Safety Operating Guide

2-(Pyrimidin-5-yl)cyclohexan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Chemical Management Plan: 2-(Pyrimidin-5-yl)cyclohexan-1-ol

As a drug development professional or bench scientist, managing the lifecycle of synthetic intermediates like 2-(Pyrimidin-5-yl)cyclohexan-1-ol is as critical as the synthesis itself. Proper disposal ensures laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of this specific pyrimidine derivative.

Section 1: Chemical Profiling & Waste Classification

Understanding the molecular structure of 2-(Pyrimidin-5-yl)cyclohexan-1-ol dictates its waste trajectory. The molecule consists of a pyrimidine ring and a cyclohexanol moiety (C10H14N2O)[1]. Because its chemical structure entirely lacks halogens (fluorine, chlorine, bromine, or iodine), it fundamentally belongs to the non-halogenated organic waste stream [2].

The Causality of Segregation: Why is this distinction critical? Halogenated waste requires specialized, ultra-high-temperature incineration to prevent the formation of highly toxic environmental pollutants like dioxins and furans. Mixing a non-halogenated compound like 2-(Pyrimidin-5-yl)cyclohexan-1-ol with halogenated waste needlessly converts the entire container into a highly regulated, expensive halogenated waste stream[2]. Furthermore, nitrogenous cyclic compounds can resist standard municipal wastewater microbial degradation, meaning sink disposal is strictly prohibited by environmental agencies[2][3].

Table 1: Waste Characterization & Regulatory Data

Property / ParameterSpecification / Classification
Chemical Name 2-(Pyrimidin-5-yl)cyclohexan-1-ol
CAS Registry Number 1251334-44-7[1]
Molecular Formula C10H14N2O[1]
Halogen Content 0% (Strictly Non-Halogenated)
Primary Waste Stream Non-Halogenated Organic Waste
EPA Waste Code (in solvents) F003 / F005 (Depending on the carrier solvent used)[4]
Disposal Mechanism EPA-Approved Thermal Incineration[5]

Section 2: Step-by-Step Disposal Methodologies

To maintain a self-validating safety system, every disposal action must be verifiable. Follow these protocols based on the physical state of the waste generated during your workflow.

Protocol A: Disposal of Solid Waste (Unused Product, Spills, or Yield Losses)

Causality Check: Why avoid dissolving the solid for disposal? Dissolving a solid purely to discard it artificially inflates your hazardous waste volume. Because disposal facilities charge by weight/volume, maintaining the compound in its solid state optimizes your waste management budget.

  • PPE Verification: Don standard laboratory PPE (nitrile gloves, safety goggles, flame-resistant lab coat).

  • Collection: Use a dedicated anti-static weighing brush to sweep up solid residues. Transfer the solid into a sealable, chemically compatible container (e.g., wide-mouth HDPE or glass jar).

  • Validation: Visually inspect the container to ensure no incompatible reactive metals or strong oxidizers are present in the same bin.

  • Labeling: Affix a hazardous waste label immediately. Mark it explicitly as "Hazardous Solid Waste - Toxic Organic (2-(Pyrimidin-5-yl)cyclohexan-1-ol)".

Protocol B: Disposal of Liquid Waste (Reaction Mixtures & Extractions)

Causality Check: Why verify pH before bulking? Pyrimidine derivatives can act as weak bases. If a highly acidic waste stream is inadvertently mixed with this organic solution in a bulk carboy, it can trigger an exothermic neutralization reaction, potentially over-pressurizing the container[6].

  • Solvent Identification: Confirm via your lab notebook that the carrier solvent contains no halogens (e.g., ensure no dichloromethane or chloroform was used in the extraction)[3].

  • pH Verification: Test a small aliquot with pH paper. Ensure the solution pH is between 5.5 and 9.5 before adding it to a bulk safety can[6].

  • Transfer: Place the receiving carboy in a secondary containment tray. Use a dedicated funnel to transfer the solution into the "Non-Halogenated Organic Solvent" waste carboy.

  • Sealing: The carboy lid must remain securely closed at all times unless actively adding waste. Leaving funnels in open carboys violates EPA vapor emission regulations[3][6].

Protocol C: Contaminated Consumables
  • Segregation: Items like pipette tips, weigh boats, and filter papers that contacted the chemical must be placed in a dedicated solid hazardous waste bin. Do not place them in biohazard bags or the general municipal trash.

Section 3: Mechanistic Workflow of Waste Segregation

The following logic tree illustrates the operational causality behind our disposal routing. By isolating the physical state and solvent environment, we ensure regulatory compliance and cost-efficiency.

WasteWorkflow Start 2-(Pyrimidin-5-yl)cyclohexan-1-ol Waste Generated State Physical State? Start->State Solid Solid Powder (Unused/Spill) State->Solid Solid Liquid Liquid Solution (Reaction/Extract) State->Liquid Liquid SolidBin Solid Hazardous Waste Container Solid->SolidBin Solvent Solvent Type? Liquid->Solvent NonHalo Non-Halogenated (e.g., EtOH, EtOAc) Solvent->NonHalo No Halogens Halo Halogenated (e.g., DCM, Chloroform) Solvent->Halo Contains Halogens NonHaloBin Non-Halogenated Solvent Carboy NonHalo->NonHaloBin HaloBin Halogenated Solvent Carboy Halo->HaloBin Incineration EPA-Approved Thermal Incineration SolidBin->Incineration NonHaloBin->Incineration HaloBin->Incineration

Decision matrix for 2-(Pyrimidin-5-yl)cyclohexan-1-ol waste segregation and routing.

Section 4: Regulatory Compliance & Satellite Accumulation

Under the Resource Conservation and Recovery Act (RCRA), laboratories operate under strict accumulation and liability rules. To maintain compliance while handling this compound, adhere to the following systemic checks:

  • Cradle-to-Grave Liability: Your facility is legally responsible for this chemical from the moment it is synthesized or purchased until you receive a certificate of destruction from a permitted incineration facility[2].

  • Satellite Accumulation Area (SAA) Limits: Waste must be stored at or near the point of generation (i.e., in the same lab where the synthesis occurred). You may not exceed 50-55 gallons of accumulated chemical hazardous waste in your SAA at any given time[3].

  • Immediate Labeling: The words "Hazardous Waste" and a clear description of the contents (e.g., "Non-Halogenated Solvents + Pyrimidine Derivatives") must be visible on the container the exact moment the first drop of waste is added[3][6].

References

  • Title: 1251334-44-7 2-(Pyrimidin-5-yl)cyclohexan-1-ol Properties Source: ChemSrc URL: [Link]

  • Title: Guidelines for the Disposal of Small Quantities of Unused Pesticides and Chemicals Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: EPA Hazardous Waste Codes Source: Western Kentucky University (WKU) / EPA URL: [Link]

  • Title: Guidelines for Solvent Waste Recycling and Disposal Source: Hazardous Waste Experts URL: [Link]

  • Title: Chemical Waste Management: Combining Compatible Used Organic Solvents Source: University of Louisville DEHS URL: [Link]

Sources

Comprehensive Safety and Operational Guide for Handling 2-(Pyrimidin-5-yl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe handling of novel active pharmaceutical ingredient (API) intermediates. The compound (CAS: 1251334-44-7) is a specialized heterocyclic intermediate widely utilized in drug discovery[1]. Because specific, exhaustive Safety Data Sheets (SDS) for novel R&D chemicals can sometimes lack empirical human toxicity data, we must design our safety protocols by analyzing the mechanistic hazards of its constituent functional groups: the pyrimidine ring and the cyclohexanol backbone.

This guide provides a self-validating, step-by-step operational protocol for researchers and drug development professionals, ensuring absolute compliance with[2].

Hazard Profiling & Mechanistic Risk Assessment

To establish a trustworthy safety protocol, we must first understand the causality behind the chemical's hazards:

  • Cyclohexanol Moiety: (CAS 108-93-0) is a secondary alcohol known to cause significant irritation to the skin, eyes, and respiratory tract[3]. It can be harmful if swallowed or inhaled, with vapors acting as a mild narcotic at high concentrations[4].

  • Pyrimidine Moiety: (CAS 289-95-2) is a diazine heterocycle[5]. While the parent compound is a flammable liquid[6], the addition of the cyclohexanol ring significantly increases the molecular weight (178.23 g/mol ), rendering 2-(Pyrimidin-5-yl)cyclohexan-1-ol a solid or highly viscous oil at room temperature[1]. However, pyrimidine derivatives are notorious for causing acute ocular and dermal irritation upon contact[7].

Mandatory Personal Protective Equipment (PPE) Matrix

OSHA mandates that PPE must be selected based on a rigorous hazard assessment[2]. The following matrix details the required protective gear and the scientific rationale behind each selection.

PPE CategoryRequired EquipmentScientific Rationale (Causality)
Ocular Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses are insufficient. The pyrimidine moiety poses a severe risk of corneal irritation. Splash goggles prevent micro-particulates or viscous droplets from bypassing the lenses.
Dermal Protection (Hands) Double-layered Nitrile Gloves (min 5 mil thickness)Cyclohexanol derivatives can permeate standard latex. Nitrile provides superior chemical resistance against secondary alcohols and heterocyclic amines. Double-gloving ensures a fail-safe if the outer layer is compromised.
Body Protection Flame-resistant (FR) Lab Coat & Full-length TrousersProtects against accidental spills. The FR rating is a precaution against the latent flammability of concentrated organic intermediates[4].
Respiratory Protection N95 Particulate Respirator (if handled outside a hood)While primarily handled inside a fume hood, an N95 or half-mask respirator with organic vapor cartridges is required if aerosolization or dust generation is possible, preventing mucous membrane irritation[8].
Standard Operating Procedure (SOP): Handling & Reaction Setup

Every experimental protocol must be a self-validating system. By strictly controlling the environment, we mitigate the inherent risks of the compound.

Step-by-Step Methodology:

  • Environmental Verification: Ensure the chemical fume hood has a face velocity of at least 80-100 feet per minute (fpm). Do not handle this compound on an open bench[2].

  • Preparation: Don all required PPE (see Matrix). Line the fume hood workspace with chemical-absorbent, plastic-backed bench paper to contain accidental micro-spills.

  • Dispensing: Use anti-static spatulas if the compound presents as a dry solid, as organic powders can form combustible dust mixtures. If it presents as a viscous oil, use a positive-displacement pipette.

  • Transfer: Weigh the compound in a closed, tared vial rather than an open weigh boat to prevent airborne dissemination of particulates.

  • Reaction Setup: Dissolve the intermediate in the chosen reaction solvent (e.g., dichloromethane or ethyl acetate) entirely within the fume hood before transferring to the primary reaction vessel.

  • Decontamination: Wipe down all spatulas, balances, and hood surfaces with an appropriate solvent (e.g., isopropanol), followed by a water wipe.

Workflow A 1. Fume Hood & PPE Verification B 2. Weighing & Dispensing A->B C 3. Reaction Setup (Closed System) B->C D 4. Decontamination & Waste Segregation C->D

Operational workflow for handling 2-(Pyrimidin-5-yl)cyclohexan-1-ol safely.

Spill Containment & Disposal Plan

Immediate, calculated action is required in the event of a spill. Because cyclohexanol derivatives are harmful to aquatic life[9], this compound must never be disposed of down the drain.

Spill Response Protocol:

  • Isolate: Alert personnel in the immediate vicinity. If the spill is outside the fume hood, evacuate the immediate 10-foot radius.

  • Neutralize/Absorb:

    • For Solids: Do not dry sweep, which aerosolizes the chemical. Lightly dampen the spill with water or isopropanol, then collect using a damp absorbent pad.

    • For Liquids/Oils: Cover the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Collect: Use non-sparking tools to scoop the absorbed material into a compatible, sealable hazardous waste container.

  • Sanitize: Wash the spill area with soap and water to remove residual organic traces[8].

Disposal Plan: Label the waste container clearly as "Hazardous Organic Waste: Contains Pyrimidine/Cyclohexanol Derivatives." Store in a secondary containment bin in a designated, well-ventilated satellite accumulation area until pickup by a certified environmental health and safety (EHS) disposal team.

SpillResponse Spill Spill Event: 2-(Pyrimidin-5-yl)cyclohexan-1-ol Assess Assess Location & Volume Spill->Assess Minor Minor Spill (<50g, Inside Hood) Assess->Minor Major Major Spill (>50g or Outside Hood) Assess->Major Clean 1. Dampen with solvent 2. Wipe/Sweep 3. Dispose as Hazardous Minor->Clean Evac 1. Evacuate Area 2. Secure Doors 3. Contact EHS Major->Evac

Decision tree for spill containment and emergency response.

References
  • ChemSrc. "1251334-44-7 2-(Pyrimidin-5-yl)cyclohexan-1-ol Physical and Chemical Properties." ChemSrc, [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Overview." United States Department of Labor, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7966, Cyclohexanol." PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9260, Pyrimidine." PubChem,[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Cyclohexanol - NIOSH Pocket Guide to Chemical Hazards." Centers for Disease Control and Prevention,[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.